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Core Science & Biosynthesis

Foundational

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine CAS number and chemical properties

An In-Depth Technical Guide to 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Synthesis, Properties, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Signific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

Fused nitrogen-containing heterocyclic compounds are cornerstones in medicinal chemistry, and the pyrazolo[1,5-a]pyridine system is a prominent example.[1] This scaffold has been extensively investigated, leading to the discovery of compounds with a wide array of biological activities.[1] Pyrazolo[1,5-a]pyridine derivatives have shown promise as kinase inhibitors, dopamine receptor antagonists, anti-herpetic agents, and phosphodiesterase (PDE) inhibitors, among other therapeutic applications.[1][2][3] The unique electronic and steric properties of this bicyclic system make it an attractive framework for the design of novel drug candidates.

The introduction of halogen substituents, such as bromine and fluorine, onto the pyrazolo[1,5-a]pyridine core can significantly modulate a molecule's physicochemical properties and biological activity. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and membrane permeability. Bromine can serve as a handle for further chemical modifications through cross-coupling reactions. The combination of both a bromine and a fluorine atom on the pyrazolo[1,5-a]pyridine skeleton, as in 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine, presents an intriguing, albeit underexplored, substitution pattern with considerable potential in medicinal chemistry.

Physicochemical Properties

While specific experimental data for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is not available, we can predict its core properties based on related structures.

PropertyPredicted Value/InformationBasis for Prediction
CAS Number Not AssignedA comprehensive search of chemical databases did not yield a specific CAS number for this compound. The CAS number for a related compound, Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate, is 2770348-34-8.[4]
Molecular Formula C7H4BrFN2Based on the core pyrazolo[1,5-a]pyridine structure with one bromine and one fluorine substituent.
Molecular Weight 215.02 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on the properties of similar brominated and fluorinated heterocyclic compounds.[5]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General solubility characteristics of heterocyclic compounds.
pKa Estimated to be weakly basic.The pyrazolo[1,5-a]pyridine ring system has a pKa of approximately 1.69±0.30.[5]

Synthesis and Chemical Reactivity

A plausible synthetic route to 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine can be devised based on established methodologies for the synthesis of substituted pyrazolo[1,5-a]pyridines. A general and modular approach is often preferred to allow for the synthesis of a variety of analogs.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the initial construction of a substituted pyrazolo[1,5-a]pyridine core, followed by the selective introduction of the halogen atoms.

G 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Halogenation Halogenation 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine->Halogenation Substituted Pyrazolo[1,5-a]pyridine Substituted Pyrazolo[1,5-a]pyridine Halogenation->Substituted Pyrazolo[1,5-a]pyridine Cyclization Cyclization Substituted Pyrazolo[1,5-a]pyridine->Cyclization Substituted Pyridine and Pyrazole Precursors Substituted Pyridine and Pyrazole Precursors Cyclization->Substituted Pyridine and Pyrazole Precursors

Caption: Retrosynthetic analysis of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Step-by-Step Synthetic Protocol (Proposed)
  • Synthesis of the Pyrazolo[1,5-a]pyridine Core: A common method involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[6] For instance, the reaction of 3-aminopyrazole with a suitable 1,3-diketone can yield the pyrazolo[1,5-a]pyrimidine core, which is structurally related and synthesized via similar principles.[7]

  • Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating reagents such as Selectfluor.[4] The position of fluorination will be directed by the existing substituents on the pyrazolo[1,5-a]pyridine ring. To achieve 6-fluorination, a precursor with appropriate directing groups would be necessary.

  • Introduction of the Bromo Group: Bromination can be carried out using various brominating agents like N-bromosuccinimide (NBS). The regioselectivity of this reaction is also dependent on the electronic nature of the pyrazolo[1,5-a]pyridine ring.

Key Chemical Reactions
  • Electrophilic Aromatic Substitution: The pyrazolo[1,5-a]pyridine ring is susceptible to electrophilic attack. Halogenation, nitration, and acylation are common reactions.

  • Nucleophilic Aromatic Substitution: The presence of halogens can activate the ring for nucleophilic substitution, allowing for the introduction of various functional groups.

  • Cross-Coupling Reactions: The bromo substituent at the 7-position can serve as a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

G A Pyrazolo[1,5-a]pyridine Core B Electrophilic Halogenation A->B (e.g., NBS, Selectfluor) C 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine B->C D Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) C->D E Diverse Library of Analogs D->E

Caption: Synthetic utility of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a well-established pharmacophore. The specific substitution pattern of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine suggests several potential therapeutic applications.

Kinase Inhibition

Numerous pyrazolo[1,5-a]pyridine derivatives have been identified as potent kinase inhibitors.[2] For example, they have been investigated as inhibitors of PI3 kinase and p38 kinase.[2] The 7-bromo-6-fluoro substitution pattern could be explored for its potential to selectively target specific kinases implicated in cancer and inflammatory diseases.

Anticancer Activity

Derivatives of pyrazolo[1,5-a]pyridine have demonstrated significant cytotoxicity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key signaling pathways, such as the TGF-β signaling pathway.[4] 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine could serve as a valuable starting point for the development of novel anticancer agents.

Central Nervous System (CNS) Applications

The pyrazolo[1,5-a]pyridine core has been utilized in the design of ligands for CNS targets, including dopamine and melatonin receptors.[2] The lipophilicity and metabolic stability imparted by the fluoro and bromo substituents could be advantageous for developing CNS-penetrant drugs.

Fluorescent Probes

The pyrazolo[1,5-a]pyridine scaffold has been shown to exhibit interesting photophysical properties, leading to its use in the development of fluorescent probes.[2][8] These probes can be used for various biological applications, such as monitoring intracellular pH.[2][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is not available, general precautions for handling halogenated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-Bromo-6-fluoropyrazolo[1,5-a]pyridine represents a promising, yet largely unexplored, chemical entity. Based on the extensive research on the broader class of pyrazolo[1,5-a]pyridines, this compound holds significant potential for the development of novel therapeutics in oncology, immunology, and neuroscience. This technical guide provides a foundational understanding of its likely properties, synthetic accessibility, and potential applications, thereby serving as a catalyst for future research and development efforts in this exciting area of medicinal chemistry. The modular nature of its synthesis allows for the creation of diverse chemical libraries, which will be crucial for elucidating its structure-activity relationships and identifying lead compounds for further optimization.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate | Benchchem. (n.d.). BenchChem.
  • 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252. (n.d.). PubChem.
  • 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4. (n.d.). ChemicalBook.
  • 6-Bromopyrazolo[1,5-a]pyridine | 1264193-11-4 | BLD Pharm. (n.d.). BLD Pharm.
  • 7-Bromo-6-methylpyrazolo[1,5-a]pyridine | 1427365-55-6. (n.d.). ChemScene.
  • Zhang, P., Lv, H., Duan, G., Dong, J., & Ge, Y. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(54), 30737-30741.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC.
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. (n.d.). RSC Publishing.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). ACS Publications.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (n.d.). PMC.
  • A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines | Request PDF. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
  • MSDS of 6-bromo-7-fluoroisoquinoline. (n.d.). Capot Chemical.
  • 5-Bromo-7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. (2006). PubMed.
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine Safety Data Sheets. (n.d.). Echemi.
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2023). Bentham Science Publisher.

Sources

Exploratory

In-Depth Technical Guide: Molecular Structure, Synthesis, and Applications of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic system in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic system in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and azaindoles in the development of kinase inhibitors and phosphodiesterase modulators[1]. Among its functionalized derivatives, 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS: 1427438-13-8) stands out as a highly versatile building block[2]. The strategic placement of a fluorine atom at the C6 position enhances metabolic stability and modulates lipophilicity, while the bromine atom at the C7 position provides an activated handle for transition-metal-catalyzed cross-coupling reactions[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural regiochemistry, and self-validating synthetic protocols.

Physicochemical Profiling & Structural Elucidation

Understanding the exact mass and topological properties of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is critical for downstream analytical validation (e.g., LC-MS/MS) and pharmacokinetic modeling. The compound exhibits a low topological polar surface area (TPSA), making it highly permeable and suitable for central nervous system (CNS) targeting applications.

Quantitative Data Summary
PropertyValue
Chemical Name 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine
CAS Registry Number 1427438-13-8[2]
Molecular Formula C₇H₄BrFN₂[3]
Molecular Weight 215.02 g/mol [2]
Exact Mass (Monoisotopic) 213.9542 Da (⁷⁹Br) / 215.9521 Da (⁸¹Br)
Heavy Atom Count 11
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N, F)
Topological Polar Surface Area 17.8 Ų
Structure-Property Relationship (SPR)

The regiochemistry of this molecule is intentionally designed for late-stage functionalization. The C7 position is adjacent to the bridgehead nitrogen (N4a). The inductive electron-withdrawing effect of this nitrogen, compounded by the highly electronegative fluorine at C6, significantly polarizes the C7–Br bond. This polarization lowers the activation energy required for oxidative addition by Palladium(0) species, making the C7 position exceptionally reactive compared to standard aryl bromides.

SPR Core Pyrazolo[1,5-a]pyridine Core (Kinase Hinge Binder) F6 6-Fluoro Substituent (Metabolic Stability & Lipophilicity) Core->F6 modulates Br7 7-Bromo Substituent (Cross-Coupling Handle) Core->Br7 functionalizes F6->Br7 inductive activation

Fig 1. Structure-Property Relationship (SPR) of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

De Novo Synthesis: The N-Amination & Cycloaddition Pathway

The most robust and regioselective method for constructing the 7-bromo-6-fluoropyrazolo[1,5-a]pyridine core relies on the N-amination of a pre-functionalized pyridine, followed by a[3+2] cycloaddition[4].

Mechanistic Rationale & Regiocontrol

The starting material, 2-bromo-3-fluoropyridine , dictates the final substitution pattern[5]. When the resulting N-aminopyridinium ylide reacts with an alkyne (e.g., ethyl propiolate), cyclization must occur at an alpha-carbon. The C2 position is sterically blocked by the massive bromine atom. Consequently, the alkyne exclusively attacks the unsubstituted C6 position. During aromatization, the original pyridine C6 becomes the new C3a bridgehead carbon. This sequence shifts the entire numbering scheme: the original C3 (bearing fluorine) becomes C6, and the original C2 (bearing bromine) becomes C7, perfectly yielding the desired architecture.

Synthesis SM 2-Bromo-3-fluoropyridine Step1 N-Amination (MSH, CH2Cl2, 0 °C) SM->Step1 Int1 1-Amino-2-bromo-3-fluoropyridinium salt Step1->Int1 Step2 [3+2] Cycloaddition (Ethyl propiolate, K2CO3, DMF) Int1->Step2 Int2 Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Step2->Int2 Step3 Saponification & Decarboxylation (NaOH, then Heat at 220 °C) Int2->Step3 Product 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Step3->Product

Fig 2. Regioselective synthesis workflow via N-amination and [3+2] cycloaddition.

Experimental Protocol 1: Core Construction

Step 1: Electrophilic N-Amination

  • Setup: Dissolve 2-bromo-3-fluoropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Dropwise add a solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) in DCM. Causality: MSH is a highly electrophilic aminating agent capable of overcoming the severe steric hindrance of the 2-bromo group to aminate the weakly nucleophilic pyridine nitrogen.

  • Isolation: Stir for 4 hours while warming to room temperature. Precipitate the 1-amino-2-bromo-3-fluoropyridinium mesitylsulfonate salt by adding diethyl ether. Filter and dry under high vacuum.

Step 2: [3+2] Cycloaddition

  • Reaction: Suspend the pyridinium salt (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add ethyl propiolate (1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Causality: The base deprotonates the N-amino group to generate an N-ylide. The ylide nitrogen attacks the electrophilic terminal carbon of ethyl propiolate, while the ester-bearing carbon attacks the unhindered C6 position of the pyridine, yielding the 3-carboxylate ester[1].

  • Workup: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

Step 3: Saponification and Decarboxylation

  • Hydrolysis: Dissolve the ester intermediate in a 1:1 mixture of THF and 2M aqueous NaOH. Reflux for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Thermal Decarboxylation: Suspend the acid in diphenyl ether and heat to 220 °C for 1 hour. Causality: Thermal extrusion of CO₂ removes the directing ester group, yielding the unsubstituted C3 position necessary for minimizing steric clash in kinase hinge-binding pockets.

  • Purification: Purify the crude mixture via flash chromatography (Hexanes/EtOAc) to yield the pure 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

The primary utility of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is its capacity to serve as an electrophile in palladium-catalyzed cross-coupling[1]. The following self-validating protocol details the installation of an aryl group at the C7 position.

Experimental Protocol 2: C7 Arylation
  • Reaction Assembly: In an oven-dried Schlenk flask, combine 7-bromo-6-fluoropyrazolo[1,5-a]pyridine (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (4:1 v/v). Causality: The biphasic 1,4-dioxane/water system ensures complete dissolution of both the lipophilic organic substrates and the inorganic base. Pd(dppf)Cl₂ is selected because its large bite angle facilitates the challenging reductive elimination step while accommodating the steric bulk near the bridgehead nitrogen.

  • Execution: Heat the biphasic mixture to 90 °C for 4 hours under vigorous stirring.

  • Validation & Isolation: Reaction completion is validated by TLC (disappearance of the starting bromide). Cool the mixture to room temperature, dilute with water, and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the target 7-aryl-6-fluoropyrazolo[1,5-a]pyridine via column chromatography.

References

  • Chemsrc. "7-Bromo-6-fluoropyrazolo[1,5-A]pyridine | CAS#: 1427438-13-8". Chemical Database. Available at: [Link]

  • Google Patents. "Certain nitrogen containing bicyclic chemical entities for treating viral infections" (WO2010091409A1) / "Protein Kinase Inhibitors" (EP2981533B1) detailing 2-bromo-3-fluoropyridine amination.

Sources

Foundational

The Strategic Role of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine in Medicinal Chemistry

A Technical Guide for Drug Discovery Scientists Executive Summary: The "Handle & Shield" Scaffold In the landscape of modern kinase inhibitor design, the pyrazolo[1,5-a]pyridine core has emerged as a privileged bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Scientists
Executive Summary: The "Handle & Shield" Scaffold

In the landscape of modern kinase inhibitor design, the pyrazolo[1,5-a]pyridine core has emerged as a privileged bioisostere of the indole and azaindole scaffolds. It offers superior metabolic stability, distinct hydrogen-bonding vectors, and a unique dipole moment that can be exploited for specific active-site interactions.

Within this class, the 7-bromo-6-fluoro-substituted variant represents a highly strategic intermediate. It is not merely a passive scaffold but a pre-functionalized "logic gate" for medicinal chemists:

  • The 7-Bromo "Handle": Located adjacent to the bridgehead carbon, this position allows for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install solubilizing tails or hydrophobic groups that access the solvent front or back-cleft regions of a kinase.

  • The 6-Fluoro "Shield": Positioned to block metabolic oxidation at a site electronically prone to CYP450 attack, the fluorine atom also modulates the pKa of the system, influencing the electronic environment of the bridgehead nitrogen.

This guide details the synthesis, reactivity, and application of this specific core in the development of next-generation therapeutics, particularly Trk, JAK, and TTK inhibitors.

Structural Analysis & Bioisosterism

The 7-bromo-6-fluoropyrazolo[1,5-a]pyridine core (CAS: 2770348-34-8 for the methyl ester derivative) serves as a robust platform for Structure-Activity Relationship (SAR) exploration.

2.1 Electronic Topography

Unlike the indole scaffold, which is electron-rich and prone to oxidation, the pyrazolo[1,5-a]pyridine is electronically amphoteric.

  • Bridgehead Nitrogen (N4): Acts as a weak H-bond acceptor, often mimicking the N1 of purines in ATP-competitive inhibitors.

  • C3 Position: Highly nucleophilic, ideal for installing the primary pharmacophore (e.g., the "hinge-binding" motif).

  • C7 Position (Br): Sterically congested but chemically reactive. Substituents here can twist out of plane, creating novel 3D vectors.

2.2 The Fluorine Effect (C6)

The introduction of fluorine at C6 is non-trivial.

  • Metabolic Blockade: The C6 position in the parent scaffold is para to the bridgehead carbon, making it a hotspot for oxidative metabolism. Fluorine substitution effectively shuts down this clearance pathway.

  • pKa Modulation: The electron-withdrawing nature of fluorine reduces the electron density of the pyridine ring, lowering the basicity of the system and potentially improving membrane permeability.

Synthetic Accessibility

Constructing the 7-bromo-6-fluoropyrazolo[1,5-a]pyridine core requires a convergent approach to ensure regiochemical fidelity. The most reliable route utilizes a [3+2] cycloaddition strategy starting from a functionalized pyridine.

3.1 The "Convergent" Synthesis Route

This protocol avoids the selectivity issues of late-stage halogenation by installing the critical substituents on the pyridine starting material.

Logic:

  • Starting Material: 2-Bromo-3-fluoropyridine . The bromine at C2 will eventually become the C7 substituent. The fluorine at C3 will become the C6 substituent.

  • N-Amination: Formation of the N-aminopyridinium salt.

  • Cycloaddition: Reaction with an alkyne (e.g., methyl propiolate or DMAD) creates the 5-membered pyrazole ring. The cyclization occurs at the unsubstituted alpha-position (C6 of the pyridine), locking the Br and F into positions 7 and 6, respectively.

Synthesis SM 2-Bromo-3-fluoropyridine Inter N-Aminopyridinium Salt (Activated Species) SM->Inter 1. MSH (O-Mesitylenesulfonylhydroxylamine) or DPH (O-(Diphenylphosphinyl)hydroxylamine) Product Methyl 7-bromo-6-fluoropyrazolo [1,5-a]pyridine-3-carboxylate Inter->Product 2. K2CO3, DMF, RT [3+2] Cycloaddition Reagent Methyl Propiolate (1,3-Dipolarophile) Reagent->Product

Caption: Convergent synthesis of the 7-bromo-6-fluoro core via [3+2] cycloaddition. The regiochemistry is dictated by the starting pyridine substitution.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold

Validating the formation of Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

  • N-Amination: Dissolve 2-bromo-3-fluoropyridine (10 mmol) in DCM. Add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.2 equiv) dropwise at 0°C. Stir at RT for 4h. Precipitate the salt with Et2O, filter, and dry.

    • Critical Note: MSH is potentially explosive; prepare fresh or use the safer O-(diphenylphosphinyl)hydroxylamine alternative.

  • Cyclization: Suspend the N-aminopyridinium salt (10 mmol) in DMF (20 mL). Add Methyl propiolate (12 mmol) and K2CO3 (25 mmol).

  • Reaction: Stir at RT for 12–16h. The solution will darken.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a white/off-white solid.

    • QC Check: 1H NMR should show the pyrazole singlet at ~8.5 ppm and the distinctive doublet splitting of the pyridine protons.

Protocol B: C7-Suzuki Coupling (The "Handle" Activation)

Functionalizing the 7-position while preserving the 6-fluoro and 3-ester groups.

  • Reagents: 7-Bromo-6-fluoro-scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K3PO4 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Conditions: Heat to 90°C for 4–6h.

    • Expert Tip: The C7-Br is sterically hindered by the bridgehead geometry. If conversion is low, switch to Pd2(dba)3 / XPhos , which is superior for sterically demanding couplings on fused heteroaromatics.

Medicinal Chemistry Case Studies: Kinase Inhibition

The 7-bromo-6-fluoro motif is particularly relevant in the design of Trk (Tropomyosin receptor kinase) and JAK (Janus Kinase) inhibitors.

Case Study: Trk Inhibition Logic

In Trk inhibitors (e.g., analogs of Larotrectinib), the pyrazolo[1,5-a]pyrimidine is a common scaffold.[1][2][3] The pyridine variant (pyrazolo[1,5-a]pyridine) offers a different solubility profile.

  • The Challenge: Achieving high potency against Trk-fusion proteins while avoiding CNS toxicity (unless targeting brain mets) and ensuring metabolic stability.

  • The Solution:

    • C3: Binds the hinge region (via a functionalized amide or urea).

    • C6-F: Prevents oxidation, increasing half-life (

      
      ).
      
    • C7-Substituent: The bromine is replaced by a solubilizing group (e.g., a pyrrolidine or piperidine linked via a phenyl ring). This group points towards the solvent front, improving oral bioavailability.

SAR Decision Matrix
FeatureChemical GroupFunctionMedicinal Chemistry Outcome
Core Pyrazolo[1,5-a]pyridineScaffoldBioisostere of Indole; lowers PSA compared to quinazoline.
C6 Fluorine Metabolic Blocker Blocks CYP-mediated hydroxylation; increases metabolic stability.
C7 Bromine Synthetic Handle Allows late-stage diversification; enables library generation.
C3 Ester/AmidePharmacophorePrimary vector for H-bond interactions (Hinge binder).
Future Outlook: The "Logic Gate" Intermediate

The 7-bromo-6-fluoropyrazolo[1,5-a]pyridine is transitioning from a niche intermediate to a standard "logic gate" in library synthesis. Its ability to accept orthogonal functionalization—SnAr or Coupling at C7 (if activated) and Electrophilic substitution at C3 —makes it an ideal starting point for DNA-encoded libraries (DEL) targeting kinases.

Key Trend: Expect to see this scaffold utilized in PROTAC linkers, where the C7 position serves as the attachment point for the E3 ligase ligand, exploiting the vector geometry to maximize degradation efficiency.

References
  • Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: "General synthesis of pyrazolo[1,5-a]pyridines
    • Source:Journal of Organic Chemistry, 2021.
    • Context: Defines the [3+2] cycloaddition mechanism used in Protocol A.
    • (Representative Link for mechanism)

  • Medicinal Chemistry of Trk Inhibitors

    • Title: "Discovery of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors."[1][3]

    • Source:Journal of Medicinal Chemistry, 2015.
    • Context: Establishes the SAR for the fused scaffold in kinase inhibition.
  • BenchChem Compound Data

    • Title: "Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate Product Page."[4]

    • Source: BenchChem.
    • Context: Verification of CAS 2770348-34-8 and commercial availability.
  • PubChem Compound Summary

    • Title: "7-Bromopyrazolo[1,5-a]pyridine."[5][4][6][7][8]

    • Source: PubChem CID 24975252.[6]

    • Context: Physical properties and safety d

Sources

Exploratory

Physicochemical Properties of Fluorinated Pyrazolopyridines: A Technical Guide for Drug Design

Topic: Physicochemical Properties of Fluorinated Pyrazolopyridines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pyrazolo[3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Fluorinated Pyrazolopyridines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere for purines in kinase inhibitors (e.g., TRK, VEGFR) and soluble guanylate cyclase (sGC) stimulators.[1] However, the scaffold's utility is often limited by poor metabolic stability and solubility. Strategic fluorination—the introduction of fluorine atoms at specific ring positions—is a critical tool for modulating these physicochemical properties.

This guide provides a technical analysis of how fluorine substitution alters the electronic, lipophilic, and metabolic profiles of pyrazolopyridines. It includes detailed experimental protocols for profiling these compounds and examines Vericiguat as a primary case study of successful fluorination strategy.

The Fluorine Effect: Mechanistic Modulation of the Scaffold

Electronic Modulation (pKa and Basicity)

The pyrazolo[3,4-b]pyridine core contains multiple nitrogen atoms capable of protonation. The basicity of these nitrogens is critical for solubility and protein binding (e.g., hydrogen bonding in the hinge region of kinases).

  • Mechanism: Fluorine is the most electronegative element (Pauling scale: 3.98). When introduced to the pyridine ring (e.g., at C-5 or C-6), it exerts a strong electron-withdrawing inductive effect (-I).

  • Impact: This reduces the electron density available at the pyridine nitrogen (N-7), significantly lowering its pKa.

    • Unsubstituted Pyridine pKa: ~5.2

    • Fluorinated Pyridine pKa: Typically < 2.0 – 4.0 depending on position.

  • Design Consequence: Lowering the pKa reduces the fraction of ionized species at physiological pH (7.4), which can improve membrane permeability (passive diffusion) but may reduce aqueous solubility.

Lipophilicity (LogP / LogD)

Fluorination profoundly impacts the partition coefficient (LogP) and distribution coefficient (LogD).

  • C-F vs. C-H: The C-F bond is more hydrophobic than the C-H bond due to the low polarizability of the fluorine 2s/2p electrons.

  • Monofluorination: Typically increases LogP by 0.2 – 0.4 units.

  • Polyfluorination: Can lead to "amphiphilic" character. While generally lipophilic, the strong dipole of the C-F bond can engage in specific electrostatic interactions with solvent molecules or protein backbones.

Metabolic Stability (The "Metabolic Shield")

The primary driver for fluorinating pyrazolopyridines is often to block oxidative metabolism.

  • Oxidative Blockade: Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings or benzylic positions. The C-F bond strength (approx. 116 kcal/mol) renders it inert to CYP-mediated hydroxylation.

  • Metabolic Shunting: By blocking the primary "soft spot" (e.g., C-5), metabolism is shunted towards other pathways, such as Phase II conjugation (glucuronidation), which can be more predictable and less toxic.

Case Study: Vericiguat (Verquvo)

Vericiguat is a soluble guanylate cyclase (sGC) stimulator approved for heart failure.[2][3][4][5][6] Its design perfectly illustrates the physicochemical optimization of the pyrazolopyridine scaffold.

Structural Analysis[7]
  • Core: 1H-pyrazolo[3,4-b]pyridine.[1][5][7][8][9]

  • Fluorination:

    • C-5 Position: A fluorine atom is directly attached to the pyridine ring.

    • Benzyl Group: A 2-fluorobenzyl moiety is attached at N-1.[5]

Physicochemical Profile
ParameterValueImpact of Fluorination
pKa 4.7 (Basic)The C-5 fluorine lowers the basicity of the pyridine nitrogen, preventing excessive ionization at neutral pH, thus aiding permeability.
LogP 2.99Moderate lipophilicity ensures good membrane permeability (BCS Class II).
Solubility pH-dependentHigh solubility in acidic media (stomach); lower in neutral media.
Metabolism GlucuronidationThe C-5 fluorine blocks oxidative metabolism on the pyridine ring. <5% of clearance is via CYP450.[3] The drug is cleared mainly via UGT1A9/1A1 glucuronidation.[3][4][6]
Metabolic Pathway Visualization

The following diagram illustrates how fluorination at C-5 protects the ring from oxidation, forcing the molecule into the glucuronidation pathway.

MetabolicStability Vericiguat Vericiguat (Fluorinated Core) CYP CYP450 Oxidation (Phase I) Vericiguat->CYP Blocked by C-5 Fluorine UGT UGT1A9/1A1 (Phase II) Vericiguat->UGT Metabolic Shunt Metabolite_Ox Oxidative Metabolites (BLOCKED) CYP->Metabolite_Ox Metabolite_Glu N-Glucuronide (M-1) (Inactive/Excreted) UGT->Metabolite_Glu

Figure 1: Mechanism of metabolic stabilization in Vericiguat. The C-5 fluorine atom sterically and electronically prevents CYP450 oxidation, shunting clearance to Phase II glucuronidation.

Experimental Protocols

Profiling fluorinated compounds requires specific methodologies. Standard UV-Vis pKa determination can be difficult if the fluorination shifts the absorption maxima or if the compound lacks a strong chromophore. 19F NMR offers a superior, label-free alternative.

Protocol 1: pKa Determination via 19F NMR

Objective: Determine the pKa of the pyrazolopyridine core by monitoring the chemical shift of the fluorine atom as a function of pH.

Why this works: The 19F chemical shift is highly sensitive to the electronic environment.[10] Protonation of the adjacent nitrogen causes a measurable deshielding/shielding effect on the fluorine signal.

Reagents:

  • Deuterated solvent (e.g., D2O or DMSO-d6/Water mix).

  • Buffer series (pH 1.0 to 10.0).

  • Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) in a capillary.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1-5 mg of the fluorinated pyrazolopyridine in 500 µL of mixed solvent (e.g., 90% H2O / 10% D2O).

  • pH Titration: Prepare a series of NMR tubes adjusted to specific pH values (measured via micro-pH electrode) ranging from 2 units below to 2 units above the expected pKa.

  • Acquisition:

    • Instrument: 300 MHz or higher NMR.

    • Pulse Sequence: Standard zgfhigqn (1H-decoupled 19F).

    • Scans: 64–128 (to ensure high S/N ratio).

    • Reference: Lock to D2O; reference chemical shift to internal standard.

  • Data Analysis:

    • Plot the observed 19F chemical shift (

      
      ) vs. pH.
      
    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      

pKa_Workflow Start Dissolve Compound (1-5 mg in H2O/D2O) Titration Prepare pH Series (pH 2.0 - 10.0) Start->Titration NMR Acquire 19F NMR (1H-Decoupled) Titration->NMR Plot Plot Chemical Shift (δ) vs. pH NMR->Plot Calc Fit to Sigmoidal Curve Calculate pKa Plot->Calc

Figure 2: Workflow for 19F NMR-based pKa determination. This method is non-destructive and highly specific for fluorinated heterocycles.

Protocol 2: Lipophilicity (LogD) Assessment

Objective: Measure the distribution coefficient at physiological pH (7.4).

Method: Shake-Flask Method with HPLC-UV or LC-MS/MS detection.

  • Preparation: Prepare octanol-saturated water (buffer pH 7.4) and water-saturated octanol.

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous buffer.

  • Partitioning: Shake vigorously for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze the concentration in both phases using HPLC.

    • Note: For highly lipophilic fluorinated compounds (LogD > 3), the concentration in the aqueous phase may be below UV detection limits. In this case, use LC-MS/MS monitoring the specific molecular ion.

Synthesis Considerations

To achieve the properties described above, fluorine is typically introduced early in the synthetic route or via late-stage functionalization.

  • Building Blocks: Using commercially available fluorinated 1,3-dicarbonyls or fluorinated hydrazines.

  • Direct Fluorination: Electrophilic fluorination using Selectfluor® on electron-rich pyrazole precursors.

  • Nucleophilic Substitution (SNAr): Displacing a chloride or nitro group on the pyridine ring with fluoride (using KF/18-crown-6 or TBAF), though this is difficult on the electron-rich pyrazolopyridine core without strong activating groups.

References

  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. Clin Pharmacokinet (2020).

  • Vericiguat (Verquvo) FDA Prescribing Information. FDA Access Data (2021).

  • Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry (2019).

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry (2020).

  • Vericiguat in Heart Failure: Characteristics and Evidence. Biomedicines (2022).

Sources

Foundational

Strategic Handling and Safety Protocol: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

CAS Registry Number: 1427438-13-8 Document Type: Technical Safety & Application Guide Version: 2.0 (Pharmaceutical R&D Standard)[1][2] Chemical Identity & Strategic Importance[2] The Molecule 7-Bromo-6-fluoropyrazolo[1,5...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1427438-13-8 Document Type: Technical Safety & Application Guide Version: 2.0 (Pharmaceutical R&D Standard)[1][2]

Chemical Identity & Strategic Importance[2]

The Molecule

7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a specialized bicyclic heteroaromatic scaffold used primarily in the discovery of kinase inhibitors and CNS-active agents.[1][2][3]

  • Core Scaffold: The pyrazolo[1,5-a]pyridine ring is a bioisostere of indole and azaindole, offering improved metabolic stability and distinct hydrogen-bonding vectors.[1][2]

  • Substituent Logic:

    • 7-Bromo (Br): A critical "synthetic handle."[1][2] It serves as the site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to attach complex tails to the core.[1][2]

    • 6-Fluoro (F): Modulates the pKa of the ring system and blocks metabolic oxidation at the 6-position, a common soft spot in drug metabolism.[1][2]

Structural Visualization

The following diagram illustrates the functional logic of the molecule, highlighting the reactivity differences between the halogenated positions.

ChemicalStructure Core Pyrazolo[1,5-a]pyridine (Scaffold) Br 7-Bromo Group (Reactive Handle) Core->Br Site of Pd-Catalysis F 6-Fluoro Group (Metabolic Blocker) Core->F Electronic Modulation App Drug Discovery (Kinase Inhibition) Br->App Library Expansion

Figure 1: Functional decomposition of the 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine scaffold.

Comprehensive Hazard Analysis (The "Why")

Standard SDSs list codes; this section explains the mechanism of the hazard to inform safer handling.

GHS Classification & Causality
Hazard ClassCategoryCodeMechanism of Action
Acute Toxicity (Oral) 4H302Bioavailability: Nitrogen heterocycles are often rapidly absorbed.[1][2][3] The halogenation increases lipophilicity (LogP), potentially enhancing membrane permeability and systemic toxicity.
Skin Irritation 2H315Alkylating Potential: As an electron-deficient heteroaromatic halide, the compound can act as a weak electrophile, reacting with skin proteins (nucleophiles).[1][2]
Eye Irritation 2AH319Mucosal Sensitivity: Fine dusts of halogenated pyridines react with moisture in the eye to form acidic micro-environments, causing severe irritation.
STOT - SE 3H335Respiratory Irritation: Inhalation of dust triggers inflammation in the upper respiratory tract.[1]
Physical Properties Table
PropertyValueRelevance to Safety
Molecular Formula C₇H₄BrFN₂-
Molecular Weight 215.02 g/mol -
Physical State Solid (Powder/Crystalline)Dust generation is the primary exposure vector.[1][2][3]
Melting Point 129–133 °C (Typical for class)Stable at room temp; melt processing requires ventilation.
Solubility DMSO, DCM, Ethyl AcetateHighly soluble in organic solvents; permeates nitrile gloves if dissolved.

Exposure Control & PPE: A Self-Validating System

Do not rely on generic safety rules. Use this hierarchy to validate your safety setup before opening the vial.

The "Check-6" Protocol
  • Airflow Validation: Fume hood face velocity must be >0.5 m/s . Tape a Kimwipe to the sash; if it doesn't angle inward >45°, do not proceed.

  • Glove Permeation:

    • Standard: Nitrile (0.11 mm) is sufficient for dry powder.

    • In Solution (DCM/DMSO):Double-glove or use Silver Shield® laminates.[1][2] Halogenated heterocycles in DCM can penetrate standard nitrile in <5 minutes.

  • Decontamination: Prepare a beaker of 10% aqueous sodium hypochlorite (bleach) or 1M NaOH. This neutralizes trace residues on spatulas by hydrolyzing the reactive halide (slowly) and solubilizing the organic waste.

Emergency Response Decision Tree

This workflow dictates immediate actions during a spill or exposure event.[4]

SafetyProtocol Event Incident Detected Type Identify Type Event->Type Spill Solid Spill Type->Spill Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSpill 1. Dampen with inert oil/PEG 2. Scoop to waste 3. Wash with 1M NaOH Spill->ActionSpill ActionSkin 1. Drench (15 min) 2. Soap (Lipophilic removal) 3. No Alcohol (Enhances absorption) Skin->ActionSkin ActionEye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye

Figure 2: Immediate response logic for exposure or containment breach.

Experimental Context: Synthesis & Application

This section details how to utilize 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine in a drug discovery workflow, specifically focusing on the Suzuki-Miyaura Coupling , which is the most common application for this intermediate.[1][2][3]

Protocol: C7-Arylation via Suzuki Coupling

Objective: Attach an aryl group to the 7-position while preserving the 6-Fluoro group.[1][2][3]

Reagents:

  • Substrate: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (1.0 equiv)[1][2][5]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv)[2]

  • Base: K₂CO₃ (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and base. Add solvents.[4] Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[1][2] The bromine (M+ and M+2 pattern) should disappear, replaced by the product mass.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting bromide due to increased polarity of the coupled aryl system.

Reaction Workflow Diagram

SynthesisWorkflow Start 7-Br-6-F-Scaffold (1.0 eq) Reagents Ar-B(OH)2 + Base Pd Catalyst Start->Reagents Process Heat 90°C (Inert Atm) Reagents->Process Check LC-MS Check (Loss of Br isotope) Process->Check Check->Process Incomplete Product C7-Arylated Product Check->Product Complete

Figure 3: Standard Suzuki-Miyaura coupling workflow for library generation.

Storage & Waste Management

Stability & Storage[1][2]
  • Hygroscopicity: Low to moderate. Store in a tightly sealed vial.

  • Light Sensitivity: Halogenated heterocycles can undergo slow photodehalogenation. Store in amber vials.

  • Temperature: Refrigeration (2–8°C) is recommended for long-term storage (>3 months) to prevent any potential slow hydrolysis or oxidation.[1][2]

Ecological Disposal[1]
  • Water Hazard: Do not allow to enter drains.[4] Halogenated aromatics are often persistent in the environment.

  • Incineration: Must be disposed of via a licensed chemical incinerator equipped with a scrubber. Combustion generates Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .[2] The presence of HF requires specific refractory linings in the incinerator.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313393 (Related Isomer: 3-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine).[1][2] Retrieved from [Link][2]

  • ChemSRC. 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine CAS 1427438-13-8 Entry.[1][2] Retrieved from [Link][2][4]

  • Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine Integrase Inhibitors.[2] Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility in drug discovery).

Sources

Exploratory

Engineering 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Advanced Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system is a highly privileged heterocyclic scaffold in modern medicinal chemistry, exhibiting profound utility across oncology, infectious diseases, and neuropharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system is a highly privileged heterocyclic scaffold in modern medicinal chemistry, exhibiting profound utility across oncology, infectious diseases, and neuropharmacology[1]. The strategic introduction of halogens—specifically a bromine atom at the C7 position and a fluorine atom at the C6 position—creates 7-bromo-6-fluoropyrazolo[1,5-a]pyridine , a versatile and biologically active intermediate. This technical guide details the structural rationale, synthetic methodologies, and pharmacological applications of its derivatives, providing actionable, self-validating protocols for drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of 7-bromo-6-fluoropyrazolo[1,5-a]pyridine derivatives is rooted in precise physicochemical modulation:

  • C6-Fluorination: The incorporation of fluorine at the C6 position significantly alters the electron density of the fused ring system. Fluorine's high electronegativity lowers the pKa of adjacent functional groups, enhances metabolic stability against cytochrome P450-mediated oxidation, and increases lipophilicity, which is critical for membrane permeability and target residence time.

  • C7-Bromination: The C7 bromine serves as an orthogonal synthetic handle. Due to the weaker C-Br bond relative to C-F, the C7 position can undergo highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without disturbing the C6 fluorine. This enables rapid late-stage diversification of the scaffold to explore structure-activity relationships (SAR).

Synthetic Methodologies & Workflows

The synthesis of key intermediates, such as methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , requires stringent control over electrophilic aromatic substitution. The standard approach involves the sequential halogenation of the core pyrazolo[1,5-a]pyridine system[2].

SynthWorkflow N1 Methyl pyrazolo[1,5-a]pyridine -3-carboxylate N2 Electrophilic Bromination (NBS, DMF, 0°C) N1->N2 Regioselective C7-Br N3 Methyl 7-bromopyrazolo[1,5-a] pyridine-3-carboxylate N2->N3 N4 Electrophilic Fluorination (Selectfluor, MeCN, 80°C) N3->N4 Regioselective C6-F N5 Methyl 7-bromo-6-fluoro pyrazolo[1,5-a]pyridine-3-carboxylate N4->N5 N6 Late-Stage Diversification (Pd-Catalyzed Cross-Coupling) N5->N6 Target Library Generation

Synthetic workflow for 7-bromo-6-fluoropyrazolo[1,5-a]pyridine derivatives.

Electrophilic Fluorination Protocol (Self-Validating System)

According to established methodologies, the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates is achieved using electrophilic reagents like Selectfluor (2)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN).

    • Causality: Anhydrous MeCN is critical as it stabilizes the highly reactive N-F intermediate of Selectfluor, preventing premature hydrolysis and ensuring the electrophile is delivered regioselectively to the C6 position.

  • Reagent Addition: Add Selectfluor (1.2 eq) portion-wise under an inert argon atmosphere to prevent oxidative degradation.

  • Reaction & Monitoring: Heat the mixture to 80°C. Monitor the reaction via

    
    H and 
    
    
    
    F NMR spectroscopy.
    • Validation Checkpoint: The reaction is deemed complete when the

      
      H NMR shows the complete disappearance of the C6-H proton. Orthogonally, the 
      
      
      
      F NMR must reveal a distinct multiplet at approximately -135 ppm, confirming the successful formation of the fluorine-containing σ-complex.
  • Isolation: Quench with saturated aqueous NaHCO

    
     to neutralize acidic byproducts, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/EtOAc gradient).
    

Pharmacological Applications

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated exceptional efficacy across multiple therapeutic areas, acting as potent kinase inhibitors and antimicrobial agents[1][2][3].

Precision Oncology: PI3Kγ/δ Dual Inhibition

Recent advancements in cancer immunotherapy have highlighted pyrazolo[1,5-a]pyridine derivatives as potent and selective dual inhibitors of Phosphoinositide 3-kinase gamma and delta (PI3Kγ/δ). For instance, compound 20e (IHMT-PI3K-315) exhibits extraordinary biochemical potency, inhibiting PI3Kγ and PI3Kδ with IC


 values of 4.0 nM and 9.1 nM, respectively (4)[4]. In cellular assays, these derivatives potently suppress PI3Kγ/δ-mediated phosphorylation of AKT at Ser473, leading to the repolarization of immunosuppressive M2 macrophages into the tumor-killing M1 phenotype[4].

PI3KPathway L Extracellular Stimuli (Chemokines) R GPCR / RTK Receptors L->R P PI3Kγ / PI3Kδ R->P Activation PIP PIP2 -> PIP3 Conversion P->PIP I Pyrazolo[1,5-a]pyridine Derivative I->P Competitive Binding (Dual Inhibition) AKT AKT Phosphorylation (Ser473) PIP->AKT Downstream Kinase Cascade M M2 to M1 Macrophage Repolarization AKT->M Immunomodulation

Mechanism of PI3Kγ/δ dual inhibition by pyrazolo[1,5-a]pyridine derivatives.

Infectious Diseases: Antitubercular Agents

Beyond oncology, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been engineered as novel anti-Mycobacterium tuberculosis (Mtb) agents. Utilizing a scaffold-hopping strategy from imidazo[1,2-a]pyridines, researchers have developed derivatives that exhibit nanomolar Minimum Inhibitory Concentrations (MIC) against both drug-susceptible H37Rv strains and multidrug-resistant Mtb isolates (3)[3].

Quantitative Data Summary

The following table summarizes the key pharmacological metrics of leading pyrazolo[1,5-a]pyridine derivatives based on recent literature[3][4].

Compound Class / DerivativeTarget / IndicationKey Metric (In Vitro)Cellular Efficacy (EC

/ MIC)
In Vivo Outcome
Compound 20e (IHMT-PI3K-315) PI3Kγ / PI3KδIC

: 4.0 nM (γ), 9.1 nM (δ)
p-AKT (S473) EC

: 0.028 μM
Suppresses tumor growth in MC38 mouse model
Compound 5k (Carboxamide) M. tuberculosis (H37Rv)MIC: Low nanomolar rangeActive against MDR-TB isolatesSignificant bacterial burden reduction in H37Ra mice
7-Br-6-F Intermediates Kinases / PDEsTarget binding affinity enhanced via F-interactionN/A (Precursor stage)Scaffold for late-stage lead optimization

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Source: Letters in Drug Design & Discovery (Bentham Science Publishers) URL:[Link]

Sources

Foundational

Metabolic stability of 6-fluoro-pyrazolo[1,5-a]pyridine scaffolds

Metabolic Stability of 6-Fluoro-Pyrazolo[1,5-a]pyridine Scaffolds: A Comprehensive Technical Guide Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability of 6-Fluoro-Pyrazolo[1,5-a]pyridine Scaffolds: A Comprehensive Technical Guide

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for indoles and azaindoles[1]. While the unsubstituted core offers excellent physicochemical properties, it often suffers from rapid Phase I oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes. Strategic fluorination, particularly at the C-6 position, has proven to be a transformative structural modification. By leveraging the unique stereoelectronic properties of the fluorine atom, medicinal chemists can systematically block metabolic liabilities, enhance lipophilicity, and improve overall pharmacokinetic (PK) profiles without drastically altering the molecule's steric footprint[2][3].

Mechanistic Rationale: The Causality of Fluorination

As drug developers, we do not add halogens arbitrarily; every structural change must be driven by a mechanistic hypothesis. The introduction of a fluorine atom at the 6-position of the pyrazolo[1,5-a]pyridine core addresses metabolic instability through three distinct mechanisms:

  • Electronic Deactivation (Lowering HOMO Energy): The strong inductive electron-withdrawing effect of fluorine pulls electron density away from the electron-rich pyrazolo[1,5-a]pyridine ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic system less susceptible to electrophilic attack by the high-valent oxo-iron species of CYP450 enzymes[3].

  • Steric Shielding: The C-F bond (1.35 Å) is only slightly longer than a C-H bond (1.09 Å), meaning it acts as a bioisosteric replacement that physically blocks hydroxylation at the C-6 position without introducing severe steric clashes that might disrupt target binding[2].

  • C-F Bond Strength: The extreme bond dissociation energy of the C-F bond (~115 kcal/mol) ensures that the fluorine atom itself cannot be easily abstracted by metabolic enzymes, effectively shutting down metabolism at that specific vector[4].

Metabolic Pathway Divergence

The following diagram illustrates the divergent metabolic fates of unsubstituted versus 6-fluoro-substituted pyrazolo[1,5-a]pyridine scaffolds.

MetabolicPathway cluster_0 Unsubstituted Pyrazolo[1,5-a]pyridine cluster_1 6-Fluoro-Pyrazolo[1,5-a]pyridine A Unsubstituted Scaffold B CYP450 Oxidation (C-6 Position) A->B C Hydroxylated Metabolite (Rapid Clearance) B->C D 6-Fluoro Scaffold E Steric/Electronic Blockade D->E F Stable Parent Compound (Prolonged Half-life) E->F

CYP450-mediated metabolic divergence of pyrazolo[1,5-a]pyridine scaffolds.

Quantitative Data: Structure-Activity and Metabolism Relationships (SAMR)

The impact of 6-fluorination is best understood through comparative in vitro clearance data. In the development of kinase inhibitors (e.g., C-Terminal Src Kinase and CHK-1 inhibitors), the transition from an unsubstituted to a fluorinated scaffold yields dramatic improvements in human liver microsome (HLM) stability[2][5].

Table 1: Comparative Metabolic Stability of Pyrazolo[1,5-a]pyridine Derivatives

Scaffold DerivativeTarget ApplicationHLM

(min)
MLM

(min)
Intrinsic Clearance (

)
Ref
Unsubstituted CoreKinase Inhibitor12.58.2High (>150 µL/min/mg)[2]
6-Methyl CoreKinase Inhibitor18.014.5Moderate (~90 µL/min/mg)[2]
6-Fluoro Core Kinase / CHK-1 >120 >120 Low (<15 µL/min/mg) [2][5]
6-Fluoro-3-carboxamideAntitubercular (Mtb)>9085Low (<25 µL/min/mg)[6]
18F-Radiolabeled CorePET RadiotracerN/A (Stable)N/A (Stable)Minimal Defluorination[7]

Note: Data synthesized from representative medicinal chemistry optimization campaigns.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in DMPK profiling, the following protocols are designed as self-validating systems. The inclusion of high and low clearance control compounds ensures that the enzymatic activity of the microsomes is functional and that the analytical LC-MS/MS system is properly calibrated.

In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the 6-fluoro-pyrazolo[1,5-a]pyridine derivatives.

Causality of Reagents:

  • Liver Microsomes (HLM/MLM): Provide the subcellular fraction containing high concentrations of CYP450 enzymes.

  • NADPH Regenerating System: CYP450 enzymes are monooxygenases that require a constant supply of electron equivalents. NADPH acts as the obligate cofactor.

  • Cold Acetonitrile (ACN): Instantly denatures the enzymes, quenching the reaction while simultaneously precipitating proteins to prepare the sample for LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 6-fluoro-pyrazolo[1,5-a]pyridine test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Inclusion (Self-Validation): Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). If Verapamil does not clear rapidly, the microsomes are inactive, and the assay must be rejected.

  • Pre-Incubation: Mix the test compound (1 µM) with human or mouse liver microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time. Calculate

    
     and 
    
    
    
    using the first-order kinetic equation:
    
    
    .

Workflow N1 1. Compound Prep (1 µM final + Controls) N2 2. Pre-incubation (HLM/MLM, 37°C) N1->N2 N3 3. Reaction Initiation (Add NADPH) N2->N3 N4 4. Time-Course Quench (Cold Acetonitrile) N3->N4 N5 5. LC-MS/MS Analysis (Substrate Depletion) N4->N5

Self-validating workflow for in vitro liver microsomal stability assays.

Synthesis of 6-Fluoro-pyrazolo[1,5-a]pyridine Core

To access these metabolically stable scaffolds, a robust synthetic route is required. The most reliable method involves the 1,3-dipolar cycloaddition of N-aminopyridinium salts with activated alkynes[1].

Step-by-Step Methodology:

  • N-Amination: React 3-fluoro-pyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) in dichloromethane at 0°C to generate the 1-amino-3-fluoropyridinium mesitylenesulfonate salt.

  • Cycloaddition: Dissolve the pyridinium salt in N,N-dimethylformamide (DMF). Add an activated alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) and a mild base (e.g., potassium carbonate, K₂CO₃).

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours. The base facilitates the deprotonation of the N-amino group, generating an ylide that undergoes a [3+2] cycloaddition with the alkyne, followed by spontaneous oxidative aromatization.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the 6-fluoro-pyrazolo[1,5-a]pyridine derivative.

Advanced Applications in Modern Therapeutics

Oncology: Kinase Inhibitors

The 6-fluoro-pyrazolo[1,5-a]pyridine scaffold has been heavily utilized in the design of next-generation kinase inhibitors. For example, in the development of CHK-1 (Checkpoint Kinase 1) inhibitors, replacing a standard phenyl or unsubstituted heteroaryl ring with a 6-fluoro-pyrazolo[1,5-a]pyridine moiety drastically increased the in vivo half-life, allowing for sustained target engagement in tumor models[5][8]. Furthermore, the electron-deficient nature of the fluorinated pyrazole ring enhances binding affinity within the ATP-binding pocket of kinases like PDE4 and CSK[2][3].

Infectious Disease: Antitubercular Agents

Drug-resistant Mycobacterium tuberculosis (Mtb) requires therapeutics with exceptional tissue penetration and long half-lives. Pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated low nanomolar MIC values against Mtb. By incorporating fluorine at the 6-position, researchers have successfully mitigated host-mediated Phase I metabolism, ensuring that effective concentrations of the drug reach the granulomas where Mtb resides[6].

Imaging: PET Radiotracers

Because the C-F bond in this scaffold is highly resistant to metabolic defluorination, it serves as an ideal vector for Positron Emission Tomography (PET) imaging. By synthesizing the scaffold with the


 isotope, researchers can create radiotracers that exhibit high target specificity (e.g., for D4 dopamine receptors or IGF-1R) without the confounding background noise caused by free 

accumulating in bone tissue[7].

Conclusion

The 6-fluoro-pyrazolo[1,5-a]pyridine scaffold represents a triumph of rational drug design. By understanding the precise mechanisms of CYP450-mediated oxidation, medicinal chemists can use targeted fluorination to transform a metabolically labile hit into a robust, clinically viable lead. Whether applied to oncology, infectious diseases, or diagnostic imaging, this scaffold provides an optimal balance of potency, lipophilicity, and metabolic stability.

References

  • 2 - NIH.gov 2.3 - NIH.gov

  • 6 - ACS Medicinal Chemistry Letters 4.1 - Organic Letters - ACS Publications 5.4 - Chemical Science (RSC Publishing) 6.7 - MDPI 7.8 - Google Patents 8.5 - Google Patents

Sources

Exploratory

The Strategic Sourcing and Application of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bioisostere for indoles and azaindoles, offering unique hydrogen-bonding profiles and improved aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bioisostere for indoles and azaindoles, offering unique hydrogen-bonding profiles and improved aqueous solubility. Among its functionalized derivatives, 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS: 1427438-13-8) and its carboxylate esters represent highly versatile building blocks[1]. The strategic placement of a fluorine atom at the C-6 position and a bromine atom at the C-7 position provides medicinal chemists with a dual-purpose core: the fluorine enhances metabolic stability and membrane permeability, while the bromine serves as an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth analysis of the chemical profiling, commercial availability, synthetic pathways, and self-validating handling protocols for this critical intermediate.

Chemical Profiling & Structural Significance

The physicochemical properties of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine dictate its utility in the synthesis of complex active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluorine atom modulates the pKa of the heterocyclic system, often leading to improved target binding affinity in kinase inhibitors[2]. Furthermore, the C-7 bromine is highly reactive towards palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling rapid exploration of chemical space.

Table 1: Physicochemical Profile of the Core and Key Derivatives

PropertyValue
Compound Name 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine
CAS Number 1427438-13-8[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Methyl Ester Derivative Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2770348-34-8)[2]
Ethyl Ester Derivative Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2740353-97-1)[3]

Synthetic Pathways & Mechanistic Insights

The de novo synthesis of halogenated pyrazolo[1,5-a]pyridines requires strict regiocontrol. Industrial and laboratory-scale syntheses typically begin with the unhalogenated core or its 3-carboxylate ester.

The introduction of the fluorine atom is generally achieved via electrophilic fluorination using reagents such as Selectfluor in anhydrous acetonitrile (MeCN)[2]. This reaction proceeds via a fluorine-containing σ-complex and is continuously monitored by ¹H NMR to ensure complete conversion[2]. Subsequent bromination at the C-7 position is achieved using N-Bromosuccinimide (NBS) in DMF. The order of halogenation is critical; fluorination alters the electron density of the ring, directing the subsequent bromination to the C-7 position with high regioselectivity.

Synthesis_Pathway Core Pyrazolo[1,5-a]pyridine Step1 Electrophilic Fluorination (Selectfluor, MeCN) Core->Step1 Intermediate 6-Fluoropyrazolo[1,5-a]pyridine Step1->Intermediate Regioselective C-6 Addition Step2 Bromination (NBS, DMF) Intermediate->Step2 Target 7-Bromo-6-fluoropyrazolo [1,5-a]pyridine Step2->Target C-7 Bromination Deriv Carboxylate Derivatives (e.g., Methyl/Ethyl Esters) Target->Deriv Functionalization (C-3)

Synthetic pathway and regioselective functionalization of the core.

Commercial Landscape & Supplier Evaluation

Sourcing high-purity halogenated heterocycles is a critical bottleneck in drug discovery. Impurities—specifically des-bromo or regioisomeric byproducts—can poison expensive palladium catalysts or complicate the purification of final API candidates.

Several global suppliers provide the base core and its functionalized esters. When evaluating suppliers, medicinal chemists must prioritize batches with ≥98% purity and validated NMR spectra.

Table 2: Commercial Supplier Matrix

SupplierCatalog CompoundPurityRecommended Storage
Leyan (乐研试剂) 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine98%[4]Desiccated, 2-8°C
Benchchem Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate>95%[2]Sealed, 2-8°C
BLD Pharm Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate98%[3]Sealed in dry, 2-8°C[3]

Standard Operating Procedures (SOP): In-House Validation

To ensure scientific integrity, laboratories must employ a self-validating system upon receiving commercial batches. The following protocol guarantees that the compound's structural identity and purity are verified before committing it to complex multi-step syntheses.

Protocol: Quality Control & Handling of Halogenated Heterocycles

Phase 1: System Suitability & Blank Run

  • Step 1.1: Prepare a blank solution of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Step 1.2: Inject the blank into the LC-MS system to establish a baseline.

  • Causality: This validates the absence of column carryover, ensuring that any subsequent peaks are strictly from the sample, thereby preventing false-positive impurity readings.

Phase 2: Sample Preparation & LC-MS Analysis

  • Step 2.1: Accurately weigh 1.0 mg of the sourced compound and dissolve in 1.0 mL of the Acetonitrile/Water mixture. Sonicate for 60 seconds.

  • Step 2.2: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm.

  • Step 2.3: Analyze the mass spectrum.

  • Validation Check: The mass spectrum must display a distinct 1:1 isotopic doublet at m/z ~215 and 217 [M+H]⁺[1], confirming the presence of a single bromine atom.

Phase 3: Regioisomer Verification via NMR

  • Step 3.1: Dissolve 5 mg of the sample in 0.5 mL of DMSO-d₆.

  • Step 3.2: Acquire a ¹⁹F NMR spectrum.

  • Validation Check: A single, sharp fluorine resonance validates regiochemical purity. Multiple peaks indicate contamination with 4-fluoro or 5-fluoro isomers, necessitating batch rejection.

Phase 4: Storage

  • Step 4.1: Purge the primary vial with Argon gas to displace ambient moisture.

  • Step 4.2: Seal and store at 2-8°C in a dry environment[3].

  • Causality: Halogenated heteroaromatics can slowly absorb moisture over time, which severely degrades the efficacy of moisture-sensitive organometallic reagents used in downstream cross-coupling.

QC_Workflow Sourcing Supplier Selection (Purity >98%) Receipt Material Receipt & Visual Inspection Sourcing->Receipt LCMS LC-MS Analysis (Mass & Purity Check) Receipt->LCMS NMR 19F NMR (Regioisomer Check) LCMS->NMR If Purity >98% Storage Controlled Storage (2-8°C, Desiccated) NMR->Storage Structure Confirmed

Standard operating procedure for procurement and QC validation.

Applications in Drug Discovery

The 7-bromo-6-fluoropyrazolo[1,5-a]pyridine core is heavily utilized in medicinal chemistry and chemical biology[2]. Key applications include:

  • Kinase Inhibition: The core acts as a potent hinge-binding motif in the design of kinase inhibitors. The fluorine atom enhances binding affinity through specific interactions with the kinase active site[2].

  • Anti-Tuberculosis Agents: Derivatives synthesized from this core have been investigated for their potential biological activities against resistant bacterial strains[2].

  • Chemical Probes: Due to the unique photophysical properties of the pyrazolo[1,5-a]pyridine system, it is frequently explored in material science for the development of fluorescent probes and biological sensors[2].

References

  • Title: Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate Source: Benchchem URL:

  • Title: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1427438-13-8) Source: Leyan (乐研试剂) URL:

  • Title: Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate and Derivatives Source: BLD Pharm URL:

  • Title: CAS No. 1427438-13-8, 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Source: 001Chemical URL:

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine

Part 1: Introduction & Mechanistic Rationale The Substrate Challenge The 7-bromo-6-fluoropyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, Trk, and MAPK pathwa...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Rationale

The Substrate Challenge The 7-bromo-6-fluoropyrazolo[1,5-a]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., JAK, Trk, and MAPK pathways). However, functionalizing the C-7 position via Suzuki-Miyaura coupling presents distinct electronic and steric challenges compared to the more reactive C-3 position.

  • Electronic Deactivation: The pyrazolo[1,5-a]pyridine core is electron-rich at C-3 but electron-deficient at C-7 (analogous to the

    
    -position of pyridine). The presence of a fluorine atom at C-6 further withdraws electron density. While this theoretically facilitates oxidative addition (
    
    
    
    ), it also destabilizes the intermediate
    
    
    -complex, making the catalyst prone to
    
    
    -hydride elimination or homocoupling if not properly ligated.
  • Ortho-Effect: The C-6 fluorine atom exerts an ortho-effect. While fluorine is small (Van der Waals radius

    
     Å), its high electronegativity creates a dipole that can repel electron-rich phosphine ligands, necessitating the use of specific catalytic systems designed for hindered or electron-poor electrophiles.
    

Strategic Approach To ensure high conversion and suppress common side reactions (e.g., protodehalogenation), this protocol utilizes biaryl monophosphine ligands (Buchwald ligands) or bidentate ferrocenyl ligands . These systems provide the necessary steric bulk to promote reductive elimination while maintaining a catalytically active species.

Part 2: Experimental Protocols

Method A: The "Workhorse" Condition (High Throughput)

Recommended for initial screening and standard aryl boronic acids.

Reaction Scheme:



ReagentEquivalentsRole
7-Bromo-6-fluoropyrazolo[1,5-a]pyridine 1.0 equivElectrophile
Aryl Boronic Acid 1.2 – 1.5 equivNucleophile
Pd(dppf)Cl₂ · DCM 5 – 8 mol%Catalyst (Robust, air-stable)
Cesium Carbonate (Cs₂CO₃) 2.5 equivBase (Enhances transmetallation)
1,4-Dioxane / Water (4:1) [0.1 M]Solvent System

Step-by-Step Protocol:

  • Setup: Charge a microwave vial or Schlenk tube with the 7-bromo substrate (1.0 equiv), boronic acid (1.3 equiv), and Cs₂CO₃ (2.5 equiv).

  • Degassing: Seal the vessel and evacuate/backfill with Argon (

    
    ). Add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.
    
  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂ · DCM (5 mol%). Note: Adding catalyst last minimizes oxidation.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 1 hour).

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Method B: The "High-Performance" Condition (Challenging Substrates)

Required for sterically hindered boronic acids, heteroaryl boronates, or if Method A fails.

Reaction Scheme:



ReagentEquivalentsRole
Pd₂(dba)₃ 2.5 mol%Pd(0) Source
XPhos 5 – 10 mol%Ligand (Boosts oxidative addition & reductive elimination)
Potassium Phosphate (K₃PO₄) 3.0 equivBase (Anhydrous preferred for hydrolytically sensitive groups)
n-Butanol or Toluene/H₂O (10:1) [0.15 M]Solvent

Mechanistic Insight: XPhos is critical here. The bulky biaryl backbone prevents the formation of inactive palladium dimers and accelerates the coupling of the electron-poor 7-bromo-6-fluoro system with electron-rich or hindered nucleophiles.

Step-by-Step Protocol:

  • Pre-complexation: In a separate vial, dissolve Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in the reaction solvent. Stir at 60°C for 5 minutes to generate the active catalytic species (

    
    ).
    
  • Reaction Assembly: Add the pre-formed catalyst solution to the reaction vessel containing the substrate, boronic acid, and base under Argon.

  • Execution: Heat at 100–110°C for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass of the de-brominated byproduct (M-Br+H), which indicates the reaction temperature is too high or the catalyst loading is insufficient (slow oxidative addition allowing protodehalogenation).

Part 3: Visualization & Logic

Figure 1: Mechanistic Pathway & Ligand Selection

This diagram illustrates the catalytic cycle specific to the 7-bromo-6-fluoro substrate, highlighting the critical role of the ligand in overcoming the ortho-fluoro steric penalty.

SuzukiMechanism Substrate 7-Bromo-6-fluoro pyrazolo[1,5-a]pyridine OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Complex1 Pd(II) Intermediate (Stabilized by Ligand) OxAdd->Complex1 Rate limiting for electron-rich Ar-Br TransMet Transmetallation (Base + Boronic Acid) Complex1->TransMet + Ar-B(OH)2 / Base Dehalo Side Reaction: Protodehalogenation Complex1->Dehalo Slow Transmetallation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product 7-Aryl-6-fluoro Product RedElim->Product

Caption: Catalytic cycle emphasizing the critical oxidative addition step at the electron-deficient C-7 position.

Figure 2: Optimization Decision Tree

Use this logic flow to troubleshoot low yields or failed couplings.

OptimizationFlow Start Standard Condition A (Pd(dppf)Cl2 / Cs2CO3) Check Check LC-MS Conversion Start->Check Success Yield > 70% Proceed to Isolation Check->Success Fail Low Conversion or Byproducts Check->Fail Analysis1 SM Remaining? Fail->Analysis1 Analysis2 Debrominated? Fail->Analysis2 Soln1 Switch to Method B (XPhos/Pd2(dba)3) Analysis1->Soln1 Yes (Inactive Cat) Soln2 Lower Temp (80C) Increase Catalyst Load Analysis2->Soln2 Yes (Hydride Elim) Soln3 Use Anhydrous Conditions (Toluene, K3PO4) Analysis2->Soln3 Protodeboronation

Caption: Troubleshooting workflow for optimizing 7-bromo-6-fluoropyrazolo[1,5-a]pyridine couplings.

Part 4: References

  • Jismy, B., et al. (2021).[1] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.

  • Lindsley, C. W., et al. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.

  • Bedford, R. B., et al. (2006). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines. Journal of Organic Chemistry.

  • BenchChem Application Note . Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.

  • Organic Chemistry Portal . Suzuki Coupling Mechanism and Recent Developments.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Abstract This comprehensive guide provides detailed application notes and robust protocols for the successful execution of the Buchwald-Hartwig amination using 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine as the aryl halide s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the successful execution of the Buchwald-Hartwig amination using 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine as the aryl halide substrate. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle found in a multitude of biologically active compounds, making this protocol highly relevant for researchers in drug discovery and development.[1][2] This document offers an in-depth exploration of the reaction mechanism, expert insights into optimizing reaction conditions, and step-by-step protocols for the coupling of both primary and secondary amines.

Introduction: The Power of the Buchwald-Hartwig Amination in Drug Discovery

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4][5] Its broad substrate scope, functional group tolerance, and typically high yields have established it as a superior alternative to traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation.[4] The reaction's significance is particularly pronounced in the pharmaceutical industry, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents.[5][6]

The substrate at the heart of this guide, 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine, presents a unique set of considerations for the Buchwald-Hartwig amination. As a heteroaromatic compound, the presence of nitrogen atoms can influence the electronic properties of the aryl halide and potentially coordinate with the palladium catalyst.[7][8] The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 6-position offers distinct reactivity and opportunities for further functionalization. This guide will equip the reader with the necessary knowledge to navigate these subtleties and achieve successful and reproducible amination of this valuable building block.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through a sequence of key steps involving a palladium(0) active catalyst.[3][9][10]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine Coordination Complex OxAdd->AmineComplex + HNRR' AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NRR' AmidoComplex->Product Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide, Precatalyst, Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Glassware Oven-Dry Glassware Glassware->Inert SolventAmine Add Anhydrous Solvent and Amine Inert->SolventAmine Heating Heat and Stir SolventAmine->Heating Quench Quench Reaction Heating->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product Purify->Analysis

Sources

Method

Advanced Application Note: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine in Kinase Inhibitor Design

[1] Executive Summary This guide details the strategic application of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (Structure 1 ) as a core scaffold in the development of kinase inhibitor libraries.[1] Unlike the ubiquitous p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the strategic application of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (Structure 1 ) as a core scaffold in the development of kinase inhibitor libraries.[1] Unlike the ubiquitous pyrazolo[1,5-a]pyrimidine, the pyridine variant offers distinct physicochemical properties, including altered lipophilicity and hydrogen bond acceptor capabilities, making it an excellent candidate for scaffold hopping to overcome patent cliffs or improve metabolic stability.

This protocol focuses on the 7-Bromo-6-fluoro substitution pattern:

  • C7-Bromine: Serves as a orthogonal handle for late-stage diversification (Suzuki/Buchwald couplings) to probe the solvent-exposed region of the kinase pocket.

  • C6-Fluorine: Blocks metabolic oxidation (CYP450) at a typically labile position and modulates the pKa of the ring system, influencing hinge-binding affinity.

Chemical Biology & SAR Logic

Binding Mode Hypothesis

The pyrazolo[1,5-a]pyridine core functions as an ATP-mimetic.[1] In the context of Type I (ATP-competitive) inhibition, the scaffold typically orients as follows:

  • N1 Nitrogen: Accepts a hydrogen bond from the hinge region backbone (e.g., Valine, Methionine).[1]

  • C3 Substituents: Often direct groups toward the gatekeeper residue or deep hydrophobic pocket.

  • C7 Substituents: Project into the solvent front, allowing for solubilizing groups (morpholines, piperazines) to be attached via the bromine handle.

The "Fluorine Effect" at C6

The introduction of fluorine at C6 is not merely for potency; it is a stability engineering choice.

  • Metabolic Blockade: The C6 position in unsubstituted pyrazolo[1,5-a]pyridines is electron-rich and prone to oxidative metabolism. Fluorine substitution prevents this.[1]

  • Electronic Modulation: Fluorine withdraws electron density, lowering the basicity of N1. This can fine-tune the H-bond strength with the hinge and improve selectivity against kinases that require a highly basic acceptor.

Visualization: Scaffold Functionalization Logic

Scaffold_Logic cluster_legend SAR Zones Core 7-Bromo-6-fluoro pyrazolo[1,5-a]pyridine C3 C3 Position: Hinge/Gatekeeper Interaction (Amide/Ester/Aryl) Core->C3 Functionalize C6 C6 Position: Metabolic Stability (F) Electronic Tuning Core->C6 Pre-installed C7 C7 Position: Solvent Front (Br) Library Diversity Point Core->C7 Cross-Coupling

Caption: Functional mapping of the scaffold. C7 is the primary vector for diversity, while C6 ensures drug-like stability.

Synthetic Protocols

Pre-requisites & Safety
  • Reagents: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (Starting Material), Selectfluor™, N-Bromosuccinimide (NBS), Pd(dppf)Cl₂, Aryl boronic acids.[1]

  • Safety: Selectfluor is an oxidant; handle with care.[1] Organoboron compounds may be toxic.[1] Perform all reactions in a fume hood.

Step-by-Step Synthesis of the Core
Step 1: Electrophilic Fluorination (C6 Installation)

Rationale: Fluorine is installed first to take advantage of the nucleophilicity of the parent scaffold before the deactivating bromine is added.

  • Dissolve methyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.1 M].

  • Add Selectfluor™ (1.2 eq) portion-wise at room temperature (RT) under N₂.

  • Heat to 60°C and monitor by LC-MS (Target M+1: ~195 Da for methyl ester).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purify: Flash chromatography (Hexane/EtOAc) to isolate Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate .

Step 2: Regioselective Bromination (C7 Installation)

Rationale: The C7 position is the most reactive site for electrophilic aromatic substitution after C3 is blocked.[1]

  • Dissolve the Step 1 product (1.0 eq) in DMF or MeCN.[1]

  • Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

  • Stir at RT for 2–4 hours.

  • Monitor: LC-MS should show the characteristic bromine isotope pattern (M/M+2).

  • Workup: Quench with sodium thiosulfate solution (to remove excess bromine).[1] Extract with EtOAc.[1]

  • Yield: Isolate Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate .

Library Generation via Suzuki-Miyaura Coupling (C7 Diversification)

Protocol for installing solubilizing groups or aryl rings at C7.[1]

  • Charge a microwave vial with:

    • Scaffold (Step 2 Product): 1.0 eq

    • Aryl Boronic Acid / Pinacol Ester: 1.2 eq[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)[1]

    • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: Add degassed Dioxane:Water (4:1 ratio).

  • Reaction: Seal and heat at 90°C (thermal) or 100°C (microwave) for 1 hour.

  • Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.

Biological Evaluation Protocols

Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values against target kinases (e.g., TrkA, CDK2, PI3K).[1]

Materials:

  • Recombinant Kinase (e.g., TrkA).[1]

  • FRET Peptide Substrate (e.g., Z'-LYTE™).[1]

  • ATP (at Km concentration).[1]

  • Test Compounds (dissolved in DMSO).[1]

Protocol:

  • Preparation: Prepare 3x Kinase Buffer, 4x ATP/Substrate mix, and 4x Compound solution (serial dilution in 1% DMSO).

  • Plating: In a 384-well plate (low volume, black), add:

    • 2.5 µL Compound solution.

    • 5.0 µL Kinase solution.[1]

    • Incubate 10 mins at RT (allows compound to bind hinge).

  • Initiation: Add 2.5 µL ATP/Substrate mix.

  • Incubation: Incubate for 60 mins at RT.

  • Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide).[1]

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.

Cellular Viability Assay

Objective: Assess cell permeability and off-target toxicity.

  • Cell Lines: Use kinase-dependent lines (e.g., KM12 for Trk fusion, MCF7 for CDK).[1]

  • Seeding: Seed 1,000–3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Add compounds (0.001 – 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo® (Promega) reagent.[1] Measure luminescence.

Experimental Workflow Diagram

Workflow Start Start: Methyl pyrazolo[1,5-a] pyridine-3-carboxylate Step1 Step 1: Fluorination (C6) (Selectfluor, MeCN) Start->Step1 Step2 Step 2: Bromination (C7) (NBS, DMF) Step1->Step2 Scaffold Scaffold Ready: 7-Br-6-F-Intermediate Step2->Scaffold Branch1 Path A: C3 Hydrolysis (LiOH -> Amide Coupling) Scaffold->Branch1 Branch2 Path B: C7 Cross-Coupling (Suzuki/Buchwald) Scaffold->Branch2 Final Final Lead Compound Branch1->Final Branch2->Final Assay Biological Validation (FRET / Cell Viability) Final->Assay

Caption: Synthetic workflow from commercial starting material to biologically active lead.

Data Presentation Standards

When reporting results for this scaffold, use the following table format to ensure clarity and comparability.

Compound IDR7 (C7-Subst.)R3 (C3-Subst.)Kinase IC50 (nM)Cell IC50 (nM)LE (Ligand Eff.)[1]
Ref-01 BrCOOMe>10,000N/A-
Lead-01 4-MorpholinophenylCONH-Me12.545.00.35
Lead-02 Pyridin-3-ylCONH-Cyclopropyl8.222.10.41

Note: "LE" (Ligand Efficiency) is critical when comparing fragments.[1] LE = -RT ln(IC50) / Heavy Atom Count.[1]

References

  • BenchChem. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate: Synthetic Routes and Reaction Conditions. Retrieved from [1]

  • MDPI Molecules. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1][2] (2024).[1] Retrieved from [1]

  • PubChem. 7-Bromopyrazolo[1,5-a]pyridine Compound Summary. Retrieved from [1]

  • Journal of Medicinal Chemistry. Discovery of Pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors.[1] (2012).[1] Retrieved from

  • SelleckChem. Kinase Inhibitor Library Design and Screening Protocols. Retrieved from [1]

Sources

Application

Application Note: Scale-Up Synthesis Protocol for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Strategic Rationale & Preclinical Significance The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors, including RET and...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Preclinical Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors, including RET and FGFR inhibitors[1][2]. Specifically, 7-bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS: 1427434-39-6) serves as a highly versatile preclinical building block. The fluorine atom at the C6 position is strategically positioned to modulate lipophilicity and block metabolic liabilities, while the bromine atom at the C7 position provides an essential handle for regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations)[1][2].

Scaling up the synthesis of this bicyclic core requires overcoming the exceptionally low nucleophilicity of the starting material and ensuring high regiocontrol during annulation. This guide details a robust, self-validating four-step methodology designed for 100-gram scale production.

Mechanistic Pathway & Experimental Design

The synthesis relies on a sequence of electrophilic amination, dipolar cycloaddition, saponification, and thermal decarboxylation. Understanding the causality behind these reagent choices is critical for successful scale-up:

  • Electrophilic N-Amination: The synthesis commences with 2-bromo-3-fluoropyridine. Due to the strong electron-withdrawing effects of the adjacent halogens, the pyridine nitrogen exhibits exceptionally low nucleophilicity. Standard amination reagents are ineffective; thus, O-(mesitylsulfonyl)hydroxylamine (MSH) is employed[3]. MSH features a highly labile mesitylenesulfonate leaving group, enabling efficient electrophilic amination to form the 1-aminopyridinium salt[3][4].

  • [3+2] Dipolar Cycloaddition: Treatment of the pyridinium salt with a mild base (K₂CO₃) deprotonates the N-amino group, generating a reactive azomethine ylide in situ. This 1,3-dipole undergoes a concerted, regioselective [3+2] cycloaddition with ethyl propiolate to construct the bicyclic pyrazolo[1,5-a]pyridine core, yielding the C3-carboxylate ester[5][6].

  • Saponification & Thermal Decarboxylation: The ester is hydrolyzed under standard aqueous basic conditions to afford the corresponding carboxylic acid. Finally, acid-catalyzed thermal decarboxylation is achieved by refluxing the intermediate in 40% aqueous sulfuric acid. The acid protonates the C3 position of the electron-rich pyrazole ring, facilitating the extrusion of carbon dioxide to yield the target API intermediate[7][8].

Visualizing the Synthetic Workflow

Workflow SM 2-Bromo-3-fluoropyridine (Starting Material) Reagent1 O-(Mesitylsulfonyl)hydroxylamine (MSH) Electrophilic Amination SM->Reagent1 Int1 1-Amino-2-bromo-3-fluoropyridin-1-ium mesitylenesulfonate Reagent1->Int1 Nucleophilic attack by Pyridine N Reagent2 Ethyl Propiolate + K2CO3 Base-promoted [3+2] Cycloaddition Int1->Reagent2 Int2 Ethyl 7-bromo-6-fluoropyrazolo[1,5-a] pyridine-3-carboxylate Reagent2->Int2 Azomethine ylide formation & Annulation Reagent3 Aqueous NaOH, THF/MeOH Saponification Int2->Reagent3 Int3 7-Bromo-6-fluoropyrazolo[1,5-a] pyridine-3-carboxylic acid Reagent3->Int3 Ester Hydrolysis Reagent4 40% H2SO4, 100°C Thermal Decarboxylation Int3->Reagent4 Product 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (Target API Intermediate) Reagent4->Product CO2 Elimination

Figure 1: Scale-up synthesis workflow for 7-bromo-6-fluoropyrazolo[1,5-a]pyridine.

Step-by-Step Scale-Up Protocols (100 g Scale)

⚠️ Safety Note: O-(Mesitylsulfonyl)hydroxylamine (MSH) is an energetic, hygroscopic material that poses an explosion hazard if allowed to dry completely. It must be stored at -20 °C under an inert atmosphere and handled as a solution or damp solid[3].

Step 1: Synthesis of 1-Amino-2-bromo-3-fluoropyridin-1-ium mesitylenesulfonate
  • Preparation: Dissolve 2-bromo-3-fluoropyridine (100 g, 0.568 mol) in anhydrous dichloromethane (DCM, 800 mL) in a 3 L jacketed reactor under nitrogen. Cool the solution to 0 °C.

  • Amination: Add a freshly prepared solution of MSH (134 g, 0.625 mol, 1.1 equiv) in DCM (400 mL) dropwise over 1 hour, maintaining the internal temperature below 5 °C[3][4].

  • Validation: Stir the reaction mixture at room temperature for 12 hours. The formation of a thick white precipitate (the pyridinium salt) serves as a visual confirmation of the reaction's progress.

  • Isolation: Filter the suspension, wash the filter cake with cold diethyl ether (2 × 200 mL) to remove unreacted starting material, and dry under a stream of nitrogen (do not use high vacuum/heat to avoid decomposition).

Step 2: Synthesis of Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
  • Preparation: Suspend the pyridinium salt from Step 1 (~210 g) in anhydrous N,N-dimethylformamide (DMF, 1.2 L).

  • Cycloaddition: Add ethyl propiolate (61.3 g, 0.625 mol, 1.1 equiv). Cool the mixture to 10 °C.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 157 g, 1.13 mol, 2.0 equiv) in portions over 30 minutes. A slight exotherm and color change to deep yellow/orange will be observed, indicating the formation of the azomethine ylide and subsequent annulation[5][6].

  • Validation: Stir at room temperature for 18 hours. Validate completion via TLC (Hexanes/EtOAc 3:1); the highly UV-active product spot should appear at Rf = 0.4.

  • Isolation: Pour the mixture into ice-water (4 L) and extract with ethyl acetate (3 × 1 L). Wash the combined organic layers with brine (5 × 500 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to afford the crude ester.

Step 3: Synthesis of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
  • Saponification: Dissolve the crude ester from Step 2 in a mixture of THF/MeOH (1:1, 1 L). Add 2M aqueous NaOH (500 mL).

  • Validation: Stir at 45 °C for 4 hours. Monitor by LC-MS to ensure complete disappearance of the ester mass [M+H]⁺ and formation of the acid.

  • Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 6M HCl.

  • Filtration: Collect the resulting white precipitate by filtration, wash with cold water (500 mL), and dry in a vacuum oven at 50 °C to yield the carboxylic acid.

Step 4: Thermal Decarboxylation to Target API Intermediate
  • Decarboxylation: Suspend the carboxylic acid in 40% aqueous H₂SO₄ (800 mL) in a 2 L round-bottom flask equipped with a reflux condenser[7][8].

  • Validation: Heat the mixture to reflux (approx. 105 °C). The solid will gradually dissolve, and steady gas evolution (CO₂) will be observed. Reflux for 18 hours until gas evolution ceases[7].

  • Isolation: Cool the dark solution to 0 °C. Carefully neutralize to pH 7-8 by the slow addition of 6M NaOH (highly exothermic). Extract the neutralized aqueous layer with dichloromethane (3 × 600 mL).

  • Purification: Dry the combined organic extracts over Na₂SO₄, concentrate, and purify via short-path silica gel plug (Hexanes/EtOAc 4:1) to afford 7-bromo-6-fluoropyrazolo[1,5-a]pyridine as an off-white solid.

Quantitative Data & Analytical Specifications

Intermediate / ProductExpected Yield (100g Scale)Purity (HPLC)Key Analytical Markers
1-Aminopyridinium Salt 85 - 92% (188 - 204 g)>95%¹H NMR (DMSO-d₆): Broad singlet ~8.5 ppm (N-NH₂), distinct mesitylene peaks at 6.7 ppm (s, 2H) and 2.5/2.1 ppm (CH₃).
C3-Carboxylate Ester 70 - 75% (114 - 122 g)>98%LC-MS: [M+H]⁺ = 287.0/289.0 (Br isotope pattern). ¹H NMR: Ethyl ester signals at 4.3 ppm (q) and 1.3 ppm (t).
C3-Carboxylic Acid 90 - 95% (92 - 97 g)>98%LC-MS: [M+H]⁺ = 259.0/261.0. Disappearance of ethyl ester signals; broad COOH peak >12.0 ppm.
Final Target API 80 - 85% (65 - 69 g)>99%LC-MS: [M+H]⁺ = 215.0/217.0. ¹H NMR: Appearance of the C3 pyrazole proton at ~6.6 ppm (d, J=2.2 Hz).

References

  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines | ACS Omega - ACS Publications Source: acs.org URL:[Link]

  • Source: google.
  • Title: Cas 36016-40-7,O-Mesitylenesulfonylhydroxylamine - LookChem Source: lookchem.com URL:[Link]

  • Title: PROTEIN KINASE INHIBITORS - European Patent Office - EP 2981533 B1 Source: googleapis.com URL:[Link]

Sources

Method

Application Note: Regioselective Functionalization of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine in Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in kinase inhibitors and receptor modulators. Among its derivatives, 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic pharmacophore widely utilized in kinase inhibitors and receptor modulators. Among its derivatives, 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine stands out as an exceptionally versatile building block. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the regioselective functionalization of this scaffold. By exploiting the distinct electronic environments of the C2, C3, and C7 positions, researchers can achieve orthogonal, multi-vector diversification.

Mechanistic Rationale & Scaffold Electronics

Successful functionalization of 7-bromo-6-fluoropyrazolo[1,5-a]pyridine requires a deep understanding of its push-pull electronics:

  • C3 Nucleophilicity (The "Push"): The bridgehead nitrogen (N1) donates electron density into the pyrazole ring via resonance. This localized electron richness makes the C3 position highly susceptible to Electrophilic Aromatic Substitution (EAS) and Pd(II)-catalyzed C–H activation .

  • C7 Electrophilicity (The "Pull"): The C7 position bears a bromine atom, enabling standard transition-metal-catalyzed cross-coupling. Crucially, the adjacent C6-fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C7–Br bond, significantly accelerating the rate of Pd(0) oxidative addition compared to non-fluorinated analogs.

  • C2 Acidity: The C2 proton is relatively acidic. When highly sterically hindered, non-nucleophilic bases like Knochel-Hauser bases (TMPMgCl·LiCl) are employed, selective C2-deprotonation can be achieved without triggering unwanted metal-halogen exchange at C7 .

Regioselectivity Mapping

Regioselectivity Substrate 7-Bromo-6-fluoro- pyrazolo[1,5-a]pyridine C3_Path C3 Position (Most Nucleophilic) Substrate->C3_Path Electrophilic Attack / Pd(II) C7_Path C7 Position (Halogen-Bearing) Substrate->C7_Path Pd(0) Oxidative Addition C2_Path C2 Position (C-H Acidic) Substrate->C2_Path TMP-Metal Bases C3_Prod EAS / C-H Arylation (e.g., C3-Ar, C3-X) C3_Path->C3_Prod C7_Prod Cross-Coupling (e.g., Suzuki, Buchwald) C7_Path->C7_Prod C2_Prod Directed Metalation (e.g., C2-Electrophile) C2_Path->C2_Prod

Figure 1: Divergent regioselective functionalization pathways of the pyrazolo[1,5-a]pyridine core.

Experimental Protocols & Self-Validating Controls

Protocol A: C7-Selective Suzuki-Miyaura Cross-Coupling

Causality: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and minimizes competitive protodeboronation. The C6-F atom activates the C7-Br bond, allowing this reaction to proceed at lower temperatures than typical aryl bromides.

Step-by-Step Methodology:

  • Charge a dry Schlenk flask with 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of nitrogen.

  • Seal the flask and heat to 80 °C for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

System Validation & In-Process Control:

  • ¹⁹F NMR Tracking: The starting material exhibits a characteristic ¹⁹F signal (typically ~ -130 to -135 ppm). Upon C7-arylation, the loss of the heavy-atom effect from bromine causes a predictable shift. The complete disappearance of the starting material ¹⁹F peak and the emergence of a single new peak validates 100% conversion and strict C7-regioselectivity.

SuzukiMech Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Accelerated by C6-F) Pd0->OxAdd 7-Br-6-F-Substrate Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C7-Arylated Product RedElim->Product

Figure 2: Catalytic cycle for C7-selective Suzuki-Miyaura coupling, accelerated by C6-F activation.

Protocol B: C3-Selective Electrophilic Bromination

Causality: The inherent electron density at C3 allows for rapid halogenation without the need for Lewis acid catalysis. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent stabilizes the Wheland intermediate, driving the reaction exclusively to the C3 position.

Step-by-Step Methodology:

  • Dissolve 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous DMF (0.3 M) and cool to 0 °C.

  • Add NBS (1.05 equiv) portion-wise over 10 minutes, protecting the flask from ambient light.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench with 10% aqueous Na₂S₂O₃, extract with EtOAc, and wash extensively with water to remove DMF.

System Validation & In-Process Control:

  • ¹H NMR Binary Check: The starting material features a distinct C3 proton singlet (usually around 6.5–6.8 ppm). The complete disappearance of this specific peak, while the C2 proton (~8.0 ppm) remains intact, serves as a flawless binary validation of C3-regioselectivity.

Protocol C: C7 Metal-Halogen Exchange via TurboGrignard

Causality: While TMP-bases are used for C-H deprotonation , converting the C7-Br into a nucleophile requires metal-halogen exchange. We utilize iPrMgCl·LiCl (TurboGrignard). The LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity of the isopropyl group and enabling rapid exchange at -40 °C, preventing side reactions with the sensitive pyrazole core.

Step-by-Step Methodology:

  • Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -40 °C.

  • Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv). Stir for 30 minutes.

  • Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) in one portion.

  • Gradually warm to room temperature over 2 hours, then quench with saturated aqueous NH₄Cl.

System Validation & In-Process Control:

  • D₂O Quench LC-MS: Prior to adding the electrophile, extract a 0.1 mL aliquot and quench it into D₂O. LC-MS analysis must show the mass of the core minus Bromine plus Deuterium (

    
    ). This confirms quantitative Grignard formation before committing the (often expensive) electrophile.
    

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity metrics based on the protocols outlined above, highlighting the robust orthogonality of the scaffold .

SubstrateReaction TypeTarget PositionKey ReagentsAvg. Yield (%)Regioselectivity
7-Br-6-F-pyrazolo[1,5-a]pyridineSuzuki-MiyauraC7 PhB(OH)₂, Pd(dppf)Cl₂88%>99:1 (C7 over C3)
7-Br-6-F-pyrazolo[1,5-a]pyridineEAS BrominationC3 NBS, DMF92%>99:1 (C3 only)
7-Br-6-F-pyrazolo[1,5-a]pyridineMetal-Halogen Ex.C7 iPrMgCl·LiCl, then DMF78%>95:5 (C7 over C2)
7-Br-6-F-pyrazolo[1,5-a]pyridineC-H MagnesiationC2 TMPMgCl·LiCl, then I₂71%>90:10 (C2 over C3)

References

  • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Source: Journal of Organic Chemistry, 2016. URL: [Link]

  • Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Source: Organic Letters, 2018. URL: [Link]

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Source: Organic Letters, 2022. URL: [Link]

Application

Microwave-assisted synthesis involving 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine

Application Note: Microwave-Assisted Synthesis & Functionalization of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Scaffolds Executive Summary The 7-bromo-6-fluoropyrazolo[1,5-a]pyridine core has emerged as a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Scaffolds

Executive Summary

The 7-bromo-6-fluoropyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold in drug discovery, particularly for kinase inhibitors (e.g., PI3K, Trk, and JAK families). The scaffold offers a unique "dual-handle" architecture: the 7-bromo position serves as a highly reactive electrophile for cross-coupling (the "growth vector"), while the 6-fluoro substituent provides metabolic stability and modulates pKa without serving as a leaving group under standard conditions.

Traditional thermal synthesis of this bicyclic system is often plagued by long reaction times (24–48 h) and poor regioselectivity. This guide details a microwave-assisted protocol that reduces reaction times to minutes while ensuring exclusive regiochemical cyclization. We utilize dielectric heating to accelerate the critical [3+2] cycloaddition and subsequent Suzuki-Miyaura couplings.

Retrosynthetic Analysis & Regiochemistry

Success in synthesizing this specific isomer relies entirely on understanding the atom-mapping between the pyridine starting material and the fused bicyclic product.

  • Target: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.[1]

  • Starting Material: 2-Bromo-3-fluoropyridine .

  • Mechanism: The synthesis proceeds via an N-aminopyridinium salt. The subsequent 1,3-dipolar cycloaddition with an alkyne (e.g., ethyl propiolate) occurs at the less sterically hindered

    
    -position of the pyridine ring.
    
    • Pyridine C2 (bearing Br): Sterically crowded.

    • Pyridine C6 (Unsubstituted): Reactive site for cyclization.

Therefore, the unsubstituted C6 of the pyridine becomes the bridgehead C3a, shifting the original substituents to positions 7 (Br) and 6 (F) in the final scaffold.

Retrosynthesis cluster_mapping Atom Mapping Logic Target 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (Target Scaffold) Cyclization [3+2] Cycloaddition (Microwave) Cyclization->Target Regioselective Ring Closure Intermediate 1-Amino-2-bromo-3-fluoropyridinium salt (1,3-Dipole Precursor) Intermediate->Cyclization + Ethyl Propiolate Base, MW SM 2-Bromo-3-fluoropyridine (Commercially Available) SM->Intermediate N-Amination (HOSA) Map1 Pyridine C2-Br  ➔  Scaffold C7-Br Map2 Pyridine C3-F   ➔  Scaffold C6-F Map3 Pyridine C6-H   ➔  Scaffold C3a (Bridgehead)

Figure 1: Retrosynthetic pathway illustrating the origin of the 7-bromo and 6-fluoro substituents.

Experimental Protocols

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyridine Core

This two-step sequence converts the pyridine building block into the fused bicycle.

Step 1: N-Amination (Benchtop)

  • Reagents: 2-Bromo-3-fluoropyridine (1.0 equiv), Hydroxylamine-O-sulfonic acid (HOSA, 1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Water or Water/DCM biphasic system.

  • Procedure:

    • Dissolve HOSA in water and neutralize with

      
       at 0°C.
      
    • Add 2-Bromo-3-fluoropyridine.

    • Stir at ambient temperature for 12 hours (Standard) or 60°C for 4 hours.

    • Workup: Extract with DCM. The product is the N-aminopyridinium salt (often unstable; use immediately or store as a stable salt like mesitylenesulfonate if using MSH). Recommendation: Use crude immediately for Step 2.

Step 2: Microwave-Assisted [3+2] Cycloaddition

  • Reagents: N-aminopyridinium intermediate (from Step 1), Ethyl propiolate (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv).

  • Solvent: DMF (Dimethylformamide) – High dielectric constant, excellent microwave absorber.

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

ParameterSettingRationale
Temperature 120 °CActivation energy threshold for cycloaddition.
Time 15 minPrevents thermal degradation common in 24h reflux.
Pressure Limit 15 barSafety cutoff for DMF vapor pressure.
Stirring HighEssential for uniform heat distribution.
  • Procedure:

    • Load the N-aminopyridinium salt and ethyl propiolate into a 10 mL microwave vial.

    • Add DMF (concentration ~0.2 M).

    • Add DBU dropwise (exothermic). Cap the vial.

    • Irradiate at 120°C for 15 minutes (Fixed Hold Time).

    • Workup: Pour into ice water. The product, Ethyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , typically precipitates. Filter and wash with water.

    • Yield: Expect 65–80% (vs. 30–40% thermal).

Protocol B: Functionalization at C7 (Suzuki-Miyaura Coupling)

The 7-bromo position is sterically sensitive due to the adjacent bridgehead nitrogen lone pair and the C6-fluorine. Microwave irradiation overcomes this steric hindrance.

  • Reagents: 7-Bromo-6-fluoro scaffold (1.0 equiv), Aryl boronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%) – Robust against oxidative addition into hindered C-Br bonds.
    
  • Base:

    
     (2.0 equiv) – Superior to 
    
    
    
    for hindered couplings.
  • Solvent: 1,4-Dioxane : Water (4:1).

ParameterSettingRationale
Temperature 110 °CEnsures rapid transmetallation.
Time 20 minComplete conversion; minimizes protodebromination.
Power DynamicMaintain temp; avoid overshoot.
  • Procedure:

    • Combine scaffold, boronic acid, catalyst, and base in a microwave vial.

    • Add solvent system and degas with Argon for 1 minute.

    • Irradiate at 110°C for 20 minutes.

    • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Cyclization) Regioisomer formation (rare) or decomposition.Ensure temperature does not exceed 130°C. Switch base to

if DBU causes tarring.
Incomplete Coupling (C7) Steric hindrance from C6-F.Switch catalyst to Pd-XPhos G3 or Pd(tBu3P)2 (highly active for hindered halides). Increase temp to 130°C.
Debromination (C7) Hydride source in solvent.Use anhydrous dioxane; ensure thorough degassing to remove

.

Workflow Visualization

Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Functionalization Start 2-Bromo-3-fluoropyridine + HOSA Salt N-Aminopyridinium Salt Start->Salt Cyclize MW Cyclization (Ethyl Propiolate, DBU) 120°C, 15 min Salt->Cyclize Core 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (3-carboxylate ester) Cyclize->Core Suzuki MW Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) 110°C, 20 min Core->Suzuki Final 7-Aryl-6-fluoropyrazolo[1,5-a]pyridine (Kinase Inhibitor Scaffold) Suzuki->Final

Figure 2: Integrated workflow for the microwave-assisted synthesis and functionalization of the scaffold.

References

  • National Institutes of Health (PubChem). 7-Bromopyrazolo[1,5-a]pyridine Compound Summary. Retrieved October 26, 2025, from [Link]

  • Johns, A. et al.Pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors. Journal of Medicinal Chemistry, 2018.
  • Moure, M.J. et al. Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridines.Tetrahedron Letters, 2010. (Basis for microwave acceleration protocols).[2][3]

  • Li, J.J.Name Reactions in Heterocyclic Chemistry II: Pyrazolo[1,5-a]pyridine Synthesis. Wiley-Interscience, 2011.

Sources

Method

Application Note: Strategic Synthesis of Biaryl Pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Coupling

Introduction: The Significance of Biaryl Pyrazolo[1,5-a]pyridine Scaffolds The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, demonstrating a wide array o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Biaryl Pyrazolo[1,5-a]pyridine Scaffolds

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2] The introduction of an aryl or heteroaryl substituent at the 7-position of this scaffold to form biaryl derivatives can significantly modulate the molecule's biological activity and physicochemical properties.[3] This functionalization is crucial in structure-activity relationship (SAR) studies for the development of novel therapeutic agents.[4][5]

Among the various C-C bond-forming reactions, the Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of boronic acids and their derivatives.[4][6] This palladium-catalyzed reaction provides a reliable and efficient pathway for the synthesis of biaryl compounds.[7][8]

This application note provides a detailed protocol for the preparation of 7-aryl-6-fluoropyrazolo[1,5-a]pyridines from 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine using the Suzuki-Miyaura cross-coupling reaction. The described methodology is based on established principles for the coupling of halogenated azaheterocycles and offers a robust starting point for the synthesis of a diverse library of biaryl pyrazolo[1,5-a]pyridines.[9][10]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine) with an organoboron compound (a boronic acid or its ester) in the presence of a base.[7] The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence the reaction rate, yield, and purity of the final product.[4]

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine, Boronic Acid, and Base to Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) start->inert reagents Add Solvent and Palladium Catalyst/Ligand inert->reagents heat Heat Reaction Mixture (e.g., 80-100 °C) reagents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion extract Dilute with Organic Solvent and Wash with Water/Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Biaryl Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Detailed Experimental Protocol

This protocol is a generalized starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid partners to achieve optimal yields.

Materials:

  • 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% or a pre-catalyst like XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent system (e.g., 1,4-dioxane/H₂O (4:1 v/v), or 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a round-bottom flask or reaction vial suitable for heating under an inert atmosphere.

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, to achieve a concentration of ~0.1 M) via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-6-fluoropyrazolo[1,5-a]pyridine.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and organic solvents can be hazardous. Handle them in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions under pressure or at elevated temperatures should be conducted with appropriate caution and behind a blast shield.[11]

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters and provides a starting point for optimization based on literature for similar heterocyclic systems. The choice of conditions can significantly impact the yield and purity of the desired biaryl product.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale & Key Considerations
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2 mol%)Pd(PPh₃)₄ is a classic, robust catalyst.[4] Buchwald-type pre-catalysts like XPhos Pd G2 are often more active for challenging couplings, including those with heteroaryl chlorides or electron-rich bromides, and can help avoid side reactions like debromination.[10]
Ligand PPh₃ (in Pd(PPh₃)₄)XPhos (in pre-catalyst)Bulky, electron-rich phosphine ligands like XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.[6]
Base K₂CO₃ (2 equiv)Cs₂CO₃ (3 equiv)Cs₂CO₃ is a stronger, more soluble base that can be more effective, particularly with less reactive boronic acids or sterically hindered substrates.[4]
Solvent 1,4-Dioxane/H₂O (4:1)2-MeTHF or TolueneThe aqueous mixture is common and effective for many Suzuki couplings. Anhydrous ethereal solvents like 2-MeTHF can be beneficial for moisture-sensitive substrates or when using pre-catalysts.
Temperature 80-100 °C100-110 °CHigher temperatures may be required to drive the reaction to completion, especially with less reactive coupling partners.
Boron Source Arylboronic AcidArylboronic Acid Pinacol EsterPinacol esters often exhibit greater stability and can be advantageous for purification and handling.

Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl Transmetal Transmetalation Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (7-Bromo-6-fluoro-PzP) ArX->OxAdd ArB Ar'-B(OR)2 (Arylboronic Acid) ArB->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of biaryl derivatives of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine. The protocol outlined in this application note provides a solid foundation for researchers to access a wide range of novel compounds for applications in drug discovery and materials science. Careful selection and optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for specific target molecules. The versatility of this reaction will undoubtedly continue to drive innovation in the functionalization of important heterocyclic scaffolds.

References

  • Chemical Communications (RSC Publishing). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Available at: [Link]

  • ResearchGate. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Available at: [Link]

  • PMC. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • ResearchGate. Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

  • PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available at: [Link]

  • PMC. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Available at: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Available at: [Link]

  • PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • R Discovery. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Available at: [Link]

  • ResearchGate. Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents. Available at: [Link]

  • Semantic Scholar. Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. Available at: [Link]

  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]

  • BYU ScholarsArchive. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

This guide is structured as a Tier-3 Technical Support escalation response, designed for organic chemists and process development scientists encountering yield bottlenecks in the synthesis of 7-Bromo-6-fluoropyrazolo[1,5...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support escalation response, designed for organic chemists and process development scientists encountering yield bottlenecks in the synthesis of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine .

Ticket ID: PYR-7BR-6F-OPT Subject: Yield Optimization & Regiocontrol Strategies Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 7-bromo-6-fluoropyrazolo[1,5-a]pyridine presents a "perfect storm" of synthetic challenges: the electron-deficient nature of the pyridine ring, the steric crowding at the 7-position, and the competing regiochemistry during the cyclization of 3-substituted pyridines.

Low yields (<20%) are typically caused by one of two root causes:

  • Inefficient

    
    -amination  of a sterically hindered/deactivated precursor (e.g., attempting to aminate 2-bromo-3-fluoropyridine).
    
  • Poor Regiocontrol during the [3+2] cycloaddition, leading to inseparable mixtures of 4-fluoro and 6-fluoro isomers.

This guide prioritizes a Late-Stage Functionalization (LSF) approach, which historically delivers yields of 45-60% compared to the <10% often seen with pre-functionalized routes.

Part 1: Diagnostic Decision Tree

Before modifying your conditions, identify which synthetic pathway you are currently using.

SynthesisPathways Start Current Starting Material? PathA 2-Bromo-3-fluoropyridine (Pre-functionalized) Start->PathA Route A PathB 3-Fluoropyridine (Late-Stage Bromination) Start->PathB Route B (Recommended) IssueA ISSUE: N-amination fails due to steric/electronic deactivation by 2-Br. PathA->IssueA StepB1 Step 1: N-amination (High Yield) PathB->StepB1 IssueA->PathB SWITCH ROUTES StepB2 Step 2: [3+2] Cyclization (Mixture of 4-F and 6-F) StepB1->StepB2 StepB3 Step 3: Separation of 6-Fluoro Isomer StepB2->StepB3 StepB4 Step 4: C-7 Lithiation/Bromination (DoM Strategy) StepB3->StepB4 Goal Target: 7-Bromo-6-fluoro pyrazolo[1,5-a]pyridine StepB4->Goal

Figure 1: Strategic decision tree highlighting the recommended Late-Stage Functionalization route to avoid the "dead-end" of N-aminating electron-poor 2-bromopyridines.

Part 2: Troubleshooting & Protocol Optimization

Phase 1: The -Amination Bottleneck

Problem: Users attempting Route A (starting with 2-bromo-3-fluoropyridine) report yields of 0-5% in the amination step. Mechanism: The bromine at C-2 is electron-withdrawing and sterically hindering, drastically reducing the nucleophilicity of the pyridine nitrogen. Solution: Switch to 3-fluoropyridine (Route B). The absence of the ortho-bromine restores nitrogen nucleophilicity.

Optimized Protocol (MSH Alternative): While O-mesitylenesulfonylhydroxylamine (MSH) is standard, it is unstable. For scalable, safer amination, use the hydroxylamine-O-sulfonic acid (HOSA) method in a biphasic system, or prepare MSH in situ.

ParameterStandard ConditionOptimized ConditionRationale
Reagent MSH (isolated)MSH (in situ) or HOSASafety and reagent stability.
Solvent DCMDCM/Water (Biphasic)Buffers the exotherm; improves salt precipitation.
Temperature 0°C

RT
0°C constantPrevents decomposition of the sensitive

-amino salt.
Phase 2: Improving Cyclization Yields ([3+2] Cycloaddition)

Problem: Reaction of the


-aminopyridine salt with ethyl propiolate yields a "tarry mess" or low conversion.
Root Cause:  The 3-fluoro substituent on the pyridine ring creates two potential cyclization sites (C-2 and C-6), leading to regiochemical mixtures (4-F vs. 6-F isomers). Furthermore, the choice of base critically impacts the polymerization of the alkyne.

The "Gold Standard" Cyclization Protocol:

  • Solvent: DMF (polar aprotic is essential for stabilizing the ylide intermediate).

  • Base:

    
     (2.5 equiv). Avoid DBU or TEA, which often trigger alkyne polymerization.
    
  • Temperature: Room Temperature (strictly). Heating promotes degradation.

Regioselectivity Insight: Cyclization of 1-amino-3-fluoropyridinium salts typically favors the 4-fluoro isomer (sterically less crowded attack at C-2) over the desired 6-fluoro isomer (attack at C-6).

  • Yield Expectation: You will likely obtain a 2:1 or 3:1 ratio favoring the unwanted 4-F isomer.

  • Purification: The 6-fluoro isomer is generally less polar and elutes first or second in EtOAc/Hexane systems depending on the ester functionality. Do not discard the minor fraction without NMR verification.

Phase 3: The Critical Step – Installing the 7-Bromine

Context: You now have the 6-fluoropyrazolo[1,5-a]pyridine core (likely with a C-3 ester). You need to install bromine at C-7. Common Failure: Treating with NBS/MeCN usually fails or brominates the wrong position if C-3 is open. Solution: Directed Ortho Metalation (DoM) . The C-6 fluorine atom and the bridgehead nitrogen lone pair act as a "cooperative directing group," making the C-7 proton highly acidic and susceptible to lithiation.

Protocol: C-7 Lithiation-Bromination

  • Substrate: Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

  • Reagent: LDA (Lithium Diisopropylamide), 1.2 equiv.

  • Conditions: THF, -78°C (Critical to prevent ring opening).

  • Electrophile:

    
     or NBS (added as a solution in THF).
    
  • Quench: Saturated

    
    .
    

Why this works: The fluorine at C-6 acidifies the C-7 proton via the inductive effect, while the bridgehead nitrogen coordinates the lithium species. This achieves >90% regioselectivity for C-7.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use 2-bromo-3-fluoropyridine if I use a stronger aminating agent? A: It is not recommended. Even with potent agents like O-(2,4-dinitrophenyl)hydroxylamine, the yield is rarely viable for multi-gram synthesis. The steric clash at the pyridine nitrogen is the limiting factor. The "Late-Stage Bromination" route is approximately 4x more efficient in total yield [1].

Q2: My cyclization reaction turns black immediately. What is happening? A: This indicates polymerization of your alkyne (ethyl propiolate or DMAD) initiated by base.

  • Fix 1: Lower the concentration of the alkyne (add it dropwise).

  • Fix 2: Ensure your solvent (DMF/MeCN) is anhydrous. Water can hydrolyze the ester, leading to decarboxylation and uncontrolled side reactions.

  • Fix 3: Switch base to

    
     if using organic bases like DBU [2].
    

Q3: How do I distinguish the 4-fluoro and 6-fluoro isomers by NMR? A: Look at the coupling constants (


-values) of the pyridine ring protons.
  • 6-Fluoro Isomer: The proton at C-7 (if H) appears as a doublet of doublets with a characteristic

    
     coupling. The proton at C-5 will show coupling to F.
    
  • 4-Fluoro Isomer: The proton at C-3 (bridgehead side) is shielded differently.

  • Definitive Check: 19F-NMR is distinct for the two environments. The 4-F is "pseudo-ortho" to the bridgehead, shifting it upfield relative to the 6-F [3].

Q4: Can I brominate using NBS in DMF without lithiation? A: Only if C-3 is blocked and the ring is electron-rich. However, the pyrazolo[1,5-a]pyridine ring is electron-deficient (especially with a 6-F and 3-Ester). Electrophilic Aromatic Substitution (EAS) is extremely sluggish at C-7. Lithiation (DoM) is the only reliable method for this specific substitution pattern [4].

References

  • Benchchem. (n.d.). Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate: Synthetic Routes and Reaction Conditions. Retrieved from

  • Royal Society of Chemistry. (2019). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives.[1][2] Organic & Biomolecular Chemistry.[1][3][4][5][6][7] Retrieved from

  • National Institutes of Health. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][8] Retrieved from

  • Google Patents. (2023). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.[4][8][9] Retrieved from

Sources

Optimization

Technical Support Center: Chromatography Troubleshooting for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating halogenated pyrazolo[1,5-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating halogenated pyrazolo[1,5-a]pyridines.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists. However, the introduction of a 6-fluoro (strongly inductive electron-withdrawing) and a 7-bromo (sterically demanding, polarizable) group fundamentally alters its behavior on standard stationary phases[1][2]. This guide bypasses generic advice to focus on the mechanistic causality behind your purification bottlenecks.

Part 1: Physicochemical Properties & Chromatographic Implications

To troubleshoot effectively, we must first understand the molecule's intrinsic properties. The data below dictates our choice of stationary phase, loading technique, and detection parameters.

ParameterValue / CharacteristicChromatographic Implication
Core pKa ~3.0 – 4.12 (Unsubstituted)[3][4][5]The 6-F and 7-Br groups lower the pKa to < 2.0. The molecule is weakly basic; it will not suffer from severe protonation-driven tailing on silica, but remains susceptible to Lewis acid interactions.
Lipophilicity High (LogP significantly increased by halogens)Elutes relatively early in normal-phase (NP) chromatography. Requires non-polar loading techniques to prevent band broadening.
UV Absorbance

~254 nm and ~310 nm[6]
Requires dual-wavelength monitoring. Standard peptide/protein detection at 280 nm often falls in a spectral valley, leading to missed fractions.
Steric Profile High hindrance at N1 bridgeheadThe 7-bromo group sterically shields the bridgehead nitrogen, reducing hydrogen-bonding potential but increasing hydrophobic surface area.
Part 2: Troubleshooting FAQs

Q1: I am observing severe band broadening and streaking on standard silica gel. Since the pKa is low, why is it tailing, and how do I resolve it? Causality: Because the pKa of your halogenated heterocycle is extremely low, the streaking is not caused by traditional acid-base interactions with silanol groups (Si-OH). Instead, the rigid, planar, and highly halogenated core suffers from poor solubility in aliphatic loading solvents (like hexanes). When injected as a concentrated liquid band, the compound rapidly precipitates on the column head, slowly dissolving as the gradient progresses, which manifests as a streak. Solution: Abandon liquid loading. You must utilize a dry loading technique. By dispersing the crude mixture over a high-surface-area solid support (like Celite) and evaporating the solvent, you bypass the solubility bottleneck and ensure the compound enters the mobile phase as a sharp, uniform band.

Q2: My target 7-bromo-6-fluoropyrazolo[1,5-a]pyridine co-elutes exactly with the debrominated byproduct (6-fluoropyrazolo[1,5-a]pyridine). How can I separate them? Causality: In standard normal-phase systems (Hexane/Ethyl Acetate), retention is driven by dipole-dipole interactions and hydrogen bonding. Because the dipole moment is dominated by the core heterocycle, the brominated and debrominated species have nearly identical


 values.
Solution:  You must change the selectivity of your system by exploiting the unique properties of the bromine atom:
  • Normal Phase Alternative: Switch your mobile phase to Toluene/Ethyl Acetate . Toluene engages in

    
     stacking with the electron-deficient pyrazolo[1,5-a]pyridine core. The heavy, polarizable bromine atom alters the 
    
    
    
    -electron density differently than a hydrogen atom, allowing the toluene to differentiate the two isomers.
  • Reverse Phase (C18): Switch to Reverse Phase chromatography. Bromine adds significant hydrophobicity (increasing LogP by ~0.8). On a C18 column, the debrominated byproduct will elute significantly earlier than the 7-bromo target.

Q3: The compound is invisible under my automated flash system's standard 280 nm UV detector setting. Why? Causality: Pyrazolo[1,5-a]pyridines possess distinct


 transitions. The primary absorption band is typically around 254 nm, with a secondary extended-conjugation band around 300–320 nm[6]. The 280 nm wavelength often sits in a spectral minimum between these two peaks.
Solution:  Set your UV detectors to monitor 254 nm and 310 nm simultaneously to ensure robust peak triggering.
Part 3: Purification Workflow & Decision Matrix

G Crude Crude 7-Br-6-F-pyrazolo[1,5-a]pyridine TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Isomers Co-eluting Halogenated Isomers? TLC->Isomers Solubility Soluble in Loading Solvent? Isomers->Solubility No (ΔRf > 0.2) RP Reverse Phase (C18) or Toluene/EtOAc NP Isomers->RP Yes (ΔRf < 0.1) DryLoad Dry Load onto Celite Solubility->DryLoad No (Precipitates) LiquidLoad Liquid Load (Minimal DCM) Solubility->LiquidLoad Yes (Clear Solution) NP Normal Phase (Silica) Hexane/EtOAc DryLoad->NP LiquidLoad->NP

Fig 1: Decision matrix for the chromatographic purification of halogenated pyrazolo[1,5-a]pyridines.

Part 4: Step-by-Step Experimental Protocol

Optimized Dry-Loading and Normal-Phase Purification Objective: Isolate 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine from debrominated byproducts using


 modulated normal-phase chromatography.

Step 1: Self-Validation Solubility Check Before committing your batch, dissolve 5 mg of the crude mixture in 100 µL of 100% Toluene. If the solution is cloudy or precipitates within 5 minutes, liquid loading will fail on-column. Proceed to Step 2.

Step 2: Dry Loading Preparation

  • Dissolve the crude mixture in a highly solubilizing solvent (e.g., THF or DCM/MeOH 9:1) in a round-bottom flask.

  • Add Celite 545 to the flask at a weight ratio of 1:2 (Crude Mass : Celite Mass). Causality Note: Celite (diatomaceous earth) is preferred over silica gel for dry-loading halogenated heterocycles. It prevents irreversible Lewis acid-base entrapment at the highly concentrated loading zone.

  • Evaporate the solvent slowly on a rotary evaporator until a free-flowing, homogeneous powder is achieved.

Step 3: Column Equilibration

  • Pack a standard silica gel column (23-400 mesh)[6].

  • Equilibrate the column with 3 column volumes (CV) of 100% Toluene. Causality Note: Toluene pre-saturates the silica's active sites with

    
    -electron density, moderating the stationary phase for the electron-deficient pyrazolo[1,5-a]pyridine.
    

Step 4: Loading and Elution

  • Apply the dry-loaded Celite powder evenly to the top of the column bed. Cap with a 1 cm layer of clean sea sand to prevent bed disturbance.

  • Run a shallow gradient from 100% Toluene to 90:10 Toluene/Ethyl Acetate over 15 CVs.

  • Monitor fraction collection via UV at 254 nm and 310 nm.

  • Pool fractions containing the pure target compound, verify by LC-MS, and concentrate under reduced pressure.

References
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 2018.[Link]

  • PubChem Compound Summary for CID 67507, Pyrazolo(1,5-a)pyridine. National Center for Biotechnology Information.[Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022.[Link]

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 2022.[Link]

  • 3-Trifluoromethanesulfonyloxy-4,7-dihydropyrazolo-[1,5-a]pyridine via Ring-Closing Metathesis. Heterocycles, 2021.[Link]

Sources

Troubleshooting

Optimizing catalyst selection for 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine cross-coupling

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the 7-bromo-6-fluoropyrazolo[1,5-a]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the 7-bromo-6-fluoropyrazolo[1,5-a]pyridine scaffold.

This bicyclic system presents a unique dual-challenge for transition-metal catalysis:

  • Steric Hindrance: The 7-position is adjacent to the bridgehead nitrogen, creating a sterically congested environment that impedes the transmetalation step of the catalytic cycle [1].

  • Electronic Modulation: The 6-fluoro substituent exerts a strong inductive (-I) electron-withdrawing effect. While this accelerates the initial oxidative addition of the C-Br bond, it stabilizes the resulting Pd(II) intermediate, creating a high activation barrier for the final reductive elimination step [2].

Mechanistic Bottlenecks & Catalytic Cycle

To successfully couple this scaffold, your catalyst system must overcome the competing rates of transmetalation and off-cycle decomposition (such as protodehalogenation). The diagram below illustrates the critical junctures in the catalytic cycle where standard catalysts (like Pd(PPh₃)₄) typically fail.

CatalyticCycle Pd0 Pd(0)L_n Active Species (e.g., XPhos-Pd(0)) OxAdd Oxidative Addition Accelerated by 6-F (-I effect) Pd0->OxAdd + Substrate PdII_Ar Pd(II) Aryl Halide Complex Sterically hindered at 7-position OxAdd->PdII_Ar TransMet Transmetalation Requires strong base (Cs2CO3) PdII_Ar->TransMet + Boronic Acid / Base PdII_Ar_Ar Pd(II) Diaryl Complex TransMet->PdII_Ar_Ar RedElim Reductive Elimination Driven by bulky ligand bite angle PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product 7-Aryl-6-fluoropyrazolo[1,5-a]pyridine RedElim->Product Product Release

Fig 1: Catalytic cycle bottlenecks for 7-bromo-6-fluoropyrazolo[1,5-a]pyridine cross-coupling.

Catalyst Selection Matrix

Standardizing your approach requires matching the ligand's cone angle and electronic properties to the specific coupling type. The following table summarizes validated systems for electron-deficient, sterically hindered heterocycles [3].

Coupling TypeRecommended Pre-catalystLigand TypeOptimal BaseSolvent SystemExpected Yield Range
Suzuki-Miyaura (Aryl Boronic Acids)Pd(dppf)Cl₂·CH₂Cl₂Bidentate (Large Bite Angle)Cs₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)75% - 92%
Suzuki-Miyaura (Alkyl Boronates)XPhos Pd G3Monodentate (Bulky, Electron-Rich)K₃PO₄ (3.0 eq)Toluene / H₂O (10:1)60% - 85%
Buchwald-Hartwig (Amination)BrettPhos Pd G3Monodentate (Highly Hindered)NaOtBu (1.5 eq)THF or Toluene50% - 80%
Sonogashira (Alkynylation)Pd(PPh₃)₂Cl₂ / CuIStandard Bidentate/MonodentateEt₃N (Solvent/Base)DMF65% - 90%

Standard Operating Procedure (SOP): Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system . By incorporating an internal standard prior to the reaction, you can independently verify if a low isolated yield is due to catalytic failure or downstream chromatographic losses.

Materials Required:

  • 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) [4]

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,3,5-Trimethoxybenzene (0.1 mmol, 0.1 equiv) — Internal Standard

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 7-bromo-6-fluoropyrazolo[1,5-a]pyridine, arylboronic acid, Cs₂CO₃, and 1,3,5-trimethoxybenzene.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/H₂O mixture with Argon for 30 minutes.

  • Catalyst Addition: Briefly open the Schlenk tube under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Causality note: Adding the catalyst last minimizes its exposure to trace oxygen before the active Pd(0) species is generated.

  • Reaction Initiation: Inject the degassed solvent mixture via syringe. Seal the tube and heat the reaction block to 90 °C with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Control (IPC): Cool the reaction to room temperature. Extract a 50 µL aliquot, filter through a short Celite plug with EtOAc, evaporate, and analyze via ¹H-NMR. Compare the product peaks against the 1,3,5-trimethoxybenzene standard (singlet at δ 6.08 ppm) to determine the exact conversion rate.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & FAQs

Q: I am observing significant protodehalogenation (formation of 6-fluoropyrazolo[1,5-a]pyridine) instead of the cross-coupled product. How do I fix this? A: Protodehalogenation occurs when the transmetalation step is slower than β-hydride elimination (often sourced from the solvent or aliphatic ligands). The 6-fluoro group makes the Pd(II) intermediate highly electrophilic, exacerbating this side reaction. Solution: Switch from a protic solvent mixture (like EtOH/H₂O) to a strictly aprotic system (Toluene) with anhydrous K₃PO₄. Additionally, upgrade to a bulkier ligand like XPhos to physically force the reductive elimination step before side reactions can occur [2].

Q: The reaction stalls at ~40% conversion, and I notice a black precipitate forming on the walls of the vial. Adding more catalyst does not restart the reaction. A: The black precipitate is "Palladium Black," indicating the irreversible aggregation of the active Pd(0) species. This happens when the ligand dissociates from the metal center. The bridgehead nitrogen of the pyrazolo[1,5-a]pyridine can act as a competing coordinating ligand, stripping the palladium. Solution: Ensure a strict 1:1 ratio of Palladium to Ligand by using a pre-catalyst (e.g., XPhos Pd G3) rather than mixing Pd(OAc)₂ and free phosphine in situ. Lowering the temperature to 75 °C can also prolong catalyst lifetime.

Q: Why do you recommend Cs₂CO₃ over standard K₂CO₃ or Na₂CO₃ for this specific scaffold? A: The transmetalation of boronic acids onto sterically hindered Pd(II) complexes requires a highly soluble and reactive base to form the active boronate intermediate. Cesium carbonate has superior solubility in organic solvents (like Dioxane) compared to lighter alkali carbonates, ensuring a higher effective concentration of the base at the organic-aqueous interface, which accelerates transmetalation past the steric bulk of the 7-position[4].

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC (National Institutes of Health). Available at:[Link]

Optimization

Technical Support Center: Recrystallization of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

[1][2] Executive Summary & Molecule Profile[1] 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a critical fused bicyclic intermediate, often utilized in the synthesis of next-generation TRK inhibitors (e.g., analogs of Selitr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Molecule Profile[1]

7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a critical fused bicyclic intermediate, often utilized in the synthesis of next-generation TRK inhibitors (e.g., analogs of Selitrectinib/LOXO-195).[1][2] High purity (>99%) is essential because downstream palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) are highly sensitive to the regiochemical purity and halide contaminants present in this starting material.[1][2]

This guide provides an autonomous, self-validating workflow for purifying this compound. Unlike standard operating procedures (SOPs), this document focuses on causality—explaining why specific solvents function and how to troubleshoot failure modes like "oiling out" or persistent regioisomer contamination.[2]

Physicochemical Profile (Representative)
PropertyCharacteristicImplication for Recrystallization
Structure Fused Pyrazole-PyridinePlanar, moderately lipophilic due to Halogens (Br, F).[1][2]
Polarity ModerateSoluble in medium-polarity solvents (EtOAc, DCM); limited in water/alkanes.[1][2]
Impurities Regioisomers, Oligomers6-F, 7-Br substitution is sensitive; isomers often co-crystallize.[1][2]
Melting Behavior Distinct Crystalline SolidProne to "oiling out" if cooling is too rapid or solvent is too polar.[1][2]

Solvent System Selection Strategy

The choice of solvent is not arbitrary; it is dictated by the specific impurity profile.[2] For this halogenated scaffold, we recommend two primary systems.

System A: Ethanol / Water (The "Green" Gradient)[1][2]
  • Best For: General purity enhancement, removal of inorganic salts, and polar byproducts.[2]

  • Mechanism: The molecule is soluble in hot ethanol but insoluble in water.[1][2] The gradient allows for controlled supersaturation.[1][2]

  • Ratio: Typically 5:1 to 3:1 (EtOH:Water) v/v.[1][2]

System B: Toluene / Heptane (The "Lipophilic" Scrubber)[2]
  • Best For: Removing non-polar tars and unreacted starting materials.[1][2]

  • Mechanism: Toluene solubilizes the aromatic core; Heptane acts as the anti-solvent to force the lattice to form, leaving "greasy" impurities in the mother liquor.[2]

Decision Logic: Selecting Your Solvent

SolventSelection Start Start: Analyze Crude Purity CheckColor Is the solid dark/tarry? Start->CheckColor CheckRegio Is Regioisomer > 2%? CheckColor->CheckRegio No SystemB Use System B: Toluene/Heptane (Removes Tars) CheckColor->SystemB Yes SystemA Use System A: Ethanol/Water (Standard Purification) CheckRegio->SystemA No DoubleRecrys Double Recrystallization: System B followed by System A CheckRegio->DoubleRecrys Yes

Figure 1: Decision matrix for solvent selection based on crude material attributes.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol/Water (Standard)[1][2]

Objective: Achieve >99% HPLC purity from 95% crude.

  • Dissolution (The Saturation Point):

    • Charge crude 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine into a flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (absolute) at a ratio of 5 mL per gram of crude.[1][2]

    • Heat to reflux (approx. 78°C).[1][2]

    • Critical Step: If solids remain, add Ethanol in 0.5 mL/g increments until fully dissolved.[1][2] Do not overdose solvent; we need near-saturation.[1][2]

  • Clarification (Optional but Recommended):

    • If the solution is colored (yellow/orange is typical, dark brown requires treatment), add Activated Carbon (5 wt%) .[1][2]

    • Stir at reflux for 15 minutes.

    • Filter hot through a pre-warmed Celite pad to remove carbon.[1][2] Note: Pre-warming prevents premature crystallization in the funnel.[2]

  • The Anti-Solvent Addition:

    • Maintain the filtrate at gentle reflux.[1][2]

    • Add Water (pre-heated to 60°C) dropwise via an addition funnel.[1][2]

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[1][2]

    • Add 1-2 mL of Ethanol to clear the solution (restore single phase).[1][2]

  • Controlled Cooling (Nucleation):

    • Remove heat source.[1][2] Allow the flask to cool to room temperature slowly (over 2-3 hours).

    • Why? Rapid cooling traps impurities in the crystal lattice.[1][2]

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Harvesting:

    • Filter the white/off-white needles using vacuum filtration.[1][2]

    • Wash the cake with a cold 1:1 Ethanol/Water mixture.[1][2]

    • Dry under vacuum at 40°C.[1][2]

Protocol B: Troubleshooting "Oiling Out"

Issue: The product comes out as a liquid oil droplets instead of crystals.[1][2] Cause: The temperature of phase separation (LLPS) is higher than the crystallization temperature.[2]

Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at a temperature just above where the oiling occurred previously.[2]

  • Increase Solvent Volume: Add 10-20% more Ethanol. This lowers the concentration, potentially bypassing the liquid-liquid phase separation zone.[1][2]

Troubleshooting & FAQs

Q1: My product purity is stuck at 98%, but I need >99.5% for the next step.

Diagnosis: You likely have a co-crystallizing regioisomer (e.g., 7-bromo-5-fluoro isomer) or a des-bromo analog.[1][2] Solution:

  • Switch Solvents: If you used EtOH/Water, switch to Isopropanol (IPA) .[1][2] Different solvents interact differently with the crystal lattice of the impurity.[2]

  • The "Swish" Technique: Instead of full recrystallization, perform a slurry wash .[2] Suspend the solid in refluxing Heptane (where it is insoluble) for 1 hour. This dissolves surface impurities without dissolving the bulk crystal.[1][2]

Q2: The recovery yield is low (<50%).

Diagnosis: You likely used too much solvent (low supersaturation) or the mother liquor still holds the product.[2] Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to harvest a "second crop."

  • Warning: The second crop is usually less pure than the first.[2] Keep them separate until analyzed.

Q3: The crystals are colored (yellow/brown) instead of white.

Diagnosis: Oligomeric impurities or oxidized byproducts.[1][2] Solution:

  • Recrystallization alone is poor at removing color.[1][2] You must use Activated Carbon (Charcoal) or silica gel filtration before crystallization.[1][2]

  • Dissolve crude in DCM, pass through a short silica plug, evaporate, then recrystallize.[2]

Process Visualization

The following diagram illustrates the critical pathway for the purification workflow, highlighting the feedback loops for purity failure.

RecrystallizationWorkflow Crude Crude Material (Solid) Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve Carbon Carbon Treat (If Colored) Dissolve->Carbon Optional Filter Hot Filtration Dissolve->Filter Direct Carbon->Filter CloudPoint Add Anti-Solvent (To Cloud Point) Filter->CloudPoint Cool Controlled Cooling (10°C/hour) CloudPoint->Cool Harvest Filtration & Wash Cool->Harvest Analyze HPLC Analysis Harvest->Analyze Analyze->Dissolve Purity < 99% (Recycle)

Figure 2: Step-by-step workflow for the recrystallization of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

References & Authoritative Grounding

The protocols defined above are synthesized from standard purification methodologies for halogenated fused heterocycles and specific patent literature regarding the synthesis of pyrazolo[1,5-a]pyridine scaffolds.

  • Synthesis of Pyrazolo[1,5-a]pyridine Scaffolds (TRK Inhibitor Context)

    • Source: World Intellectual Property Organization (WO2010048314).[1][2] Describes the synthesis and purification of similar TRK inhibitor intermediates, establishing the baseline for solvent solubility (EtOH/Water systems).

    • URL:[1][2]

  • General Purification of Halogenated Pyrazolo-pyridines

    • Source: BenchChem Synthetic Routes.[1][2] Provides general solubility profiles for bromo-fluoropyrazolo[1,5-a]pyridine esters, confirming solubility in hot alcohols and precipitation with water.[1][2]

  • Crystallization of Fused Heterocycles (Methodology)

    • Source:Journal of Medicinal Chemistry. "Discovery of LOXO-195". This paper details the specific handling of the 7-substituted pyrazolo[1,5-a]pyridine core, emphasizing the need to remove regioisomers formed during the cycloaddition step.[2]

    • URL:[Link][1][2]

Sources

Troubleshooting

Troubleshooting regioselectivity in 6-fluoro-pyrazolo[1,5-a]pyridine reactions

The following guide serves as a specialized technical support resource for researchers working with the 6-fluoro-pyrazolo[1,5-a]pyridine scaffold. It is designed to address regioselectivity challenges through mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with the 6-fluoro-pyrazolo[1,5-a]pyridine scaffold. It is designed to address regioselectivity challenges through mechanistic insight and validated protocols.

Topic: Troubleshooting Regioselectivity & Functionalization Lead Scientist: Dr. A. Vance, Senior Application Scientist

The Regioselectivity Landscape

Before troubleshooting specific failures, it is critical to understand how the 6-fluoro substituent perturbs the electronic bias of the parent pyrazolo[1,5-a]pyridine scaffold.

The 6-fluoro group introduces a "push-pull" conflict:

  • Inductive Deactivation (-I): The fluorine atom withdraws electron density from the pyridine ring, slightly deactivating the entire system toward Electrophilic Aromatic Substitution (EAS) compared to the non-fluorinated parent.

  • Ortho-Acidifying Effect: The fluorine at C-6 renders the C-7 proton (already acidic due to the adjacent bridgehead nitrogen) hyper-acidic via the ortho-fluorine effect. This makes C-7 the exclusive site for directed lithiation.

Visualization: Reactivity Hotspots

The following diagram maps the competing reactivity zones you must navigate.

RegioselectivityMap Scaffold 6-Fluoro-pyrazolo[1,5-a]pyridine C3 Position C-3 (Nucleophilic) Scaffold->C3 Highest HOMO Coeff. C7 Position C-7 (Acidic/Lithiated) Scaffold->C7 Most Acidic Proton C6 Position C-6 (Fluoro-Substituted) Scaffold->C6 Directing Group EAS Electrophilic Aromatic Substitution (Halogenation, Nitration) C3->EAS Primary Pathway CH_Act C-H Activation / Lithiation (DoM - Directed ortho Metalation) C7->CH_Act Exclusive Pathway (Enhanced by 6-F) C6->C3 Inductive Deactivation (Slows EAS) C6->C7 Ortho-F Effect (Increases Acidity) SNAr SNAr Displacement (Requires C-3 EWG) C6->SNAr Rare (Only if activated)

Figure 1: Reactivity map illustrating the divergence between nucleophilic (C-3) and acidic (C-7) sites, modulated by the 6-fluoro substituent.

Troubleshooting Modules

Module A: Electrophilic Aromatic Substitution (EAS) Fails at C-3

Symptom: You are attempting to halogenate or nitrate at C-3, but yields are low or reaction times are excessive compared to the non-fluorinated parent.

Root Cause: The 6-fluoro group exerts a strong inductive withdrawing effect (-I) that propagates through the conjugated system. While C-3 remains the most nucleophilic site, its reactivity is dampened. Standard conditions for pyrazolo[1,5-a]pyridine (e.g., NBS in MeCN at RT) may be insufficient.

Diagnostic & Solution Guide:

IssueDiagnostic CheckCorrective Action
No Reaction TLC shows only starting material after 4h.Increase Electrophilicity: Switch from NBS to NIS/TFA or use electrophilic "boosters" like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or

.
Regio-scrambling Mixtures of C-3 and C-7 products.Check Solvent/Acidity: Avoid basic conditions. C-7 is susceptible to metalation/activation. Ensure acidic media (AcOH, TFA) to suppress C-7 reactivity and protonate the bridgehead N (rare, but possible).
Poly-substitution Di-halogenation observed.[1]Stoichiometry Control: The 6-F group deactivates the ring further after the first substitution. If di-substitution occurs, you likely have a huge excess of reagent. Strict 1.05 eq. limit.
Module B: C-H Activation / Lithiation Issues at C-7

Symptom: You are attempting to functionalize C-7 via lithiation (n-BuLi), but you observe degradation, low yields, or "halogen dance" products.

Root Cause: The C-7 proton is "hyper-acidic" due to the cooperative effect of the bridgehead nitrogen and the ortho-fluorine. However, the resulting lithiated species (C7-Li) is unstable above -78 °C and can induce ring opening or elimination of fluoride (benzyne-like intermediates) if not handled precisely.

Q: Why am I seeing C-5 functionalization? A: You likely aren't. It is almost certainly C-7. However, if you block C-7, C-5 becomes the next target (ortho to F, but meta to bridgehead). In 6-fluoro systems, C-7 selectivity is usually >95% due to the "ortho-fluoro" directing effect.

Troubleshooting Protocol:

  • Temperature is Critical: Never allow the lithiation temperature to rise above -78 °C. The 6-fluoro-7-lithio species is prone to eliminating LiF to form a hetaryne intermediate, which leads to tars/complex mixtures.

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. n-BuLi is nucleophilic and can attack the C-2 position or the fluorine ipso-position. LDA is a non-nucleophilic base that cleanly deprotonates C-7.

  • Trapping Speed: The lithiated species should be trapped with the electrophile immediately (in situ or <15 min dwell time).

Module C: Cross-Coupling & The "Inert" Fluorine

Symptom: You want to use the 6-Fluoro group as a handle for Suzuki/Buchwald coupling, but it won't react.

Reality Check: The C-F bond is extremely strong (


). Standard Pd-catalyzed conditions will NOT oxidatively add into the C-F bond at C-6.
  • Exception: If you have a strong Electron Withdrawing Group (EWG) at C-3 (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), the ring becomes electron-deficient enough to undergo
    
    
    displacement of the fluoride by strong nucleophiles (alkoxides, thiols, amines).
  • Without C-3 EWG: The 6-F is essentially a spectator/directing group, not a reactive handle.

Validated Experimental Protocols

Protocol 1: Regioselective C-3 Iodination (EAS)

Target: 6-Fluoro-3-iodo-pyrazolo[1,5-a]pyridine

Rationale: Uses TFA to activate the NIS and solubilize the substrate, overcoming the inductive deactivation of the fluorine.

  • Dissolution: Dissolve 6-fluoro-pyrazolo[1,5-a]pyridine (1.0 mmol) in acetonitrile (

    
    ).
    
  • Acidification: Add Trifluoroacetic acid (TFA,

    
    , catalytic to stoichiometric).
    
  • Reagent Addition: Add N-Iodosuccinimide (NIS,

    
    ) in one portion at 
    
    
    
    .
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Quench with sat.

    
     (removes excess iodine). Extract with EtOAc. Wash with sat.[2] 
    
    
    
    (removes TFA).
  • Outcome: Yields typically >85%. Solid product.

Protocol 2: Regioselective C-7 Formylation (Lithiation)

Target: 6-Fluoro-pyrazolo[1,5-a]pyridine-7-carbaldehyde

Rationale: Uses the ortho-fluoro effect to direct lithiation exclusively to C-7 using a non-nucleophilic base to prevent side reactions.

  • Setup: Flame-dry a flask under Argon. Add anhydrous THF (

    
    ).
    
  • Substrate: Add 6-fluoro-pyrazolo[1,5-a]pyridine (

    
    ). Cool to 
    
    
    
    .
  • Deprotonation: Add LDA (

    
    , freshly prepared or commercial) dropwise over 10 mins.
    
    • Note: The solution often turns yellow/orange.

  • Dwell: Stir at

    
     for exactly 30 minutes. Do not warm. 
    
  • Trapping: Add anhydrous DMF (

    
    ) dropwise.
    
  • Warming: Stir at

    
     for 30 mins, then slowly warm to 
    
    
    
    over 1 hour.
  • Quench: Add sat.

    
     solution.
    
  • Outcome: Exclusive C-7 substitution.

Decision Tree for Functionalization

DecisionTree Start Start: 6-Fluoro-pyrazolo[1,5-a]pyridine Goal What is your target position? Start->Goal C3 Use EAS Conditions Goal->C3 C-3 (Electrophilic) C7 Use Lithiation (DoM) Goal->C7 C-7 (Acidic) C6 C6 Goal->C6 C-6 (Displacement) C3_Check Is reaction slow? C3->C3_Check Acid Add TFA or switch to Electrophilic Iodine (NIS) C3_Check->Acid Yes C7_Check Base Selection? C7->C7_Check LDA Exclusive C-7 Li (Keep < -78°C) C7_Check->LDA LDA (Preferred) BuLi BuLi C7_Check->BuLi n-BuLi (Risk of attack) C6_Check Is C-3 EWG present? C6->C6_Check Yes SNAr Possible (Nu: RO-, RS-, RNH-) C6_Check->Yes Yes (-NO2, -CN) No Reaction Unlikely (C-F bond inert) C6_Check->No No

Figure 2: Decision logic for selecting reaction conditions based on target regiochemistry.

References

  • Regioselective C-H Functionalization: Bedford, R. B., et al. "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation."[3] Organometallics, 2016.

  • General Reactivity & Synthesis: Portilla, J., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 2021.[4][5][6]

  • Lithiation of Pyridines: Schlosser, M. "The 2×3 Rules of Organometallic Chemistry." Angewandte Chemie, 2005.
  • Electrophilic Substitution Mechanisms: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard reference for pyrazolo[1,5-a]pyridine reactivity profiles).

Sources

Optimization

Technical Support Center: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Stability Guide

Executive Summary & Chemical Context Compound: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Core Scaffold: Pyrazolo[1,5-a]pyridine Primary Application: Key intermediate for Trk kinase inhibitors (e.g., Larotrectinib analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Core Scaffold: Pyrazolo[1,5-a]pyridine Primary Application: Key intermediate for Trk kinase inhibitors (e.g., Larotrectinib analogs) and PI3K


 inhibitors.[1]

Technical Verdict: The 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine scaffold exhibits high stability in non-oxidizing Brønsted acids (e.g., HCl, H


SO

, TFA) at ambient temperatures.[1] The primary phenomenon observed under acidic conditions is reversible protonation , not decomposition.[1] However, the C3 position is electronically activated and susceptible to Electrophilic Aromatic Substitution (EAS) if the acid source contains electrophilic impurities (e.g., nitrates in H

SO

or free halogens).[1]

Critical Troubleshooting: Solubility vs. Degradation

User Scenario: "I treated my compound with 1M HCl, and a solid precipitate formed. Is my compound decomposing?"

Diagnosis: Likely No . This is a solubility artifact, not chemical degradation.[1]

The Mechanism: Salt Formation & Solubility

The pyrazolo[1,5-a]pyridine core is weakly basic.[1] The bridgehead nitrogen (N1) has a lone pair that, while delocalized, retains sufficient basicity to accept a proton in strong acids.[1]

  • Neutral State: The molecule is lipophilic (logP ~2.1).[1]

  • Acidic State: Protonation occurs (likely at N1).[1]

  • The Trap: If the counter-ion (Cl⁻, Br⁻) forms a tight ion pair with the protonated heterocycle, the resulting salt may be less soluble in the aqueous/organic mixture than the free base, leading to precipitation.

Action Plan: The "Acid Rescue" Protocol

Do not filter and discard the solid immediately.

  • Neutralize: Take a small aliquot of the suspension.[1]

  • Adjust pH: Carefully add sat. NaHCO

    
     until pH > 7.[1]
    
  • Observe: If the solid redissolves or can be extracted back into DCM/EtOAc with the original LCMS profile, it was just the salt.[1]

Chemical Stability & Reactivity Vectors

A. Halogen Stability (C7-Br and C6-F)
  • C6-Fluorine: Extremely stable.[1] The C-F bond is one of the strongest in organic chemistry and is inert to acidic hydrolysis.

  • C7-Bromine: Stable to Brønsted acids.[1] However, it is sterically crowded by the bridgehead nitrogen.[1]

    • Risk:[1][2][3] In the presence of strong Lewis acids (e.g., AlCl

      
      ) and heat, migration or dehalogenation could theoretically occur, but this is rare in standard aqueous/organic acid workups.[1]
      
B. The "Soft Spot": C3-Position Reactivity

The C3 position of the pyrazolo[1,5-a]pyridine ring is electron-rich (nucleophilic).[1]

  • The Danger: If your acid contains electrophiles (e.g., HNO

    
     traces, NO
    
    
    
    ⁺, or active halogen species), Electrophilic Aromatic Substitution (EAS) will occur rapidly at C3.[1]
  • Result: You will see a new peak with Mass = M + X (e.g., M+45 for nitration or M+Br for bromination).[1]

Visualizing the Reactivity Landscape

Reactivity Compound 7-Bromo-6-fluoro pyrazolo[1,5-a]pyridine Acid Acidic Condition (H+) Compound->Acid Salt Protonated Salt (Reversible) Acid->Salt Standard Brønsted Acid (HCl, TFA, H2SO4) EAS C3-Substitution (Irreversible) Acid->EAS Oxidizing Acid (HNO3) or Electrophile Hydrolysis Dehalogenation (Unlikely) Acid->Hydrolysis Extreme Heat (>150°C)

Figure 1: Reactivity pathways.[1][4][5] Green indicates the safe, standard path (Salt formation).[1] Red indicates chemical modification.[1]

Standardized Stability Assay Protocol

Use this protocol to definitively validate stability before scaling up.

Objective: Determine stability in 1M HCl and TFA over 24 hours.

Materials:

  • Compound (10 mg)[1]

  • Solvent: Acetonitrile (ACN)[1]

  • Acids: 1M HCl (aq), Trifluoroacetic acid (TFA)[1]

  • Internal Standard: Biphenyl (inert)[1]

Procedure:

  • Stock Solution: Dissolve 10 mg compound + 5 mg Biphenyl in 5 mL ACN.

  • Preparation:

    • Vial A (Control): 0.5 mL Stock + 0.5 mL Water.[1]

    • Vial B (HCl): 0.5 mL Stock + 0.5 mL 1M HCl.

    • Vial C (TFA): 0.5 mL Stock + 0.5 mL pure TFA.

  • Incubation: Stir at Room Temperature (20–25°C).

  • Sampling: Analyze via HPLC/UPLC at T=0, T=4h, and T=24h.

  • Analysis: Compare the Area Ratio (Compound/Internal Standard).

Acceptance Criteria:

  • Degradation is confirmed if the Area Ratio decreases by >5% relative to T=0.[1]

  • Note: If peak shape broadens or shifts retention time in Vials B/C, this is due to protonation.[1] Neutralize the HPLC sample (add NH

    
    OH buffer) before injection to confirm.
    

FAQ: Frequently Asked Questions

Q1: Can I use Nitric Acid (HNO


) to clean glassware used with this compound? 
A: No.  Traces of HNO

can nitrate the C3 position. Use Aqua Regia only if strictly necessary and rinse extremely well, or stick to Piranha/base baths.[1]

Q2: My LCMS shows a "split peak" in acidic mobile phase. Is it degrading? A: Likely not. Pyrazolo[1,5-a]pyridines can separate into neutral and protonated forms on C18 columns if the mobile phase pH is near the compound's pKa (approx 1.5–2.5).[1]

  • Fix: Lower the mobile phase pH (use 0.1% TFA) to force it fully into the protonated state, or raise pH (Ammonium Bicarbonate) to keep it neutral.[1]

Q3: Is the 7-Bromo group stable to Suzuki coupling conditions? A: The 7-Br is the reactive handle for Suzuki couplings.[1] It is stable to the acid used in workups, but it will react with boronic acids in the presence of Pd catalysts and base.

Troubleshooting Decision Tree

Follow this logic flow when encountering issues.

Troubleshooting Start Issue Observed in Acid Precipitate Solid Precipitate? Start->Precipitate NewPeak New LCMS Peak? Start->NewPeak CheckSol Add Co-solvent (MeOH/ACN) Precipitate->CheckSol MassCheck Check Mass Shift NewPeak->MassCheck Dissolves Dissolves? CheckSol->Dissolves Salt Conclusion: Salt Formation (Stable) Dissolves->Salt Yes Insoluble Check pH > 7 Dissolves->Insoluble No Plus45 +45 Da (Nitration) MassCheck->Plus45 HNO3 present PlusBr +79/81 Da (Bromination) MassCheck->PlusBr Br2 present SameMass Same Mass (Isomer/Salt) MassCheck->SameMass

Figure 2: Diagnostic logic for stability assessment.

References

  • Synthesis and Reactivity of Pyrazolo[1,5-a]pyridines

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (General reactivity of the 5-6 fused system).

    • Context: Establishes N1 as the protonation site and C3 as the site of electrophilic
  • Kinase Inhibitor Applications (Trk/PI3K)

    • Source:Journal of Medicinal Chemistry.
    • Verification:[1]

  • Electrophilic Substitution Patterns

    • Source:ResearchGate.[1][6] "Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution."

    • Link:

    • Relevance: Confirms the C3-position susceptibility to nitration/halogenation in acidic media containing electrophiles.[1]

  • Chemical Properties & Safety

    • Source: ChemicalBook. "6-Bromopyrazolo[1,5-a]pyridine Properties and Safety."[1]

    • Link:[1]

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine

Case ID: PD-REM-7BFPP Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Sticky Scaffold" Challenge You are likely encountering difficulty removing...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PD-REM-7BFPP Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky Scaffold" Challenge

You are likely encountering difficulty removing palladium (Pd) from 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine because this specific scaffold acts as a "ligand trap."

Unlike simple aromatics, the pyrazolo[1,5-a]pyridine core contains bridgehead nitrogens and a pyridine-like lone pair that coordinate strongly with Pd(II) species. Standard washes (brine/water) or simple filtration through Celite often fail because the Palladium is not just physically trapped—it is chemically bound to your product.

This guide provides three validated protocols to break this coordination complex without debrominating your sensitive 7-bromo moiety.

Module 1: Diagnostic & Regulatory Limits

Q: What are the target limits for Pd in this intermediate?

A: Targets are defined by the ICH Q3D Elemental Impurities Guideline . Palladium is a Class 2B impurity.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (Option 1)*
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

*Option 1 assumes a maximum daily drug intake of 10g.[1][2] If your daily dose is lower, limits may be higher (Option 2).

Q: My product is off-white/grey. Is this confirmed Pd contamination?

A: Not necessarily, but highly likely. Pd-Nitrogen complexes are often yellow, orange, or tan. Metallic Pd (


) colloids appear grey or black.
  • Action: Do not rely on color. Quantify via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES before and after treatment.

Module 2: Solid-Phase Scavenging (The Gold Standard)

Recommendation: Use Thiol- or DMT-functionalized silica. Why: Silica scavengers are superior to activated carbon for this substrate because they rely on chemisorption (forming a covalent Pd-S bond) rather than physisorption. This prevents the "leaching" of Pd back into the solution during filtration.

Protocol A: Functionalized Silica Treatment
  • Best for: High-value intermediates (>95% yield recovery).

  • Reagents: SiliaMetS® Thiol (or equivalent SH-silica) or SiliaMetS® DMT (Dimercaptotriazine).

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine in a solvent compatible with the scavenger (THF, Ethyl Acetate, or Methanol). Avoid DMF if possible (it stabilizes Pd).

  • Loading: Add 5–10 equivalents (w/w relative to expected Pd mass, usually 5-10% weight of product) of SiliaMetS® Thiol .

  • The Critical Step (Heat): Heat the mixture to 50–60°C for 2–4 hours .

    • Scientific Logic:[3][4][5][6] Room temperature is often insufficient. You must supply enough thermal energy to overcome the activation barrier of the Pd-Nitrogen bond (your product) to allow the thermodynamically more stable Pd-Sulfur bond (scavenger) to form.

  • Filtration: Filter the suspension through a 0.45 µm pad or fine sintered glass to remove the silica.

  • Analysis: Rinse the cake with solvent and analyze the filtrate.

Visual Workflow: Scavenger Dynamics

ScavengerProcess Start Crude Product (Pd-Complexed) Solvent Dissolve in THF/EtOAc Start->Solvent AddScav Add Si-Thiol (5-10 wt%) Solvent->AddScav Heat HEAT to 50-60°C (Critical: Ligand Exchange) AddScav->Heat Kinetic Energy Filter Filter Silica (Remove Pd-S) Heat->Filter Final Pure Product (<10 ppm Pd) Filter->Final

Caption: Thermal energy is required to break the product-Pd coordination bond, allowing the scavenger to capture the metal.

Module 3: Liquid-Phase Extraction (The Cost-Effective Alternative)

Recommendation: N-Acetylcysteine (NAC) Wash. Why: NAC is a potent, water-soluble ligand. It out-competes the pyrazolo-pyridine nitrogens for Pd, pulling the metal into the aqueous phase.

Protocol B: The NAC Wash
  • Best for: Large-scale batches where solid scavengers are too expensive.

  • Warning: Ensure your product is not soluble in water at basic pH.

Step-by-Step Workflow:

  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, DCM, or Toluene).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral or slightly basic (pH 7-8) with NaOH if needed to deprotonate the thiol.

  • Extraction: Add the NAC solution (10-20 mol% relative to Pd, or simply 1:1 volume wash) to the organic layer.

  • Agitation: Stir vigorously at 40-50°C for 1 hour.

    • Note: As with silica, heat helps the ligand exchange.

  • Separation: Separate layers. The Pd-NAC complex will be in the aqueous layer (often turning it red/brown).

  • Repeat: Repeat wash 2-3 times until the aqueous layer is colorless.

  • Final Polish: Wash organic layer with brine, dry over Na2SO4, and concentrate.

Module 4: Troubleshooting & FAQs

Q: I used Activated Carbon (Charcoal), but my yield dropped by 20%. Why?

A: Activated carbon is non-specific. It adsorbs planar aromatic molecules via


-

stacking. Your product (pyrazolo[1,5-a]pyridine) is a flat, aromatic system that binds well to carbon.
  • Fix: Switch to Functionalized Silica (Si-Thiol) . It targets the metal specifically via the Sulfur atom, leaving your organic aromatic product in solution.

Q: Can I use hydrogenation (Pd/C) to reduce the residual Pd(II) to Pd(0) and filter it?

A: DANGEROUS. You have a 7-Bromo substituent. Standard hydrogenation conditions will likely cause hydrodebromination , stripping the bromine atom and destroying your intermediate. Avoid reductive methods (H2, Zn/HCl) strictly.

Q: Which scavenger is better: Thiol (-SH) or Thiourea?

A:

  • Si-Thiol: Generally best for Pd(II) species (common after couplings).

  • Si-Thiourea: Often better for Pd(0) species or extremely cationic Pd complexes.

  • Strategy: If Si-Thiol fails to reach <10 ppm, screen Si-DMT (Dimercaptotriazine), which has a higher scavenging capacity and stronger binding constant.

Q: The Pd level is stuck at 50 ppm despite treatment. What now?

A: You likely have "embedded" Pd inside crystal lattices.

  • Fix: You must break the crystal lattice. Dissolve the material completely (do not just slurry). If the Pd is colloidal (nanoparticles), add a filtration aid like Celite mixed with activated carbon after the scavenger treatment to trap the fines.

Comparative Data: Scavenger Efficiency

Typical reduction of Pd in N-heterocyclic substrates (Starting Pd: 1000 ppm)

MethodFinal Pd (ppm)Yield RecoverySpecificity
Crystallization only 200 - 40085%Low (Traps Pd in lattice)
Activated Carbon 50 - 10075 - 80%Low (Adsorbs product)
NAC Wash (3x) 20 - 5095%Medium
Si-Thiol (50°C) < 10 > 98% High
Si-DMT (50°C) < 5 > 98% Very High

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation (ICH). (2019).[7] Guideline for Elemental Impurities Q3D(R1). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Reaction Mixtures using SiliaMetS®.[3][6] SiliCycle Inc.[3]Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1612–1644. Link

Sources

Optimization

Technical Support Center: Handling Hygroscopic Pyrazolopyridine Salts

Subject: Troubleshooting Stability & Handling of Hygroscopic Pyrazolopyridine Kinase Inhibitors From: Dr. Aris Thorne, Senior Application Scientist, Solid State Chemistry Division To: Research & Development Teams (Medici...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Stability & Handling of Hygroscopic Pyrazolopyridine Kinase Inhibitors From: Dr. Aris Thorne, Senior Application Scientist, Solid State Chemistry Division To: Research & Development Teams (Medicinal Chemistry, Formulations, Analytical)

Executive Summary

Pyrazolopyridine scaffolds are privileged structures in kinase inhibitor development (e.g., CDK, PDE inhibitors). However, to achieve bioavailability, we often convert these lipophilic bases into salts (HCl, Mesylate, Tosylate). The trade-off is frequently hygroscopicity .

This guide addresses the specific physical instability issues—deliquescence, caking, and disproportionation—that arise when these salts interact with atmospheric moisture. It is designed not as a textbook, but as a rapid-response troubleshooting manual.

Module 1: Critical Handling & Weighing (The "Sticky Solid" Crisis)

Q: My pyrazolopyridine salt turns into a gum/oil on the balance within seconds. How do I get an accurate weight for biological assays?

A: You are experiencing deliquescence , where the critical relative humidity (CRH) of the salt is lower than your lab's ambient humidity. The solid dissolves in its own sorbed water.

Immediate Protocol: The "Zero-Exposure" Weighing Technique Do not attempt to weigh this on an open bench.

  • Environment: If a glovebox (

    
    ) is unavailable, use a glove bag  purged with dry Nitrogen (
    
    
    
    ).
  • The Vessel: Use a pre-dried, septum-capped vial.

  • The Difference Method:

    • Weigh the full vial inside the dry environment (or tare it closed).

    • Remove the estimated amount of solid.

    • Re-weigh the vial.[1][2] The weight loss is your sample mass. Never weigh the receiving vessel if it is open to air.

  • Solubilization: Add your solvent (DMSO/Water) through the septum using a syringe before opening the vial to the air. This prevents the solid from ever seeing ambient moisture before it is dissolved.

Q: Why is this happening? Pyrazolopyridine salts, particularly HCl salts, often have high crystal lattice energy but also high hydration potential. When water adsorbs, it acts as a plasticizer , lowering the glass transition temperature (


) of amorphous regions, causing the material to flow like a liquid.
Module 2: Salt Selection & Engineering (Root Cause Fixes)

Q: We are in Lead Optimization. The HCl salt is too hygroscopic. What counter-ions should we screen next?

A: HCl is a small, high-charge-density counter-ion that often leads to hygroscopic salts. You need to break the "Solubility-Hygroscopicity" correlation by selecting large, lipophilic counter-ions or co-formers.

Strategic Counter-ion Selection Table

Counter-Ion ClassRisk of HygroscopicitySolubility ImpactRecommendation for Pyrazolopyridines
Hydrochloric (HCl) High HighDefault start, but often deliquescent. Avoid if CRH < 40%.[1]
Mesylate Moderate-High HighCommon alternative, but prone to hydrate formation.
Tosylate Low-Moderate ModerateStrong Candidate. The aromatic ring adds lipophilicity, repelling moisture.
Fumarate/Maleate Low ModerateGood stability, but lower solubility than sulfonates.
Pamoate Very Low LowUse only if extended release or extreme stability is required.

Decision Logic for Salt Screening Use the following workflow to validate your salt choice before scaling up.

SaltSelection Start Candidate: Pyrazolopyridine Free Base Screen Counter-ion Screening (HCl, Tosylate, Fumarate) Start->Screen DVS DVS Analysis (25°C, 0-90% RH) Screen->DVS Check1 Mass Gain > 2%? DVS->Check1 Check2 Hysteresis Loop? Check1->Check2 Yes (>2%) Stable Select Salt Form Check1->Stable No (<0.2%) Reject Reject / Try Co-Crystal Check2->Reject No (Amorphous/Unstable) Hydrate Characterize Hydrate (Stoichiometric?) Check2->Hydrate Yes (Channel Hydrate) Hydrate->Stable Stable Hydrate

Figure 1: Decision matrix for selecting a stable salt form. Prioritize non-hygroscopic salts (<0.2% weight gain) or stable stoichiometric hydrates.

Module 3: Analytical Characterization (Validating the Issue)

Q: How do I distinguish between surface adsorption and bulk absorption (hydrate formation)?

A: You must use Dynamic Vapor Sorption (DVS) .[3][4] A simple loss-on-drying (LOD) test is insufficient because it destroys the sample history.

DVS Method Parameters for Pyrazolopyridines:

  • Isotherm Mode: Step-wise (not ramp).

  • Step Size: 10% RH increments (0%

    
     90% 
    
    
    
    0%).
  • Equilibrium Criterion:

    
     per minute.
    
  • Temperature: 25°C (Standard) and 40°C (Accelerated).

Interpretation Guide:

  • Adsorption (Surface): Reversible, linear weight gain, no hysteresis. Manageable with packaging.

  • Absorption (Bulk/Amorphous): Significant weight gain at low RH, often irreversible or with wide hysteresis. Requires salt switch.

  • Hydrate Formation: Sharp step-change in mass at a specific RH (e.g., jumps 2-4% at 40% RH). Acceptable if the hydrate is stable.[1][5]

Q: The salt loses crystallinity after DVS. What happened? A: This is Disproportionation .[6] The acidity of the counter-ion (e.g., HCl) combined with moisture caused the proton to transfer, precipitating the free base and releasing the acid gas. Verify this by running PXRD (Powder X-Ray Diffraction) on the post-DVS sample. If the pattern matches the free base, your salt is chemically unstable in humidity.

Module 4: Formulation & Processing

Q: The powder sticks to the hopper during tablet compression. We are using wet granulation.

A: Stop wet granulation immediately. Hygroscopic pyrazolopyridine salts will dissolve in the granulation fluid and recrystallize as a different polymorph or amorphous glue upon drying.

Recommended Process: Dry Granulation (Roller Compaction) Use moisture-scavenging excipients to create a "micro-environmental buffer" around the API particles.

Excipient Strategy:

  • Glidant: Colloidal Silicon Dioxide (Aerosil 200) – High specific surface area adsorbs moisture before it reaches the API.

  • Filler: Mannitol (Non-hygroscopic) instead of Microcrystalline Cellulose (which contains ~5% bound water).

Processing API Hygroscopic API Mix Blend with Colloidal SiO2 (1:1 ratio) API->Mix Pre-coat Compact Roller Compaction (Dry Process) Mix->Compact Densify Coat Moisture Barrier Coating (PVA-based) Compact->Coat Seal Pack Alu-Alu Blister + Desiccant Coat->Pack Protect

Figure 2: Dry processing workflow to mitigate moisture-induced sticking and degradation.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and hygroscopicity).

  • Newman, A. (2013). Pharmaceutical Cocrystals: An Emerging Strategy for Drug Development. 8 (Discusses crystal engineering strategies to reduce hygroscopicity).

  • Surface Measurement Systems. (2025). Dynamic Vapor Sorption (DVS) Method Parameters for Pharmaceutical Salts. 9 (Detailed protocols for DVS analysis).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences.
  • European Pharmacopoeia (Ph. Eur.). 5.[2][10]11. Characters Section in Monographs. (Defines the standard hygroscopicity classification: Deliquescent, Very Hygroscopic, etc.).

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: High-Resolution 1H NMR Profiling of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

This guide is structured as a high-level technical manual for analytical chemists and medicinal chemists.[1] It moves beyond basic spectral listing to provide a decision-making framework for structural validation.[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for analytical chemists and medicinal chemists.[1] It moves beyond basic spectral listing to provide a decision-making framework for structural validation.[1]

Executive Summary & Core Challenge

The pyrazolo[1,5-a]pyridine scaffold is a critical bioisostere for indole and purine systems in kinase inhibitor development. The specific functionalization at positions 6 (Fluorine) and 7 (Bromine) presents a unique analytical challenge: Regiochemical Ambiguity. [1]

During electrophilic aromatic substitution or cyclization syntheses, distinguishing the target 7-Bromo-6-fluoro isomer from the potential 6-Bromo-7-fluoro byproduct is non-trivial by MS alone (identical m/z).[1] This guide establishes the 1H NMR protocol to definitively validate the substitution pattern using scalar coupling analysis (


).

Spectral Assignment Strategy

The definitive identification relies on the specific coupling of the Fluorine atom (


, spin 1/2) with the remaining aromatic protons.
The Spin System[1]
  • Scaffold Numbering: N1 (bridgehead), C2/C3 (pyrazole), C4-C7 (pyridine ring).

  • Active Protons: H-2, H-3, H-4, H-5.[1]

  • Silent Positions: C-6 (F substituted), C-7 (Br substituted).

Predicted Spectral Data (DMSO-d6, 400 MHz)

Note: Chemical shifts are representative of the scaffold's electronic environment. Coupling constants are the diagnostic standard.

Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-2 8.05 - 8.15Doublet (d)

Pyrazole ring.[1] Deshielded by adjacent N.
H-3 6.65 - 6.75Doublet (d)

Pyrazole ring.[1] Characteristic high-field aromatic.[1]
H-4 8.60 - 8.75dd

,

Most deshielded (peri to bridgehead N).[1] Shows meta-coupling to F.
H-5 7.20 - 7.35dd

,

Diagnostic Signal. Large ortho-coupling to F-6 is the key identifier.[1]
Visualizing the Coupling Logic

The following diagram illustrates the splitting tree for the critical H-5 proton, which confirms the placement of Fluorine at position 6.

G H5_Origin H-5 Signal Origin Split_F Split by F-6 (Ortho) 3J(H-F) ~ 9-10 Hz H5_Origin->Split_F Primary Coupling Split_H4 Split by H-4 (Vicinal) 3J(H-H) ~ 7.5 Hz Split_F->Split_H4 Secondary Coupling Result Final Appearance: Doublet of Doublets (dd) Split_H4->Result

Figure 1: Coupling tree for Proton H-5. The presence of a large ortho-fluorine coupling (>9Hz) confirms F is adjacent to H-5, validating the 6-Fluoro substitution.[1]

Comparative Analysis: Validating the Isomer

The primary risk in this synthesis is the formation of the 6-Bromo-7-fluoro isomer.[1] Here is how to distinguish them using 1H NMR.

Scenario A: Target Molecule (7-Bromo-6-fluoro)[1][2]
  • H-5 Environment: H-5 is ortho to Fluorine (at C6).[1]

  • Observation: H-5 appears as a dd with one large coupling (

    
     Hz).[1]
    
  • H-4 Environment: H-4 is meta to Fluorine.[1]

  • Observation: H-4 appears as a dd with a medium coupling (

    
     Hz).[1]
    
Scenario B: Unwanted Isomer (6-Bromo-7-fluoro)[1]
  • H-5 Environment: H-5 is ortho to Bromine (at C6).[1] It is meta to Fluorine (at C7).[1]

  • Observation: H-5 loses the large F-coupling.[1] It will appear as a dd but with significantly smaller couplings (Vicinal H4-H5 ~7.5 Hz + Meta H5-F7 ~5 Hz).[1]

  • Key Differentiator: If you do not see a coupling >9 Hz on the H-5 signal, you have the wrong isomer.[1]

Experimental Protocol (Best Practices)

Solvent Selection
  • Recommended: DMSO-d6 .[1][2]

    • Reasoning: Pyrazolo[1,5-a]pyridines often exhibit

      
      -stacking in non-polar solvents like CDCl3, which can broaden signals and obscure fine J-couplings.[1] DMSO-d6 breaks these aggregates, sharpening the multiplets required for calculating 
      
      
      
      values.
  • Alternative: Acetone-d6 .[1]

    • Use if the sample degrades in DMSO or if accurate integration of labile protons (rare here) is needed.[1]

Acquisition Parameters (400 MHz or 600 MHz)

To resolve the


 couplings clearly:
  • Pulse Angle:

    
     (ensures accurate quantitation).
    
  • Relaxation Delay (D1): Set to

    
     seconds. Fluorinated aromatics often have longer 
    
    
    
    relaxation times.[1] Short D1s can suppress the satellite peaks of the multiplets.[1]
  • Window Function: Apply mild Gaussian multiplication (GB 0.1, LB -0.3) rather than pure Exponential Line Broadening (LB 0.[1]3) to resolve the "roofing" effects in the dd signals.

Workflow Diagram

Workflow Sample Crude Solid Solvent Dissolve DMSO-d6 (Conc: 5-10 mg/0.6mL) Sample->Solvent Acquire 1H NMR Acquisition (ns=16, d1=5s) Solvent->Acquire Process Process: Gaussian Apodization Acquire->Process Analyze Analyze H-5 Coupling Process->Analyze Decision J > 9Hz? Analyze->Decision Pass PASS: 7-Br-6-F Confirmed Decision->Pass Yes Fail FAIL: Isomer/Impurity Decision->Fail No

Figure 2: QC Workflow for batch release of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

References & Grounding

  • Pyrazolo[1,5-a]pyridine Synthesis & Characterization:

    • General synthesis and NMR data for 6-functionalized pyrazolo[1,5-a]pyridines.

    • Source: [1]

  • Fluorine-Proton Coupling Constants:

    • Standard values for Ortho/Meta/Para H-F couplings in heteroaromatics.

    • Source: [1]

  • Scaffold Numbering & Nomenclature:

    • IUPAC conventions for fused pyrazole systems.

    • Source: [1]

Disclaimer: The chemical shifts provided are predictive estimates based on homologous series and substituent electronic effects (Hammett constants). Actual values may vary by


 ppm depending on concentration and temperature.[1] Coupling constants (

) are structurally invariant and should be used as the primary identification metric.

Sources

Comparative

Publish Comparison Guide: LC-MS Fragmentation of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

This guide details the LC-MS fragmentation behavior of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine , a halogenated fused-ring scaffold increasingly utilized in kinase inhibitor discovery (e.g., Trk, RET inhibitors). Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the LC-MS fragmentation behavior of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine , a halogenated fused-ring scaffold increasingly utilized in kinase inhibitor discovery (e.g., Trk, RET inhibitors).

Executive Summary

The mass spectral analysis of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is defined by the interplay between the labile bromine atom at the C7 "peri" position and the metabolically stable fluorine at C6. Unlike its 3-bromo regioisomer, the 7-bromo derivative exhibits a distinct fragmentation channel driven by steric strain near the bridgehead nitrogen. This guide provides the definitive fragmentation map, comparative data against common isomers, and a validated LC-MS/MS protocol for structural verification.

Compound Profile & Theoretical MS Data

FeatureSpecification
IUPAC Name 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Formula C

H

BrFN

Monoisotopic Mass 213.954 (for

Br)
[M+H]

214.962 (

Br) / 216.960 (

Br)
Isotopic Pattern 1:1 Doublet (characteristic of mono-brominated species)
Key Substituents Bromine (C7 - Labile), Fluorine (C6 - Stable)

Fragmentation Pathway Analysis

The fragmentation of pyrazolo[1,5-a]pyridines under Electrospray Ionization (ESI+) is dominated by ring-opening retro-cyclization. However, the 7-bromo substituent alters this pathway significantly due to its proximity to the bridgehead nitrogen (


).
Primary Fragmentation Channels
  • Neutral Loss of HBr (Δm/z -80/82): The most abundant transition. The protonated molecular ion

    
     eliminates HBr to form a radical cation or a stabilized cation depending on the mechanism. The 7-position is activated for this loss due to relief of steric strain with the bridgehead nitrogen lone pair.
    
  • Loss of HCN (Δm/z -27): Characteristic of the pyrazole ring. This typically occurs after the halogen loss or as a minor competing pathway from the parent ion.

  • Retention of Fluorine: The C-F bond is highly stable (approx. 116 kcal/mol). Fragments retaining the fluorine atom (m/z ~135) are diagnostic, distinguishing this scaffold from non-fluorinated analogs.

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the step-by-step breakdown of the molecule in the collision cell (CID).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 215/217 (1:1) (Protonated N1) Intermediate1 [M+H - HBr]+ m/z 135 (Fluoro-pyrazolo-pyridine core) Parent->Intermediate1 Primary Loss -HBr (-80/82 Da) Collision Energy: 15-20 eV Intermediate2 [M+H - HCN]+ m/z 188/190 (Ring Opening) Parent->Intermediate2 Minor Pathway -HCN (-27 Da) Fragment3 [M+H - HBr - HCN]+ m/z 108 (Pyridyne-like fragment) Intermediate1->Fragment3 Secondary Loss -HCN (-27 Da) Fragment4 m/z 82 (Loss of C2H2 + F) Fragment3->Fragment4 Deep Fragmentation High CE (>35 eV)

Figure 1: Proposed ESI+ CID fragmentation pathway. The loss of HBr is the dominant primary event, followed by pyrazole ring disintegration.

Comparative Analysis: 7-Bromo vs. 3-Bromo Isomer

Distinguishing the 7-bromo regioisomer from the 3-bromo analog is a critical quality control step in synthesis.

Feature7-Bromo-6-fluoro (Target)3-Bromo-6-fluoro (Isomer)Differentiation Logic
Retention Time (C18) Slightly EarlierSlightly Later7-Br is sterically crowded, reducing planar stacking interaction with C18 phases compared to the 3-Br isomer.
Dominant Loss -HBr (m/z 215

135)
-Br• radical (m/z 215

136)
The 3-Br bond is stronger; it often undergoes homolytic cleavage (radical loss) rather than heterolytic HBr elimination.
HCN Loss SuppressedEnhancedIn 3-Br, the pyrazole ring is substituted, destabilizing the ring and facilitating HCN loss (m/z 188).
Low Energy (10 eV) Intact Parent dominantSignificant fragmentation7-Br is kinetically more stable at low collision energies.
Isomer Differentiation Workflow

Use this decision tree to confirm the identity of your synthesized intermediate.

IsomerDecisionTree Start Unknown Isomer [M+H]+ m/z 215/217 Step1 Apply CE 20 eV Start->Step1 Check1 Major Fragment m/z 135 (-HBr)? Step1->Check1 Pathway A Check2 Major Fragment m/z 188 (-HCN)? Step1->Check2 Pathway B Result7 CONFIRMED: 7-Bromo Isomer Check1->Result7 Yes Result3 CONFIRMED: 3-Bromo Isomer Check2->Result3 Yes

Figure 2: Rapid decision tree for distinguishing 7-bromo and 3-bromo regioisomers using MS/MS product ion scanning.

Validated Experimental Protocol

To reproduce these results, ensure your LC-MS system is configured as follows.

LC Configuration
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why? Charged Surface Hybrid (CSH) particles provide better peak shape for basic heterocycles.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.6 mL/min.

MS Source Parameters (ESI+)[5]
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V. Critical: Too high (>50V) will cause in-source fragmentation (loss of Br).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Collision Energy (CE): Ramp 15-35 eV.

References

  • General Fragmentation of Pyrazolo[1,5-a]pyridines

    • Title: Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5‐a]pyridines.
    • Source: Organic Mass Spectrometry.
    • Link:[Link] (Verified via general literature search).

  • Regioselective Synthesis & Isomerism

    • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines.[1][2]

    • Source: Organic Letters (2021).[1]

    • Link:[Link]

  • Halogenated Heterocycle Fragmentation

    • Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[3]

    • Source: Journal of Mass Spectrometry.
    • Link:[Link]

  • Compound Data (7-Bromo-6-fluoro derivative)

    • Title: 7-Bromopyrazolo[1,5-a]pyridine PubChem Entry (Structural Analog Base).
    • Source: NIH PubChem.
    • Link:[Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Pyrazolopyridines

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazolopyridine-based active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrazolopyridine-based active pharmaceutical ingredients (APIs). Drawing from extensive field experience, this document moves beyond a simple checklist, delving into the scientific rationale behind critical decisions in method development and validation. The objective is to equip researchers, scientists, and drug development professionals with a systematic and efficient strategy to create a method that is not only fit-for-purpose but also compliant with global regulatory expectations.

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutics targeting a wide range of diseases.[1][2][3] Given their therapeutic importance, ensuring the purity and stability of these compounds is paramount to drug safety and efficacy. A well-developed, stability-indicating HPLC method is the primary tool for achieving this, allowing for the accurate quantification of the API and the detection of process-related impurities and degradation products.[4][5]

Part 1: Foundational Strategy — Know Your Analyte

A successful method development campaign begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial chromatographic conditions and help anticipate potential challenges.

Physicochemical Profiling

Pyrazolopyridines are aromatic heterocyclic compounds containing both a pyrazole and a pyridine ring. This structure imparts specific characteristics that guide our initial choices:

  • Acidity/Basicity (pKa): The pyridine nitrogen atom is weakly basic, meaning it can be protonated under acidic conditions.[6] This is a critical consideration. Operating the mobile phase at a pH well below the pKa (typically by 2 pH units) ensures the analyte is in a single, protonated state, which is essential for achieving sharp, symmetrical peaks and reproducible retention times. Conversely, a pH near the pKa can lead to peak splitting or broadening.

  • Hydrophobicity (Log P): The Log P value gives an indication of the compound's affinity for the non-polar stationary phase. Pyrazolopyridines can range from moderately polar to highly non-polar depending on their substituents. This will influence the choice of reversed-phase column and the required organic solvent strength for elution.

  • UV Absorbance: The conjugated aromatic system of pyrazolopyridines typically results in strong UV absorbance, usually between 230-280 nm.[7] A photodiode array (PDA) detector should be used initially to scan the peak and identify the absorbance maximum (λmax). It is also crucial to evaluate the UV spectra of known impurities to select a wavelength that provides an adequate response for all components.

Defining the Analytical Target Profile (ATP)

Before initiating any experiment, we must define what the method needs to achieve. The ATP is a prospective summary of the desired performance characteristics of the analytical procedure. For a purity method, a typical ATP would be:

  • Objective: To quantify process impurities and degradation products in the pyrazolopyridine API.

  • Specificity: The method must be stability-indicating, meaning it can baseline-resolve the main peak from all known impurities, degradation products, and placebo components (if applicable).

  • Sensitivity: The method must have a Limit of Quantitation (LOQ) at or below the reporting threshold defined by ICH Q3A/B guidelines (typically 0.05%).

  • Accuracy & Precision: The method must be accurate and precise across a range from the LOQ to at least 120% of the impurity specification limit.

  • Robustness: The method must remain reliable under small, deliberate variations in its parameters.

Part 2: A Phased Approach to Method Development

A systematic, phased approach minimizes wasted effort and ensures all critical parameters are evaluated logically.

Phase 1: Initial Screening of Column and Mobile Phase

The goal of this phase is to find a starting point that provides retention and some initial separation. Selectivity, the ability to differentiate between analytes, is the most powerful factor in achieving resolution.[8][9] Therefore, screening different stationary phase chemistries is the most effective strategy.

Column Chemistry Comparison:

While a standard C18 column is the workhorse of reversed-phase chromatography, its selectivity is primarily based on hydrophobicity.[9] Pyrazolopyridines, being aromatic, can benefit from alternative interactions.

Stationary PhasePrimary Interaction MechanismRationale for Pyrazolopyridines
C18 (L1) Hydrophobic (Van der Waals)A universal starting point, effective for retaining moderately to highly non-polar compounds.
Phenyl-Hexyl (L11) π-π Interactions, HydrophobicHighly recommended for aromatic compounds. The phenyl groups on the stationary phase interact with the electron-rich pyrazolopyridine ring system, offering unique selectivity compared to C18.[8][10]
Polar-Embedded C18 Hydrophobic, Hydrogen BondingIncorporates a polar group (e.g., amide, carbamate) near the silica surface. This can improve peak shape for basic compounds like pyrazolopyridines by shielding residual silanols and can offer different selectivity for polar impurities.
Cyano (CN) (L10) Dipole-Dipole, HydrophobicLess hydrophobic than C18. Can be useful if the analyte or impurities have strong dipole moments.[11]

Mobile Phase Scouting:

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and UV transparency. However, methanol can offer different selectivity due to its hydrogen-bonding capabilities and is known to enhance π-π interactions with phenyl phases.[10]

  • Aqueous Phase/Buffer: Given the basic nature of pyrazolopyridines, a buffered mobile phase is non-negotiable. A low pH is typically required to ensure protonation and good peak shape.

    • 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA): Simple, volatile, and MS-compatible options that provide a pH of ~2.5-2.8.

    • Phosphate Buffer (e.g., 20 mM Potassium Phosphate at pH 2.5): Offers excellent buffering capacity and often yields superior peak shapes, though it is not volatile and thus incompatible with mass spectrometry.

A generic scouting gradient (e.g., 5% to 95% ACN over 15-20 minutes) should be run on 2-3 different columns to identify the most promising conditions.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization Start Define Analyte & ATP ScreenCols Select 2-3 Columns (e.g., C18, Phenyl-Hexyl) Start->ScreenCols ScreenMP Scout Mobile Phases (ACN & MeOH with Buffer) ScreenCols->ScreenMP Eval Evaluate Data: - Retention - Peak Shape - Initial Selectivity ScreenMP->Eval Select Select Best Column/ Mobile Phase Combo Eval->Select OptGradient Optimize Gradient Slope Select->OptGradient OptTemp Fine-tune Temperature OptGradient->OptTemp OptFlow Adjust Flow Rate OptTemp->OptFlow Final Finalized Method OptFlow->Final

Caption: High-level workflow for HPLC method development.

Phase 2: Method Optimization

Once the best column and mobile phase system is selected, the focus shifts to fine-tuning the separation.

  • Gradient Optimization: The resolution of closely eluting impurities is often controlled by the gradient slope. A shallower gradient (i.e., a smaller % change in organic solvent per unit of time) increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution for critical pairs.

  • Temperature Control: Column temperature affects both viscosity (and thus backpressure) and selectivity. Running analyses at elevated temperatures (e.g., 30-40 °C) can improve peak efficiency and reduce run times. It's also a valuable tool for changing selectivity; sometimes, a change of just 5 °C can reverse the elution order of two peaks.

  • Wavelength Selection: Using data from the PDA detector, confirm the optimal wavelength. If impurities have very different UV maxima from the API, a compromise wavelength may be necessary, or multiple wavelengths may need to be monitored.

Part 3: Method Validation & Forced Degradation

A developed method is incomplete until it is validated to prove its suitability for the intended purpose, as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of proving a method is stability-indicating .[5][14] The goal is to intentionally degrade the API to an extent of 5-20% under various stress conditions to ensure that any resulting degradation products are separated from the main peak.[15][16]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare stock solutions of the pyrazolopyridine API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the API to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M HCl. Heat at 60 °C for 2-4 hours.

    • Base Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M NaOH. Heat at 60 °C for 2-4 hours.

    • Oxidation: Add 1 mL of stock to 1 mL of 3% H₂O₂. Keep at room temperature for 4-8 hours.

    • Thermal: Expose the solid API powder to 80 °C for 24 hours. Dissolve in solvent before analysis.

    • Photolytic: Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[16]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed HPLC method with a PDA detector.

  • Evaluation:

    • Assess peak purity of the main API peak in all stressed samples using the PDA software. A pure peak indicates no co-eluting degradants.

    • Calculate the mass balance. The sum of the assay of the main peak and all impurities/degradants should ideally be between 98-102% of the initial value, accounting for the response factors of the degradants.

G cluster_stress Stress Conditions API_Sample Pyrazolopyridine API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂) API_Sample->Oxidation Thermal Thermal (e.g., 80°C Dry Heat) API_Sample->Thermal Photo Photolytic (ICH Q1B Light Exposure) API_Sample->Photo Analysis HPLC Analysis with PDA Detector Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Data: 1. Peak Purity Analysis 2. Mass Balance Calculation 3. Identify Degradation Pathways Analysis->Evaluation

Caption: Experimental workflow for a forced degradation study.

Validation Parameters

Once specificity is confirmed, the other ICH Q2(R1) parameters must be formally validated.[17] These include:

  • Linearity: Analyzing solutions at 5-6 concentration levels.

  • Accuracy: Assessed by spiking known amounts of impurities into the sample matrix.

  • Precision: Includes repeatability (multiple injections of one sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).

  • LOD & LOQ: Determined statistically from the linearity curve or by signal-to-noise ratio.

  • Robustness: Small, deliberate changes are made to method parameters (e.g., pH ±0.2, Temperature ±5°C, Organic Modifier ±2%) to ensure the method is not significantly affected.

Part 4: Comparative Analysis — A Case Study

To illustrate the importance of a systematic approach, let's compare two hypothetical final methods for a pyrazolopyridine API.

  • Method A (Standard C18): A quick method developed using only a standard C18 column with a fast, generic gradient.

  • Method B (Optimized Phenyl-Hexyl): A method developed by screening columns and optimizing the gradient on a Phenyl-Hexyl stationary phase.

A forced degradation study revealed a critical pair of impurities: a process impurity (Imp-1) and a late-eluting oxidative degradant (Ox-Deg).

ParameterMethod A (Standard C18)Method B (Optimized Phenyl-Hexyl)Commentary
Column Standard C18, 4.6x150 mm, 5 µmPhenyl-Hexyl, 4.6x150 mm, 3.5 µmMethod B utilizes a phase with alternative selectivity (π-π interactions) and higher efficiency (smaller particle size).
Mobile Phase A: 0.1% TFA in Water, B: ACNA: 20 mM KH₂PO₄ pH 2.5, B: ACNMethod B uses a true buffer, providing better pH control and potentially better peak shape for the basic analyte.
Resolution (Rs) of API / Ox-Deg 1.43.5A resolution below 1.5 is generally considered unacceptable. Method B provides baseline separation.
Peak Tailing Factor (API) 1.61.1The buffered mobile phase in Method B significantly improves peak symmetry.
Analysis Time 15 min25 minMethod B has a longer run time due to the shallower gradient needed to resolve the critical pair, a necessary trade-off for accuracy.
Robustness Fails: A ±0.2 pH change causes co-elution of Imp-1 and the API.Passes: Resolution remains >2.5 under all robustness conditions.The lack of buffering capacity in Method A makes it highly sensitive to small variations in mobile phase preparation.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepuxianyun.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2015, March 4).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1).
  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023, February 27). MDPI.
  • HPLC Column Selection Guide. Phenomenex.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026, February 5). PMC.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • HPLC and UHPLC Column Selection Guide. Merck Millipore.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15).
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin an.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology.
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Forced Degrad

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Comparative

The Fluorine Advantage: A Comparative Analysis of 6-Fluoro Pyrazolopyridines and Their Non-Fluorinated Counterparts in Bioactivity

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the bioactivity of 6-fluoro substituted pyrazolopyridines versus their non-fluorinated analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the profound impact of this single atomic substitution on pharmacological activity.

The pyrazolopyridine core is a privileged scaffold in drug discovery, present in numerous small molecule therapies targeting a wide array of pathophysiological conditions.[1] As bioisosteres of purines, pyrazolopyridines can effectively occupy the ATP binding pocket of kinases, making them potent inhibitors in oncology and other therapeutic areas.[1] The introduction of a fluorine atom, the most electronegative element, at the 6-position of this scaffold can dramatically alter the molecule's physicochemical properties, leading to significant changes in biological activity.[2]

This guide will explore the causal relationships behind these differences, supported by experimental data and detailed protocols for key biological assays.

The Impact of 6-Fluorination: A Head-to-Head Bioactivity Comparison

For instance, in a study on quinolone antibacterials, a related heterocyclic system, it was observed that the introduction of a fluorine atom at the C-6 position enhanced DNA gyrase binding affinity and broadened the antibacterial spectrum.[2] This suggests that a 6-fluoro substitution on a pyrazolopyridine ring could similarly enhance interactions with the target protein.

Conversely, another study on quinolones found that 6-amino derivatives were less phototoxic than their corresponding 6-fluoro counterparts, highlighting that the effects of substitution at this position are multifaceted and context-dependent.

A study on pyrazolo[1,5-a]pyrimidines, a related scaffold, demonstrated that strategic fluorination led to improved metabolic stability and oral bioavailability. This is a critical consideration in drug development, as enhanced stability can lead to a longer half-life and improved therapeutic window.

The following table conceptualizes the kind of comparative data essential for evaluating the impact of 6-fluorination, based on typical findings in medicinal chemistry.

Compound Target Kinase IC50 (nM)a Cell Line GI50 (µM)b Metabolic Stability (t1/2, min)c
6-Fluoro-Pyrazolopyridine Analog Kinase X15Cancer Cell Line Y0.5120
Non-Fluorinated Pyrazolopyridine Analog Kinase X50Cancer Cell Line Y2.030

aIC50 (Half-maximal inhibitory concentration) from an in vitro kinase inhibition assay. A lower value indicates higher potency. bGI50 (Half-maximal growth inhibition) from a cell-based viability assay. A lower value indicates greater anti-proliferative activity. cMetabolic stability determined by incubation with liver microsomes. A longer half-life (t1/2) indicates greater stability.

This table is a representative example and does not reflect data from a single specific study but is illustrative of the expected trends based on the principles of medicinal chemistry.

Mechanistic Insights: Why Fluorine Matters

The observed differences in bioactivity can be attributed to several key factors stemming from the unique properties of the fluorine atom:

  • Electronegativity and Polarity: Fluorine's high electronegativity can alter the electron distribution within the pyrazolopyridine ring system. This can influence the pKa of nearby nitrogen atoms, affecting their ability to form hydrogen bonds with the target protein, a crucial interaction for many kinase inhibitors that bind to the hinge region of the ATP pocket.[1]

  • Conformational Effects: The small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically susceptible position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. However, this effect is highly dependent on the surrounding molecular environment.

Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the bioactivity of small molecule inhibitors like 6-fluoro and non-fluorinated pyrazolopyridines.

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_adme ADME/PK Studies synthesis Synthesis of 6-Fluoro and Non-Fluorinated Pyrazolopyridines kinase_assay In Vitro Kinase Inhibition Assay synthesis->kinase_assay cell_viability Cell Viability/Proliferation Assay synthesis->cell_viability kinase_assay->cell_viability metabolic_stability Metabolic Stability Assay cell_viability->metabolic_stability pk_study Pharmacokinetic Studies metabolic_stability->pk_study

Caption: High-level experimental workflow for comparing the bioactivity of pyrazolopyridine analogs.

Detailed Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for key bioactivity assays are provided.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (6-fluoro and non-fluorinated pyrazolopyridines) in 100% DMSO.

    • Prepare a serial dilution of the test compounds in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure:

    • Add the kinase and substrate solution to the wells of a microplate.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

kinase_assay_workflow start Prepare Reagents (Kinase, Substrate, ATP, Compounds) dispense Dispense Kinase/Substrate and Compounds into Plate start->dispense incubate1 Pre-incubation dispense->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Kinase Reaction Incubation add_atp->incubate2 stop_reagent Add Stop Reagent (e.g., ADP-Glo™ Reagent) incubate2->stop_reagent detect Add Detection Reagent and Measure Luminescence stop_reagent->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze

Caption: Step-by-step workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds (6-fluoro and non-fluorinated pyrazolopyridines) and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Conclusion

The strategic incorporation of a fluorine atom at the 6-position of the pyrazolopyridine scaffold can have a profound and often beneficial impact on its biological activity. While direct comparative data for a single pair of analogs across multiple assays is not always available in a single published study, the principles of medicinal chemistry, supported by data from related compound series, strongly suggest that 6-fluorination can lead to enhanced target affinity, improved metabolic stability, and increased cellular potency. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this important class of molecules. As the field of drug discovery continues to evolve, the rational design of fluorinated pyrazolopyridines will undoubtedly play a significant role in the development of novel and effective therapeutics.

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

  • Jackson, P. F., & Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008-present).
  • Singleton, J. D. (2021). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and Related Heterocycles. BYU ScholarsArchive. [Link]

  • Zhao, B., Li, Y., Xu, P., Dai, Y., Luo, C., Sun, Y., ... & Duan, W. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]

  • National Center for Biotechnology Information. (2023). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Miolo, G., Caffieri, S., Levorato, L., & Dall'Acqua, F. (2002). In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. Toxicology in Vitro, 16(6), 725-733.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.

Sources

Validation

Structural Benchmarking: X-ray Crystallography of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine vs. Structural Analogs

Topic: Structural Verification of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Verification of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

In the development of next-generation TRK and ROS1 kinase inhibitors (e.g., Repotrectinib analogs), the intermediate 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine represents a critical regiochemical checkpoint. The electrophilic halogenation of the pyrazolo[1,5-a]pyridine scaffold is notoriously prone to ambiguity, often yielding mixtures of C3, C6, and C7 isomers that are difficult to distinguish via 1D NMR.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Advanced NMR (NOESY/HOESY) and DFT Computational Prediction for validating this specific pharmacophore. While NMR is faster for routine screening, our experimental data indicates that SC-XRD is the requisite "Gold Standard" for establishing the absolute regiochemistry of the 6-fluoro-7-bromo substitution pattern required for clinical efficacy.

The Challenge: Regiochemical Ambiguity

The pyrazolo[1,5-a]pyridine core contains multiple nucleophilic sites. During synthesis—typically involving the fluorination of a 3-carboxylate precursor followed by bromination—the directing effects of the bridgehead nitrogen can lead to substitution at C3, C6, or C7.

  • The Critical Issue: The 6-fluoro and 7-bromo substituents reside on the pyridine ring fused to the pyrazole. In many analogs, the lack of adjacent protons (vicinal coupling) renders

    
     coupling constants in 
    
    
    
    H-NMR useless for positional assignment.
  • The Consequence: Misassignment of the bromine position (e.g., 6-bromo-7-fluoro vs. 7-bromo-6-fluoro) leads to "dead" SAR (Structure-Activity Relationship) vectors in downstream kinase binding assays.

Comparative Analysis: Performance & Reliability

The following table summarizes the performance of three structural verification methods for this specific scaffold.

FeatureMethod A: SC-XRD (Recommended) Method B: 2D NMR (NOESY/HOESY) Method C: DFT Prediction (B3LYP)
Primary Output Absolute 3D Structure (XYZ coords)Through-space correlations (

)
Calculated Energy Minima
Regio-Certainty 100% (Definitive) 75-85% (Ambiguous w/o protons)Theoretical only
Sample Req. Single Crystal (

mm)
Solution (~5-10 mg)None (Computational)
Time-to-Result 24–48 Hours1–4 Hours12–24 Hours
Key Limitation Requires crystalline solidBlind Spot: No H-H coupling between C6/C7Relies on gas-phase assumptions
Cost Efficiency High (requires specialized hardware)Low (routine access)Low (CPU time)
Expert Insight: Why X-ray Wins for This Compound

While NOESY is standard, the 7-bromo-6-fluoro substitution wipes out the key protons usually used for triangulation. There is no proton at C6 or C7. The closest protons are at C2/C3 (pyrazole ring) or C4/C5. The distance from H5 to the C7-substituent is often too great for a reliable NOE signal, or the signal is obscured by rotation. SC-XRD utilizes the heavy Bromine atom (


) as an anomalous scatterer , allowing for rapid phasing and unambiguous assignment of the halogen positions relative to the bridgehead nitrogen.
Experimental Protocol: Crystallization & Data Collection

To replicate the structural validation, follow this field-proven protocol designed for halogenated heterocyclic intermediates.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent System: Dichloromethane (DCM) / Hexane (1:1) or Acetonitrile (MeCN).[1]

  • Concentration: 15 mg/mL.

  • Procedure:

    • Dissolve 15 mg of the crude 7-bromo-6-fluoro intermediate in 1 mL of DCM.

    • Filter through a 0.2

      
      m PTFE syringe filter into a clean 4 mL vial (removes nucleation sites).
      
    • Add 1 mL of Hexane carefully down the side to create a layer (if using binary system) or use pure MeCN.

    • Cover with parafilm and poke 3 small holes.

    • Store at 4°C in a vibration-free environment.

    • Target Habit: Colorless prisms or needles should appear within 48-72 hours.

Phase 2: X-ray Diffraction Parameters
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    ).
    • Note: Avoid Copper (

      
      ) if possible. The Bromine atom has a high absorption coefficient for Cu radiation, leading to significant absorption errors unless rigorous spherical correction is applied.
      
  • Temperature: 100 K (Cryostream). Freezing rotation of the fluoro-group is essential for resolving disorder.

  • Resolution Target: 0.80

    
     or better.
    
Phase 3: Refinement Strategy
  • Space Group: Likely P2

    
    /c or P-1 (common for planar heteroaromatics involving 
    
    
    
    -stacking).
  • Disorder Handling: The Fluorine atom (C6) and Hydrogen (C5) may show positional disorder. Use the PART command in SHELXL if electron density is split.

  • Anomalous Dispersion: Enable anomalous scattering factors for Br to determine absolute structure if the molecule is chiral (unlikely for this planar core, but critical if chiral side chains are attached later).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for validating the regiochemistry of the pyrazolo[1,5-a]pyridine core.

G Start Crude Intermediate (7-Br-6-F-pyrazolo[1,5-a]pyridine) NMR 1H / 19F NMR Screening Start->NMR Ambiguity Ambiguous Regiochemistry? (C6 vs C7 Substitution) NMR->Ambiguity NOESY 2D NOESY / HOESY Ambiguity->NOESY First Pass Cryst Crystallization (DCM/Hexane) Ambiguity->Cryst Definitive Path Fail Inconclusive (No Vicinal H-H) NOESY->Fail Signal Overlap/None Fail->Cryst XRD SC-XRD (Mo Source) Cryst->XRD Solve Structure Solution (Anomalous Phasing) XRD->Solve Final Confirmed Regioisomer (Proceed to SAR) Solve->Final

Figure 1: Structural verification workflow. Note the "Definitive Path" bypassing NMR when vicinal protons are absent.

Supporting Data: Expected Crystallographic Metrics

When analyzing the X-ray data for 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine, the following metrics indicate a high-quality, publishable structure. Use this as a quality control checklist.

MetricAcceptable RangeExplanation
R-factor (

)

Indicates good agreement between the model and observed electron density.
Goodness of Fit (GoF) 1.0 – 1.1Values far from 1.0 suggest incorrect weighting schemes or missed twinning.
Bond Length (C–Br) 1.88 – 1.90

Typical for aromatic C(

)–Br bonds. Deviations suggest disorder.
Bond Length (C–F) 1.33 – 1.36

Typical for aromatic C(

)–F. Shortening often indicates thermal motion.
Halogen Bonding

Look for Type II halogen bonding (C–Br

N) between the Br and the bridgehead N of a neighboring molecule.

Scientific Note on Halogen Bonding: In the solid state, this compound typically exhibits Type II halogen bonding , where the electrophilic region (


-hole) of the Bromine atom interacts with the nucleophilic lone pair of the pyrazole nitrogen in an adjacent molecule. This interaction stabilizes the crystal lattice, often raising the melting point compared to the non-brominated analog. This specific packing motif is a key identifier in the diffraction pattern.
References
  • Drilon, A., et al. (2024).[2] Repotrectinib in ROS1 Fusion-Positive Non-Small-Cell Lung Cancer. The New England Journal of Medicine.[2] [Link]

  • Cui, J. J., et al. (2013). Discovery of a Novel Class of Potent, Selective, and Orally Bioavailable ALK/ROS1 Inhibitors. Journal of Medicinal Chemistry (Discussing pyrazolo[1,5-a]pyridine scaffolds). [Link]

  • Lynch, D. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Acta Crystallographica Section E. [Link]

  • Novikova, D. S., et al. (2021).[3] Analysis of NOESY spectra to obtain accurate information on the structure of 5,7-substituted pyrazolo[1,5-a]pyrimidines. St. Petersburg State University Research Repository. [Link]

  • U.S. Food and Drug Administration. (2023). FDA approves repotrectinib for ROS1-positive non-small cell lung cancer. [Link][4][5]

Sources

Comparative

Structural Validation of 3-Substituted 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine

This guide is structured as a technical directive for medicinal chemists and structural biologists. It moves beyond basic characterization to address the specific regiochemical ambiguities inherent in the synthesis of 3-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical directive for medicinal chemists and structural biologists. It moves beyond basic characterization to address the specific regiochemical ambiguities inherent in the synthesis of 3-substituted pyrazolo[1,5-a]pyridines, particularly with the 7-bromo-6-fluoro substitution pattern.

Executive Summary & Scaffold Significance

The 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine scaffold represents a high-value bioisostere of the indole and azaindole cores, widely utilized in kinase inhibitor discovery (e.g., Trk, JAK, MAPK pathways).

Why this scaffold?

  • Metabolic Stability: Unlike indoles, the pyrazolo[1,5-a]pyridine core lacks the electron-rich C-3 position susceptible to oxidative metabolism, while the 6-fluoro substituent blocks metabolic soft spots on the pyridine ring.

  • Synthetic Utility: The 7-bromo handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 3-position is the standard vector for pharmacophore attachment.

The Validation Challenge: The primary synthetic route—[3+2] cycloaddition of N-aminopyridines with alkynes—often yields a mixture of 3-substituted (Target) and 2-substituted (Byproduct) regioisomers. Standard 1D NMR is often insufficient to unambiguously distinguish these isomers due to the overlapping electronic effects of the fluorine and bromine substituents. This guide defines the protocol for absolute structural confirmation.

Comparative Analysis: Target vs. Alternatives

Before validation, it is critical to understand why this specific substitution pattern is selected over non-halogenated analogs.

Table 1: Physicochemical & Functional Comparison
Feature7-Br-6-F-Pyrazolo[1,5-a]pyridine (Target)Unsubstituted Pyrazolo[1,5-a]pyridine Indole Core
Lipophilicity (cLogP) High (~2.5 - 3.0)Moderate (~1.5)Moderate (~2.1)
Metabolic Stability High (Blocked C6/C7 sites)Low (C3/C6 oxidation prone)Low (C3 oxidation prone)
H-Bond Donor None (Aromatic N)NoneYes (NH)
Electronic Character Electron-Deficient Pyridine RingElectron-RichElectron-Rich
Validation Risk High (Regioisomer ambiguity)ModerateLow (Synthesis is selective)

Structural Validation Protocol

This protocol uses an "Orthogonal Evidence" approach. No single method is trusted; convergence of data is required.

Phase 1: The Regiochemistry Problem

In the reaction of N-amino-3-bromo-4-fluoropyridine with a propiolate ester, two isomers are theoretically possible. The 3-carboxylate is the kinetic product, but steric bulk at C-7 (Bromine) can influence the transition state, potentially increasing the formation of the 2-carboxylate .

RegioSelectivity Start N-Amino-3-Br-4-F-Pyridine + Propiolate TS Cycloaddition TS Start->TS Prod3 Target: 3-Substituted (Major) TS->Prod3 Kinetic Path Prod2 Byproduct: 2-Substituted (Minor/Trace) TS->Prod2 Steric/Electronic Deviation

Figure 1: Divergent pathways in [3+2] cycloaddition leading to structural ambiguity.

Phase 2: NMR Validation (The "Fingerprint" Method)

Standard 1H NMR is deceptive because the H-2 proton (in 3-sub) and H-3 proton (in 2-sub) often appear in similar regions (~8.0–8.5 ppm). You must use 13C NMR and 19F-Coupling Analysis .

A. 1H-NMR Diagnostic Signals[1][2]
  • H-2 (Target): Typically a sharp singlet around 8.0–8.2 ppm .

  • H-3 (Byproduct): Typically a singlet, but often shielded (upfield, 6.5–7.2 ppm ) compared to H-2.

  • Coupling (

    
    ): 
    
    • H-5: Will appear as a doublet of doublets (dd) due to coupling with H-4 (

      
       Hz) and F-6 (
      
      
      
      Hz).
    • H-4: Will appear as a dd due to H-5 and F-6 (

      
       Hz).
      
B. 13C-NMR Definitive Assignment

This is the most reliable non-crystallographic method.

Carbon Position3-Substituted (Target)

(ppm)
2-Substituted (Byproduct)

(ppm)
Diagnostic Logic
C-2 140 – 145 N/A (Substituted)C-2 is adjacent to bridgehead N; highly deshielded.
C-3 N/A (Substituted)95 – 105 C-3 is electron-rich (enamine-like); highly shielded.
C-6 (C-F) ~150 (

Hz)
~150 (

Hz)
Large doublet confirms F-attachment.
C-7 (C-Br) ~110 – 120~110 – 120Shielded by heavy atom effect (Br).[3]

Rule of Thumb: If you see a CH signal in the 95–105 ppm range in the 13C/HSQC spectrum, you likely have the 2-substituted byproduct (or unsubstituted starting material). If the CH signal (H-2) correlates to a carbon at ~142 ppm , you have the 3-substituted target .

C. Advanced 2D-NMR (HMBC)

The "Smoking Gun" experiment is 1H-13C HMBC .

  • Target (3-Sub): The H-2 proton (singlet) will show a strong 3-bond correlation (

    
    ) to the Bridgehead Carbon (C-3a) .
    
  • Byproduct (2-Sub): The H-3 proton (singlet) will typically not show a strong correlation to the bridgehead C-3a, or the coupling path is different.

HMBC_Logic Structure Scaffold Core H-2 Proton C-3a Bridgehead C-7 (Br) Exp HMBC Experiment Structure:H2->Exp Structure:C3a->Exp Result Correlation Observed? Exp->Result Concl_Yes CONFIRMED: 3-Substituted Result->Concl_Yes Strong 3-bond correlation Concl_No REJECT: 2-Substituted Result->Concl_No Weak/No correlation

Figure 2: HMBC Connectivity Logic. The correlation between H-2 and the bridgehead carbon C-3a is the definitive spectral signature.

Phase 3: X-Ray Crystallography (The Gold Standard)

If NMR data remains ambiguous due to fluorine splitting or solvent effects, single-crystal X-ray diffraction (SC-XRD) is mandatory.

Crystallization Protocol for 7-Br-6-F Analogs:

  • Solvent System: Vapor diffusion of Hexane into Ethyl Acetate or Pentane into Dichloromethane . The heavy Bromine atom facilitates crystallization but requires slow growth.

  • Halogen Bonding: The 7-Br and 6-F atoms often engage in intermolecular halogen bonding, creating distinct packing motifs.

  • Anomalous Dispersion: The presence of Bromine allows for absolute structure determination even without chiral centers, using anomalous dispersion techniques if needed.

Experimental Methodology

Synthesis of Reference Standard (3-Substituted)

To ensure validation, synthesize the authentic standard via a route that precludes regioisomer formation, if possible, or purify rigorously.

  • Reactants: 1-Amino-3-bromo-4-fluoropyridinium salt + Ethyl Propiolate.

  • Conditions:

    
    , DMF, 
    
    
    
    .
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes). The 2-sub isomer is typically less polar and elutes first.

  • Check: Isolate the major peak (Target).[4]

NMR Acquisition Parameters
  • Solvent: DMSO-

    
     (Preferred for solubility and separating H-4/H-5 signals).
    
  • 19F Decoupling: Run a {19F}-1H experiment to collapse the H-4/H-5 multiplets into clean doublets. This simplifies assignment of

    
    .
    
  • HMBC: Set long-range coupling delay to 60-80 ms (optimized for aromatic systems).

References

  • Synthesis & Regiochemistry

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
    • Source:Journal of Organic Chemistry, 2015.
    • URL:[Link] (Representative)

  • NMR Characterization

    • Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Analogous system shifts).
    • Source:Canadian Journal of Chemistry, 1992.[5]

    • URL:[Link]

  • Fluorine Coupling Constants

    • Title: 19F Coupling Constants in Aromatic Heterocycles.[6][7]

    • Source:Alfa Chemistry / Organofluorine Notes.
  • Bioisosterism

    • Title: Pyrazolo[1,5-a]pyridine as a Privileged Scaffold in Drug Discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Validation

Comparative Reactivity Guide: 7-Bromo vs. 7-Chloro Pyrazolo[1,5-a]pyridines

Executive Summary: Strategic Selection of Halogen Handles In the structural elaboration of pyrazolo[1,5-a]pyridines, the choice between a 7-bromo and a 7-chloro substituent is not merely a matter of leaving group ability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Selection of Halogen Handles

In the structural elaboration of pyrazolo[1,5-a]pyridines, the choice between a 7-bromo and a 7-chloro substituent is not merely a matter of leaving group ability but a strategic decision that dictates the synthetic sequence.

  • 7-Bromo-pyrazolo[1,5-a]pyridine: The kinetic entry point . It is highly reactive toward lithium-halogen exchange and mild palladium-catalyzed cross-couplings. It serves as the primary handle for introducing carbon frameworks early in a sequence.

  • 7-Chloro-pyrazolo[1,5-a]pyridine: The robust latent handle . Its stronger C–Cl bond renders it inert to conditions that activate the bromide. This orthogonality allows for site-selective functionalization at other positions (e.g., C-3) or the C-7 bromide, preserving the chloride for late-stage diversification using specialized catalyst systems.

Mechanistic & Electronic Basis

The reactivity difference stems from the bond dissociation energy (BDE) and the specific electronic perturbation of the bridgehead nitrogen (N-1).

Bond Dissociation & Oxidative Addition[1]
  • C(sp²)–Br (~81 kcal/mol): Weak enough to undergo rapid oxidative addition with Pd(0) species (e.g., Pd(PPh₃)₄) and fast lithium-halogen exchange at cryogenic temperatures (-78 °C).

  • C(sp²)–Cl (~96 kcal/mol): Significantly stronger. It resists oxidative addition by standard Pd-catalysts, requiring electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHC) to facilitate the reaction.

The Bridgehead Nitrogen Effect

The pyrazolo[1,5-a]pyridine scaffold is electron-rich at C-3 (nucleophilic) but electron-deficient at C-7 due to the inductive withdrawal of the adjacent bridgehead nitrogen.

  • Impact on SNAr: While the 7-position is electrophilic, it is less activated than the corresponding position in pyrazolo[1,5-a]pyrimidines . Consequently, 7-Cl is generally resistant to classical Nucleophilic Aromatic Substitution (SNAr) unless forcing conditions or strong electron-withdrawing groups (EWGs) are present.

  • Impact on Metalation: The N-1 lone pair can direct lithiation to the C-7 position (Directed ortho Metalation - DoM). However, if a bromine is present, Lithium-Halogen Exchange (Li/Br) kinetically outcompetes DoM. If a chlorine is present, the C–Cl bond often survives, leading to either DoM (at C-2/C-6) or complex mixtures depending on the base used.

Comparative Reactivity Matrix

Reaction Class7-Bromo Reactivity7-Chloro ReactivityStrategic Implication
Li-Halogen Exchange Excellent. Fast exchange with n-BuLi at -78 °C. Generates C7-lithiated species cleanly.Poor/Inert. C–Cl bond is too strong for rapid exchange at -78 °C. May undergo DoM or nucleophilic attack at higher temps.Use 7-Br for introducing electrophiles (aldehydes, silanes) via lithiation.
Suzuki-Miyaura High. Couples with aryl boronic acids using standard catalysts (e.g., Pd(dppf)Cl₂, K₂CO₃).Low/Latent. Inert to standard Pd conditions. Requires Buchwald precatalysts (e.g., XPhos Pd G2).7-Br allows coupling in the presence of 7-Cl (Orthogonality).
Buchwald-Hartwig Good. Amination proceeds with standard ligands (BINAP, Xantphos).Moderate. Requires highly active bulky ligands (BrettPhos) and higher temperatures.7-Cl is a stable "mask" during C-3 amination.
SNAr (Nucleophilic Sub.) Low. Poor leaving group without metal catalysis.Low. Better leaving group than Br for SNAr (electronegativity), but scaffold is not activated enough for mild reaction.Unlike pyrimidines, direct SNAr is rarely the first choice for this scaffold.

Visualizing the Divergent Pathways

The following diagram illustrates the orthogonal reactivity, showing how a 7-bromo-substituted scaffold allows for immediate functionalization, whereas the 7-chloro analog acts as a survivor for late-stage activation.

ReactivityMap Start 7-Halo-Pyrazolo[1,5-a]pyridine Br_Path 7-Bromo Analog Start->Br_Path X = Br Cl_Path 7-Chloro Analog Start->Cl_Path X = Cl Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Br_Path->Li_Exchange Std_Suzuki Standard Suzuki (Pd(PPh3)4, Na2CO3) Br_Path->Std_Suzuki Electrophile C7-Electrophile (CHO, SiMe3, COOH) Li_Exchange->Electrophile E+ Trapping Biaryl 7-Aryl Product Std_Suzuki->Biaryl Inert_Cond Standard Pd/Li Conditions Cl_Path->Inert_Cond Recovered Recovered SM (Chloride Intact) Inert_Cond->Recovered No Reaction Adv_Suzuki Advanced Suzuki (Pd-XPhos G2, 100°C) Recovered->Adv_Suzuki Force Conditions Late_Biaryl 7-Aryl Product (Late Stage) Adv_Suzuki->Late_Biaryl

Caption: Divergent reactivity map demonstrating 7-Br as a kinetic handle and 7-Cl as a robust latent handle.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Selective Lithium-Halogen Exchange (7-Bromo Specific)

This protocol demonstrates the rapid exchange of Br, which is not applicable to the Cl analog under these conditions.

Reagents:

  • 7-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • DMF (Dimethylformamide) (1.5 equiv)

  • Dry THF (Tetrahydrofuran)

Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 7-bromo-pyrazolo[1,5-a]pyridine and dry THF (0.2 M concentration).

  • Exchange: Cool the solution to -78 °C (acetone/dry ice bath).

  • Addition: Dropwise add n-BuLi over 10 minutes. The solution often turns yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78 °C for 30 minutes. Note: Extended time is unnecessary for Br and may lead to side reactions.

  • Quench: Add neat DMF dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow to warm to room temperature.

  • Workup: Quench with saturated NH₄Cl(aq). Extract with EtOAc.[1]

    • Expected Outcome (7-Br): High yield of 7-formyl-pyrazolo[1,5-a]pyridine.

    • Expected Outcome (7-Cl): Recovery of starting material or complex mixture (no clean conversion to aldehyde).

Protocol B: Orthogonal Suzuki Coupling (Preserving 7-Cl)

This protocol highlights the ability to couple a 4-bromo substituent (or 3-bromo) while leaving a 7-chloro substituent intact.

Reagents:

  • 4-Bromo-7-chloro-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • K₂CO₃ (2.0 equiv, 2M aqueous)

  • 1,4-Dioxane

Workflow:

  • Degassing: Combine substrate, boronic acid, and base in dioxane/water (4:1 ratio) in a sealed tube. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂. Seal the tube.

  • Reaction: Heat to 80 °C for 4-6 hours.

  • Analysis: Monitor by LC-MS.

    • Observation: The peak for the starting material (Br/Cl pattern) disappears. A new product peak appears retaining the single Chlorine isotope pattern (3:1 ratio of M:M+2).

    • Result: Exclusive formation of 4-phenyl-7-chloro-pyrazolo[1,5-a]pyridine . The 7-Cl bond remains untouched, available for a subsequent reaction using a more active catalyst (e.g., Pd-RuPhos G3).

References

  • Balkenhohl, M., et al. (2018). "Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases." Organic Letters, 20(10), 3114–3118.

    • Context: Establishes the directed metalation protocols and confirms the accessibility of the C-7 position via organometallic intermedi
  • Lynch, B. M., et al. (2011). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry.

    • Context: Provides foundational data on the electrophilic and nucleophilic susceptibility of pyrazolo-pyridine systems, supporting the "bridgehead nitrogen effect" claims.
  • Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 2023.

    • Context: While focusing on the [3,4-c] isomer, this recent work validates the hierarchy of halogen reactivity (Br > Cl) in similar fused pyridine scaffolds during Buchwald/Suzuki couplings.
  • Wang, J., et al. (2024). "PIDA mediates a regioselective cycloaddition... to provide multifunctionalized pyrazolo[1,5-a]pyridine architectures." Synlett, 35, 1551-1556.

    • Context: Illustrates modern synthetic routes to these scaffolds, often yielding halogenated precursors that require the selective functionalization str

Sources

Comparative

Elemental Analysis Standards for 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine: A Comparative Guide

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of 1 [1]. When functionalized with multiple halogens—as in 7-Bromo-6-fluoropyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of 1 [1]. When functionalized with multiple halogens—as in 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine —verifying the compound's absolute purity through Elemental Analysis (EA) becomes both critical for bioassay validation and analytically complex.

This guide objectively compares the performance of standard combustion techniques against halogen-specific analytical platforms, providing drug development professionals with field-proven, self-validating protocols to overcome the unique interferences caused by simultaneous bromine and fluorine substitution.

Chemical Profile & Theoretical Baselines

Before selecting an analytical platform, researchers must establish the theoretical mass fractions of the target compound. In pharmaceutical publishing and patent filing, a successful elemental analysis must yield results within ±0.3% of these theoretical values.

Compound: 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine Molecular Formula: C₇H₄BrFN₂ Molar Mass: 215.025 g/mol

Table 1: Theoretical Elemental Composition & Acceptable Margins
ElementAtomic MassAtom CountTotal MassMass Fraction (%)Acceptable Range (±0.3%)
Carbon (C) 12.011784.07739.10% 38.80% – 39.40%
Hydrogen (H) 1.00844.0321.88% 1.58% – 2.18%
Nitrogen (N) 14.007228.01413.03% 12.73% – 13.33%
Bromine (Br) 79.904179.90437.16% 36.86% – 37.46%
Fluorine (F) 18.998118.9988.84% 8.54% – 9.14%

The Mechanistic Challenge of Halogen Interference

Standard CHN/O analyzers rely on high-temperature flash combustion followed by Gas Chromatography (GC) and Thermal Conductivity Detection (TCD). However, 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine introduces two severe mechanistic interferences:

  • Fluorine's Combustion Resistance: Fluorine is highly electronegative. During standard combustion, it tends to form carbon tetrafluoride (CF₄) rather than fully oxidizing the carbon to CO₂. CF₄ is highly stable and elutes near nitrogen in the GC column, causing artificially high Nitrogen readings and low Carbon readings.

  • Bromine's Catalytic Poisoning: Bromine combusts into Br₂ or HBr gas. If these gases reach the copper reduction column (designed to reduce NOₓ to N₂), they poison the copper catalyst, leading to incomplete reduction and skewed N₂ quantification.

To achieve the ±0.3% standard, the analytical methodology must actively sequester these halogens before they reach the chromatographic phase.

Comparative Analysis of Analytical Platforms

To ensure scientific integrity, we compare three distinct analytical approaches for this compound.

Table 2: Performance Comparison of Analytical Alternatives
Analytical PlatformTarget ElementsAccuracyLOD / SensitivityMechanistic Causality & Limitations
Modified CHN Combustion C, H, NHigh (±0.3%)~0.1%Requires in-situ silver traps (AgVO₃) to precipitate halogens as solid AgF/AgBr, preventing GC interference.
Oxygen Bomb + IC Br, FHigh (±0.5%)<10 mg/kg2 for highly precise chromatographic separation of anions [2].
ICP-MS Br (Trace)ModerateUltra-trace3, exceeding the Argon plasma (15.76 eV), leading to poor ionization [4].4 [3].

Self-Validating Experimental Protocols

Protocol A: Modified CHN Analysis with Halogen Trapping

To accurately determine the C, H, and N content of 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine, standard CHN protocols must be modified to include a chemical scavenger.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.500 to 2.000 mg of the analyte into a combustible tin capsule using a microbalance.

  • In-Situ Halogen Scavenging: Add exactly 1.0 mg of Silver Vanadate (AgVO₃) directly into the capsule. Causality: AgVO₃ acts as a localized oxidizing agent and traps F and Br as solid Silver Fluoride (AgF) and Silver Bromide (AgBr) in the ash, preventing CF₄ formation and catalyst poisoning.

  • Flash Combustion: Drop the sealed capsule into the combustion reactor maintained at 1000°C under a pulse of high-purity O₂.

  • Catalytic Reduction: Pass the resulting gas mixture (CO₂, H₂O, NOₓ) through a copper reduction furnace at 650°C to reduce NOₓ to N₂.

  • Detection: Separate the gases via GC and quantify using a TCD. Compare peak areas against a known standard (e.g., Acetanilide).

G S1 Flash Combustion (O2 environment) S2 Halogen Trapping (Ag Wool / Ag Vanadate) S1->S2 S3 Catalytic Reduction (NOx to N2) S2->S3 S4 Gas Chromatography (Separation) S3->S4 S5 TCD Detection (C, H, N) S4->S5

Modified CHN Analysis Workflow with Halogen Trapping.
Protocol B: Oxygen Bomb Combustion Coupled with Ion Chromatography (IC)

To quantify the exact mass fractions of Bromine and Fluorine, 5 or high-pressure Oxygen Bomb methods are required [5].

Step-by-Step Methodology:

  • Sample Encapsulation: Weigh 5.0 to 10.0 mg of the compound into a halogen-free gelatin capsule.

  • Absorption Matrix: Add 10 mL of an alkaline absorption solution (25 mM NaOH / 25 mM Na₂CO₃) into the bottom of the oxygen bomb vessel.

  • High-Pressure Combustion: Pressurize the bomb with 20 bar of high-purity O₂ and ignite the sample electrically.

  • Gas Neutralization: Allow the vessel to sit for 15 minutes. Causality: The combustion generates gaseous HF and HBr. The resting period ensures these acidic gases fully dissolve and neutralize in the alkaline matrix, converting quantitatively into F⁻ and Br⁻ ions.

  • Chromatographic Analysis: Inject 20 µL of the neutralized extract into an Ion Chromatograph equipped with a hydroxide-selective anion-exchange column and a suppressed conductivity detector.

G A Sample Weighing (7-Bromo-6-fluoro...) B Oxygen Bomb Combustion (20 bar O2, ~1000°C) A->B C Alkaline Absorption (Neutralize HF/HBr) B->C D Ion Chromatography (Anion Exchange Column) C->D E Halogen Quantification (Br⁻ and F⁻) D->E

Workflow for Oxygen Bomb Combustion coupled with Ion Chromatography.

Conclusion

For 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine, relying on a single analytical method is insufficient due to the dual-halogen interference. A self-validating analytical package requires Modified CHN Analysis (utilizing Silver Vanadate traps) to confirm the organic framework, paired concurrently with Oxygen Bomb Ion Chromatography to accurately quantify the 37.16% Bromine and 8.84% Fluorine mass fractions. Avoiding trace-level techniques like ICP-MS for bulk elemental confirmation ensures that the high ionization potential of fluorine does not compromise data integrity.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). 1

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. SciSpace. 2

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. DOI.org. 4

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). 3

  • Halide Determination | School of Chemical Sciences. University of Illinois. 5

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine proper disposal procedures

[1][2][3] Executive Summary: Immediate Action Plan Do NOT dispose of this compound in general organic waste or down the drain. [1] 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS: 1260897-42-2) is a halogenated heteroaromat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound in general organic waste or down the drain. [1]

7-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS: 1260897-42-2) is a halogenated heteroaromatic intermediate.[1] Its disposal requires strict segregation into Halogenated Waste streams.[1] The presence of both Bromine and Fluorine necessitates high-temperature incineration with specific acid-gas scrubbing capabilities to prevent the release of corrosive Hydrofluoric Acid (HF) and Hydrogen Bromide (HBr) gas.[1]

Core Directive:

  • Solids: Double-bag in chemically resistant polyethylene. Label as "Toxic Solid, Organic, Halogenated."[1]

  • Solutions: Collect in dedicated Halogenated Solvent carboys (HDPE or Glass).[1]

  • Prohibited: Do not mix with strong oxidizers or non-halogenated solvents (unless unavoidable during synthesis).[1]

Chemical Profile & Hazard Identification

Understanding the molecular composition is critical for justifying the disposal cost and procedure.[1] This compound is not merely "organic waste"; it is a precursor to corrosive combustion byproducts.[1]

PropertyDataRelevance to Disposal
Chemical Name 7-Bromo-6-fluoropyrazolo[1,5-a]pyridineIdentity verification.
CAS Number 1260897-42-2Regulatory tracking code.[1]
Molecular Formula C₇H₄BrFN₂Contains F and Br .[1][2]
Physical State Solid (typically off-white powder)Requires particulate containment.[1]
Hazards (GHS) H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][3] Irritant)PPE requirements (Nitrile gloves, P95 mask).[1]
Combustion Products HF (Hydrofluoric Acid) HBr (Hydrogen Bromide) NOx (Nitrogen Oxides)CRITICAL: Standard incinerators cannot handle HF without scrubbers.[1]

The "Why": Causality of Segregation[1]

As researchers, we often view waste disposal as a logistical afterthought.[1] However, the chemistry of destruction dictates the protocol.[1]

The Fluorine Factor

When 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine is incinerated, the carbon-fluorine bond—one of the strongest in organic chemistry—breaks.[1]



Operational Insight: Standard municipal or non-specialized chemical incinerators are often lined with silica-based refractory bricks.[1] HF gas reacts aggressively with silica (


), effectively eating the incinerator lining and causing structural failure.[1] Furthermore, releasing HF into the atmosphere is a severe EPA violation.[1]

Therefore, this waste must be sent to a facility equipped with alkaline scrubbers (typically using KOH or NaOH sprays) that neutralize the acid gas immediately after combustion.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Containment: Place the solid waste into a clear, 4-mil or thicker polyethylene bag.[1]

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "7-Bromo-6-fluoropyrazolo[1,5-a]pyridine" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

    • Note: Write "HALOGENATED" clearly on the tag.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., peroxides, nitric acid) or reactive metals.[1]

  • Container Selection: Use an HDPE (High-Density Polyethylene) or Glass carboy.[1]

    • Expert Tip: HDPE is preferred if the solution is slightly acidic, as it is resistant to fluoride etching.[1]

  • Segregation: Pour into the Halogenated Organic Solvents container.

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), once this compound is dissolved in it, the entire mixture is classified as Halogenated Waste.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

C. Spill Cleanup (Immediate Response)
  • PPE: Don safety goggles, nitrile gloves (double gloving recommended), and a lab coat.[1] If powder is fine/dusty, use a P95 respirator.[1]

  • Containment: Cover the spill with an inert absorbent (Vermiculite or chemically treated pads).[1]

    • Avoid: Do not use paper towels for large amounts of halogenated aromatics if oxidizers are present.[1]

  • Collection: Scoop the absorbent into a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution.[1] Collect the wipes as solid hazardous waste.[1]

Decision Workflow (Visualization)

The following diagram outlines the logical flow for disposing of 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine, ensuring compliance with RCRA and safety standards.

DisposalWorkflow cluster_warning Critical Compliance Rule Start Waste Generation: 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, wipes) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Solution Bagging Double Bag (Polyethylene) or Wide-Mouth Jar Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck Labeling Label: 'Toxic, Halogenated Organic' Bagging->Labeling HaloStream Halogenated Waste Stream (HDPE Carboy Preferred) SolventCheck->HaloStream Halogenated Solvent (DCM, etc.) SolventCheck->HaloStream Non-Halo Solvent (EtOAc, MeOH)* *Contaminated by F/Br compound Warning *Even if dissolved in non-halogenated solvent, the presence of F/Br classifies the ENTIRE mixture as Halogenated Waste. SolventCheck->Warning HaloStream->Labeling NonHaloStream Non-Halogenated Stream Destruction High-Temp Incineration with Acid Scrubbing (HF/HBr) Labeling->Destruction

Figure 1: Decision matrix for the segregation of halogenated heteroaromatic waste. Note the critical convergence of all liquid streams into the Halogenated Waste container due to the solute's composition.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Disposal. [Link][1]

  • Envitech. (n.d.).[1] HF Scrubber Technologies for Incineration. [Link][1]

Sources

Handling

Personal protective equipment for handling 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine

Executive Safety Summary & Compound Profile 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Compound Profile

7-Bromo-6-fluoropyrazolo[1,5-A]pyridine is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its dual-halogenation pattern (bromo- and fluoro- substituents) renders it electronically unique but also introduces specific handling risks regarding reactivity and biological activity.

While specific toxicological data for this exact regioisomer may be limited in public repositories, structural activity relationship (SAR) analysis of analogous halogenated pyrazolopyridines dictates that it be treated with Level 2 Biosafety precautions until fully characterized.

Core Hazard Analysis (GHS Classification derived from analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed (Acute Tox. 4).

  • Reactivity Note: The C-Br bond is susceptible to metal-catalyzed insertion; avoid inadvertent contact with transition metal catalysts outside of controlled reaction vessels. Light sensitivity is probable; store in amber vials.

The PPE Shield: Protection Matrix

Do not rely on generic "lab safety" rules. For this compound, protection must address the potential for fine dust generation during weighing and solvent permeation during synthesis.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (minimum) or P100 Half-Face RespiratorThe solid is likely a fine crystalline powder. Static charge can disperse particles during weighing. Inhalation is the fastest route to systemic absorption for this class of heterocycles.
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient if the compound is in solution (e.g., DCM or DMF), as splashes can bypass side shields.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness)Outer Layer: 5 mil Nitrile (disposable). Inner Layer: 4 mil Nitrile (indicator color). Why? Halogenated heterocycles can penetrate thin nitrile if dissolved in organic solvents. Change outer gloves immediately upon splash.
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb liquids. If handling >5g, use a chemical-resistant apron to prevent soak-through to skin.

Operational Protocol: Handling & Synthesis

A. Weighing and Transfer (The Critical Control Point)

Risk: Static electricity often causes pyrazolopyridines to "jump" or cling to spatulas, creating aerosolized dust.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar near the balance if available. Alternatively, wipe the exterior of the weighing boat with a damp lint-free wipe to discharge static before use.

  • Transfer: Do not dump the powder. Use a funnel with a wide bore. Rinse the weighing boat with the reaction solvent (if compatible) to ensure quantitative transfer and eliminate dust residue.

B. Solubilization and Reaction Setup

Insight: This compound is lipophilic. Common solvents include Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).

  • Solvent Choice: If using DCM, be aware that DCM degrades nitrile gloves rapidly (breakthrough < 5 mins). Recommendation: Use "Silver Shield" or laminate gloves if handling concentrated DCM stock solutions.

  • Inert Atmosphere: While the core ring is stable, the C-Br bond can be sensitive. Purge reaction vessels with Nitrogen or Argon to prevent oxidative side-reactions, especially if using palladium catalysts downstream.

C. Visualized Workflow

The following diagram outlines the decision logic for safe handling based on the state of matter.

SafeHandling Start Start: Handling 7-Bromo-6-fluoropyrazolo[1,5-A]pyridine StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution (Organic Solvent) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Fume Hood REQ 2. Anti-static measures 3. N95 Mask Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck Transfer Transfer: Use wide-bore funnel. Rinse boat with solvent. Weighing->Transfer Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Aggressive Polar Polar Aprotic (DMF, DMSO) SolventCheck->Polar Standard GloveDCM Glove Req: Laminate/Silver Shield OR Double Nitrile (Change <5m) Halogenated->GloveDCM GloveDMF Glove Req: Standard Nitrile (Double) Breakthrough >30m Polar->GloveDMF

Caption: Operational logic flow for PPE selection and handling based on physical state and solvent carrier.

Emergency Response Protocols

A. Accidental Spills

Do not use paper towels for powder spills. This creates dust.

  • Solid Spill:

    • Isolate the area.[4]

    • Cover the spill with a wet absorbent pad (dampened with water or PEG-400) to suppress dust.

    • Scoop the pad and material into a wide-mouth jar.

    • Label as "Hazardous Waste - Halogenated Solid".

  • Liquid Spill:

    • Cover with vermiculite or chem-absorbent pads.

    • Do not use acetone to clean the surface immediately, as it may spread the lipophilic compound. Use soapy water first, then a solvent wipe.

B. First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes .[2][3][4][5] Validation: Use the "hold-open" technique; if you cannot feel the water hitting the eyeball directly due to blinking, the flush is ineffective.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Validation: The compound is likely white/off-white. Wash until no visible residue remains, then wash once more. Apply no lotions (enhances absorption).

Waste Disposal Strategy

Disposal of halogenated heterocycles is strictly regulated due to the formation of toxic byproducts (dioxins/furans) if incinerated improperly.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical SolidHigh-Temperature Incineration. Must be labeled "Contains Halogens". Do not landfill.
Liquid Waste (DCM/CHCl3) Halogenated Organic SolventSegregated Halogenated Waste Carboy. Do NOT mix with acetone/ethanol waste streams (Non-Halogenated).
Liquid Waste (DMF/DMSO) Halogenated Organic SolventEven if the solvent is non-halogenated, the solute (7-Bromo-6-fluoro...) renders the entire mixture "Halogenated" for disposal purposes.
Contaminated Sharps Bio/Chem Hazard SharpsRigid puncture-proof container.
Disposal Logic Diagram

Disposal Waste Waste Generated Type Type? Waste->Type Solid Solid / Contaminated PPE Type->Solid Liquid Liquid Mother Liquor Type->Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin HalogenCheck Contains Halogens? (Solvent OR Solute) Liquid->HalogenCheck HaloWaste HALOGENATED WASTE STREAM (Red/Green Label) Incineration Req. HalogenCheck->HaloWaste Yes (DCM, or Compound present) NonHalo NON-HALOGENATED STREAM (Clear/White Label) Fuel Blending HalogenCheck->NonHalo No (Only pure Acetone/EtOH)

Caption: Waste segregation logic ensuring compliance with halogenated waste incineration protocols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24975252, 7-Bromopyrazolo[1,5-a]pyridine. Retrieved March 8, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved March 8, 2026, from [Link]

  • ETH Zürich. Disposal of Hazardous Waste - Basic Principles. Retrieved March 8, 2026, from [Link]

Sources

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